molecular formula C5H4N4 B6599137 imidazo[2,1-f][1,2,4]triazine CAS No. 104744-29-8

imidazo[2,1-f][1,2,4]triazine

Cat. No.: B6599137
CAS No.: 104744-29-8
M. Wt: 120.11 g/mol
InChI Key: KICAUGXUKBYQLR-UHFFFAOYSA-N
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Description

Imidazo[2,1-f][1,2,4]triazine is a nitrogen-rich fused heterocyclic compound with the molecular formula C5H4N4 and a molecular weight of 120.11 g/mol . This scaffold is of significant interest in medicinal chemistry and drug discovery, particularly as a core structure for developing enzyme inhibitors. Research indicates that derivatives of this heterocycle are isosteric and isoelectronic with certain nucleosides, making them relevant for biochemical studies . For instance, C-ribosyl imidazo[2,1-f][1,2,4]triazine has been synthesized and identified as an inhibitor of mammalian adenosine deaminase (ADA) . Furthermore, structural analogs featuring a carboxyarylalkyl side chain have been investigated as potential inhibitors of AMP deaminase (AMPD), exploring replacements for sugar phosphate motifs to improve bioavailability . The imidazo[2,1-f][1,2,4]triazine core contributes to a larger family of fused heterocycles known for their ability to interact with enzyme active sites, such as kinase ATP-binding pockets, which is a prominent target class in oncology research . This product is intended for research purposes as a chemical building block or reference standard in the synthesis and development of novel bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic use. CAS Number: 104744-29-8 Molecular Formula: C5H4N4 Molecular Weight: 120.11 g/mol SMILES: C1=CN2C(=N1)C=NC=N2

Properties

IUPAC Name

imidazo[2,1-f][1,2,4]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-2-9-5(7-1)3-6-4-8-9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICAUGXUKBYQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104744-29-8
Record name imidazo[2,1-f][1,2,4]triazine
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Foundational & Exploratory

discovery and history of imidazo[2,1-f]triazine compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery and History of Imidazo[2,1-f]triazine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[2,1-f][1][2][3]triazine scaffold is a fused heterocyclic system that has emerged as a "privileged structure" in modern medicinal chemistry. Its unique electronic and steric properties have made it a cornerstone for the development of a diverse range of therapeutic agents. This guide provides a comprehensive overview of the discovery and historical development of imidazo[2,1-f]triazine compounds, from their initial synthesis to their evolution as potent inhibitors of key biological targets. We will delve into the progression of synthetic methodologies, explore their structure-activity relationships in various therapeutic contexts, and provide insights into the future of this versatile scaffold in drug discovery.

The Imidazo[2,1-f][1][2][3]triazine Core: A Rising Star in Medicinal Chemistry

The imidazo[2,1-f][1][2][3]triazine core is a bicyclic heteroaromatic system formed by the fusion of an imidazole and a 1,2,4-triazine ring. This arrangement of nitrogen atoms within the fused structure imparts a unique set of physicochemical properties, including hydrogen bonding capabilities and the potential for diverse substitutions, making it an attractive scaffold for interacting with various biological targets. The structural rigidity of the fused system also helps in pre-organizing the substituents in a defined three-dimensional space, which can lead to high-affinity binding to target proteins.

The versatility of the imidazo[2,1-f][1][2][3]triazine scaffold is evident in the wide array of biological activities exhibited by its derivatives. These compounds have been investigated for their potential as inhibitors of enzymes such as phosphodiesterases (PDEs) and kinases, as well as for their antimicrobial and anticancer properties.[1][2][4]

The Genesis of a Scaffold: Early Synthetic Explorations

The initial forays into the synthesis of fused imidazole-triazine systems were part of a broader effort in heterocyclic chemistry to create novel ring systems with potential biological applications. Early methods were often multi-step, linear sequences that involved the cyclization of functionalized imidazole or triazine precursors.

A common strategy involved the reaction of a 2-aminoimidazole derivative with a 1,2-dicarbonyl compound or its equivalent, leading to the formation of the fused triazine ring. These early syntheses, while foundational, often suffered from limitations such as harsh reaction conditions, low yields, and a limited scope for substituent diversity.

A significant advancement in the synthesis of related fused imidazoles, including the imidazo[5,1-f]-[1][2][3]triazine derivatives, was reported by Molina et al. in 1989.[5] Their work provided a novel route to these fused systems, laying the groundwork for future synthetic explorations.

The Evolution of Synthesis: Enabling Modern Drug Discovery

The increasing interest in imidazo[2,1-f][1][2][3]triazines as a pharmacophore spurred the development of more efficient and versatile synthetic methodologies. These modern approaches have focused on improving yields, increasing substituent diversity, and enabling the rapid generation of compound libraries for high-throughput screening.

Convergent and One-Pot Strategies

A significant leap forward has been the development of convergent and one-pot syntheses. These strategies allow for the construction of the complex bicyclic core from simpler, readily available starting materials in a more streamlined fashion. For instance, a concise three-step linear synthesis of imidazo[5,1-f][1][2][3]triazin-4(3H)-ones from starting imidazoles has been developed, which also emphasizes safety for large-scale preparation.[6]

Representative Modern Synthesis: A Step-by-Step Protocol

The following protocol outlines a general and efficient method for the synthesis of substituted imidazo[2,1-f][1][2][3]triazines, based on the cyclocondensation of a 2-amino-1-substituted imidazole with an α-haloketone.

Experimental Protocol: Synthesis of a Substituted Imidazo[2,1-f][1][2][3]triazine

  • Step 1: Synthesis of the 2-Amino-1-substituted Imidazole. To a solution of 2-aminoimidazole sulfate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (2.5 eq). Stir the mixture at room temperature for 30 minutes. Add the desired alkyl or aryl halide (1.1 eq) and heat the reaction to 80 °C for 12-18 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the 2-amino-1-substituted imidazole.

  • Step 2: Cyclocondensation to form the Imidazo[2,1-f][1][2][3]triazine core. To a solution of the 2-amino-1-substituted imidazole (1.0 eq) from Step 1 in a solvent such as ethanol, add the desired α-haloketone (1.1 eq). The reaction mixture is heated to reflux for 4-6 hours. Progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted imidazo[2,1-f][1][2][3]triazine.

Causality behind experimental choices: The choice of a polar aprotic solvent like DMF in Step 1 facilitates the SNAr reaction by solvating the cation of the base, thus increasing the nucleophilicity of the imidazole nitrogen. The use of a protic solvent like ethanol in Step 2 promotes the cyclocondensation reaction. The final purification by column chromatography is essential to isolate the target compound from any unreacted starting materials or side products.

Synthetic_Pathway A 2-Aminoimidazole C 2-Amino-1-substituted Imidazole A->C Alkylation (Base, DMF) B Alkyl/Aryl Halide B->C E Imidazo[2,1-f][1,2,4]triazine Core C->E Cyclocondensation (Reflux, Ethanol) D α-Haloketone D->E

Caption: General synthetic route to the imidazo[2,1-f][1][2][3]triazine core.

A Privileged Scaffold in Medicinal Chemistry: Therapeutic Applications

The unique structural features of the imidazo[2,1-f][1][2][3]triazine core have led to its exploration against a multitude of biological targets, with notable success in the development of enzyme inhibitors.

Inhibition of Phosphodiesterases (PDEs)

One of the most significant applications of the imidazo[2,1-f][1][2][3]triazine scaffold has been in the development of phosphodiesterase (PDE) inhibitors. PDEs are a superfamily of enzymes that regulate the cellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting the degradation of these second messengers, PDE inhibitors can modulate a wide range of physiological processes, including inflammation, smooth muscle relaxation, and neuronal signaling.

Derivatives of the imidazo[2,1-f][1][2][3]triazine scaffold have been found to be potent and selective inhibitors of various PDE isoforms, particularly PDE10.[7]

PDE_Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR AC_GC Adenylyl/Guanylyl Cyclase Receptor->AC_GC Activates cAMP_cGMP cAMP/cGMP (Second Messengers) AC_GC->cAMP_cGMP Synthesizes ATP_GTP ATP/GTP ATP_GTP->AC_GC PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE Substrate PKA_PKG Protein Kinase A/G (PKA/PKG) cAMP_cGMP->PKA_PKG Activates AMP_GMP AMP/GMP (Inactive) PDE->AMP_GMP Hydrolyzes Cellular_Response Cellular Response PKA_PKG->Cellular_Response Phosphorylates Targets Inhibitor Imidazo[2,1-f]triazine Inhibitor Inhibitor->PDE Inhibits

Sources

The Imidazo[2,1-f]triazine Core: A Technical Guide to its Chemical Properties and Synthetic Strategies

The Imidazo[2,1-f][1][2][3]triazine Core: A Technical Guide to its Chemical Properties and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

The imidazo[2,1-f][1][2][3]triazine scaffold is a nitrogen-rich heterocyclic system that has garnered significant interest in medicinal chemistry. Its structural resemblance to purine nucleosides has made it a compelling framework for the design of enzyme inhibitors and other therapeutic agents. This guide provides an in-depth exploration of the chemical properties of the imidazo[2,1-f][1][2][3]triazine core, focusing on its synthesis, reactivity, and spectroscopic characterization to support its application in drug discovery and development.

Introduction to the Imidazo[2,1-f][1][2][3]triazine Ring System

The imidazo[2,1-f][1][2][3]triazine ring system is a fused bicyclic heterocycle composed of an imidazole ring fused to a 1,2,4-triazine ring. This arrangement of nitrogen atoms imparts unique electronic properties to the molecule, making it a versatile scaffold in medicinal chemistry. The core structure is isomeric with other biologically relevant imidazotriazines, such as the imidazo[1,2-a][1][4][5]triazine and imidazo[2,1-c][1][2][3]triazine systems. The specific fusion in the imidazo[2,1-f][1][2][3]triazine isomer has been explored for its potential as an inhibitor of enzymes like adenosine deaminase (ADA) and adenosine 5'-monophosphate deaminase (AMPDA).[1]

Synthesis of the Imidazo[2,1-f][1][2][3]triazine Core

The primary synthetic route to the parent imidazo[2,1-f][1][2][3]triazine involves a cyclization strategy starting from a suitably functionalized 1,2,4-triazine precursor. A key intermediate in this synthesis is 6,8-bis(methylsulfanyl)imidazo[2,1-f][1][2][3]triazine.

Preparation of the 1,2,4-Triazine Precursor

The synthesis commences with the preparation of a 1,2,4-triazine bearing functional groups that can be elaborated into the fused imidazole ring.

Cyclization to the Imidazo[2,1-f][1][2][3]triazine Scaffold

The pivotal step is the cyclization of the 1,2,4-triazine derivative. For instance, a 1,2,4-triazine can be reacted with chloroacetaldehyde or its dimethyl acetal to yield the 6,8-bis(methylsulfanyl)imidazo[2,1-f][1][2][3]triazine intermediate.[1] This intermediate serves as a versatile platform for further derivatization.

Gcluster_0Synthesis of the Imidazo[2,1-f][1,2,4]triazine Core1,2,4-Triazine_precursorSubstituted 1,2,4-TriazineIntermediate6,8-Bis(methylsulfanyl)imidazo[2,1-f][1,2,4]triazine1,2,4-Triazine_precursor->IntermediateCyclizationCyclization_reagentChloroacetaldehyde orChloroacetaldehyde dimethyl acetalCyclization_reagent->IntermediateParent_heterocycleImidazo[2,1-f][1,2,4]triazineIntermediate->Parent_heterocycleDesulfurization

Caption: Synthetic pathway to the imidazo[2,1-f][1][2][3]triazine core.

Conversion to the Parent Heterocycle

The 6,8-bis(methylsulfanyl) intermediate can be converted to the unsubstituted parent imidazo[2,1-f][1][2][3]triazine through desulfurization reactions.[1] This typically involves treatment with a reducing agent, such as Raney nickel, to remove the methylsulfanyl groups.

Chemical Reactivity

The reactivity of the imidazo[2,1-f][1][2][3]triazine ring system is dictated by the electron-withdrawing nature of the triazine ring and the electron-donating character of the imidazole moiety. This electronic interplay influences the susceptibility of different positions on the ring to electrophilic and nucleophilic attack.

Electrophilic Substitution

The imidazole portion of the ring system is generally more susceptible to electrophilic attack than the electron-deficient triazine ring. However, the precise regioselectivity of electrophilic substitution on the imidazo[2,1-f][1][2][3]triazine core is not extensively documented and represents an area for further investigation.

Nucleophilic Substitution

The triazine ring is inherently electron-deficient and therefore prone to nucleophilic attack. The methylsulfanyl groups in the 6,8-bis(methylsulfanyl) intermediate are good leaving groups, allowing for the introduction of a variety of nucleophiles at these positions. This provides a valuable strategy for the late-stage functionalization of the scaffold.

Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of the imidazo[2,1-f][1][2][3]triazine system are fundamental to its characterization and for understanding its behavior in biological systems.

Electronic Properties

Computational studies on related fused imidazo-triazine systems can provide insights into the electronic structure of the imidazo[2,1-f][1][2][3]triazine core. The distribution of electron density, frontier molecular orbital energies (HOMO-LUMO), and the overall aromaticity of the system are key parameters that govern its reactivity and spectroscopic behavior. The electron-deficient nature of the triazine ring suggests a relatively low-lying LUMO, which is consistent with its susceptibility to nucleophilic attack.

Spectroscopic Characterization

Detailed spectroscopic data is essential for the unambiguous identification of the imidazo[2,1-f][1][2][3]triazine scaffold and its derivatives.

Table 1: Key Spectroscopic Data for Imidazo[2,1-f][1][2][3]triazine Derivatives

Derivative1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)Mass Spectrometry (m/z)
Data to be populated from experimental sources

Experimental Protocols

The following are generalized experimental protocols based on the synthesis of related imidazo-triazine systems. Specific reaction conditions for the imidazo[2,1-f][1][2][3]triazine core would need to be optimized.

General Procedure for the Synthesis of 6,8-Bis(methylsulfanyl)imidazo[2,1-f][1][2][3]triazine

Gcluster_1Experimental WorkflowStartStart with substituted1,2,4-triazineDissolveDissolve in a suitablesolvent (e.g., DMF)Start->DissolveAdd_ReagentAdd chloroacetaldehyde(or its acetal)Dissolve->Add_ReagentHeatHeat the reactionmixtureAdd_Reagent->HeatMonitorMonitor reactionprogress by TLC/LC-MSHeat->MonitorWorkupAqueous work-up andextractionMonitor->WorkupPurifyPurify by columnchromatographyWorkup->PurifyCharacterizeCharacterize the product(NMR, MS, IR)Purify->CharacterizeEndObtain 6,8-bis(methylsulfanyl)imidazo[2,1-f][1,2,4]triazineCharacterize->End

Caption: A generalized experimental workflow for the synthesis.

  • Reaction Setup: To a solution of the 1,2,4-triazine precursor in a suitable solvent (e.g., DMF or ethanol), add chloroacetaldehyde or its dimethyl acetal.

  • Reaction Conditions: Heat the mixture at a specified temperature (e.g., reflux) for a period determined by reaction monitoring.

  • Monitoring: Follow the consumption of the starting material and the formation of the product using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product by spectroscopic methods (1H NMR, 13C NMR, IR, and MS).

Conclusion

The imidazo[2,1-f][1][2][3]triazine ring system presents a promising scaffold for the development of novel therapeutic agents. This guide has outlined the key aspects of its chemical properties, with a focus on its synthesis via a versatile bis(methylsulfanyl) intermediate. While the general synthetic strategy is established, further research is needed to fully elucidate the reactivity of this heterocyclic core and to expand the library of its derivatives. The information provided herein serves as a foundational resource for researchers aiming to explore the potential of the imidazo[2,1-f][1][2][3]triazine scaffold in their drug discovery endeavors.

References

  • Dudfield, P. J., Le, V. D., Lindell, S. D., & Rees, C. W. (1999). Synthesis of C-ribosyl imidazo[2,1-f][1][2][3]triazines as inhibitors of adenosine and AMP deaminases. Journal of the Chemical Society, Perkin Transactions 1, (22), 3247-3259. (Note: A direct clickable URL is not available from the search results, and access may require a subscription to the journal).

The Imidazo[2,1-f][1,2,4]triazine Scaffold: A Privileged Pharmacophore in Targeted Therapeutics and Immuno-Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the search for novel, highly selective therapeutic agents frequently relies on the identification of "privileged scaffolds"—core molecular frameworks capable of serving as versatile ligands for diverse biological targets. The imidazo[2,1-f][1,2,4]triazine bicyclic system has emerged as a premier bioisostere, particularly in the design of ATP-competitive kinase inhibitors and nucleotide-sensing receptor modulators.

Because this nitrogen-rich fused heterocyclic core structurally mimics the purine rings of adenine and guanine, it can effectively intercalate into the highly conserved ATP-binding pockets of kinases or the endosomal binding clefts of Toll-like receptors (TLRs). By functionalizing the core—specifically at the 2, 4, and 7 positions—drug developers can fine-tune pharmacokinetic (PK) properties, optimize hinge-region hydrogen bonding, and drive target selectivity away from off-target kinases, thereby widening the therapeutic index.

This technical guide explores the causal mechanisms, quantitative data, and self-validating experimental workflows behind the most promising therapeutic applications of imidazo[2,1-f]triazines, spanning oncology, immunology, and emerging genetic therapies.

Therapeutic Application I: Precision Oncology via Kinase Inhibition

The dysregulation of serine/threonine and lipid kinases is a hallmark of tumor proliferation, metastasis, and survival. Imidazo[2,1-f][1,2,4]triazines have been successfully engineered to target several critical oncogenic pathways.

PI3K- α Isoform-Selective Inhibition

The phosphatidylinositol-3-kinase (PI3K) pathway is frequently mutated in solid tumors. While pan-PI3K inhibitors suffer from severe systemic toxicities (e.g., hyperglycemia), imidazo[2,1-f][1,2,4]triazine derivatives have been developed to selectively target the PI3K- α isoform[1]. These compounds effectively modulate downstream AKT Ser473 phosphorylation while maintaining selectivity against the structurally related mTOR kinase, thereby reducing adverse metabolic effects[1].

G RTK Receptor Tyrosine Kinase PI3K PI3K-alpha RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Catalyzes Inhibitor Imidazo[2,1-f]triazine Inhibitor Inhibitor->PI3K ATP-competitive Inhibition AKT AKT Phosphorylation (Ser473) PIP3->AKT Recruits mTOR mTOR Signaling AKT->mTOR Activates Survival Tumor Cell Survival mTOR->Survival Promotes

PI3K/AKT Pathway Modulation by Imidazo[2,1-f]triazine Inhibitors

Casein Kinase 2 (CK2) Inhibition

Protein kinase CK2 is a constitutively active serine/threonine kinase overexpressed in various cancers (e.g., non-small cell lung cancer) and inflammatory disorders like psoriasis and rheumatoid arthritis. Prodrugs of 2-(aminophenylamino)-4-amino-7-cyano-imidazo[2,1-f][1,2,4]triazine derivatives have demonstrated potent CK2 inhibition[2]. The introduction of the 7-cyano group significantly enhances electron withdrawal, tightening the binding affinity within the CK2 catalytic cleft[2].

Methodological Workflow: Self-Validating CK2 Kinase Assay

To ensure scientific integrity, the evaluation of imidazotriazine-based kinase inhibitors must utilize a self-validating cascade that proves both biochemical potency and cellular target engagement.

Step 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Biochemical Assay

  • Action: Incubate recombinant human CK2 with a synthetic peptide substrate, the imidazotriazine compound (dose-response), and ATP at its exact Km​ concentration.

  • Causality: Running the assay strictly at the ATP Km​ ensures the system is highly sensitive to ATP-competitive inhibitors. If ATP concentrations are too high, they will outcompete the drug, artificially inflating the IC50.

  • Validation: Include Staurosporine as a pan-kinase positive control to verify assay dynamic range. Calculate the Z'-factor; a value >0.5 validates the assay's suitability for high-throughput screening.

Step 2: Orthogonal Cellular Target Engagement (Western Blot)

  • Action: Treat human lung cancer cells (e.g., A549) with the lead compound for 4 hours. Lyse cells and probe for phosphorylated downstream targets of CK2 (e.g., p-PTEN or p-AKT) via Western blot.

  • Causality: Biochemical assays occur in a vacuum. A compound might have a 1 nM IC50 in vitro but fail entirely in cells due to poor membrane permeability or high efflux. Quantifying the reduction of intracellular phosphorylation proves the drug physically reaches and inhibits the target within the complex cellular milieu.

Therapeutic Application II: Immuno-Oncology via TLR8 Agonism

Beyond direct tumor targeting, the imidazo[2,1-f][1,2,4]triazine scaffold is highly effective in immuno-oncology. Toll-like receptor 8 (TLR8) is an endosomal receptor that recognizes single-stranded RNA, triggering innate immune responses.

Specific imidazo[2,1-f][1,2,4]triazine-4-amine derivatives have been identified as highly potent TLR8 agonists[3]. Unlike older immunotherapies that cause systemic cytokine storms, these derivatives selectively stimulate dendritic cells (DCs) and natural killer (NK) cells to secrete pro-inflammatory cytokines in a controlled manner, enhancing anti-cancer immunity specifically within the tumor microenvironment[3].

G Library Imidazo[2,1-f]triazine Library HEK HEK-Blue TLR8 Cells (NF-κB/AP-1 Reporter) Library->HEK Treatment SEAP SEAP Secretion HEK->SEAP Activation Quanti QUANTI-Blue Assay (Colorimetric) SEAP->Quanti Quantification Cytokine Orthogonal Validation: PBMC Cytokine Profiling Quanti->Cytokine Hit Progression

High-Throughput Screening Workflow for TLR8 Agonists

Methodological Workflow: TLR8 Reporter & Selectivity Assay

Step 1: HEK-Blue TLR8 Reporter Assay

  • Action: Treat HEK-Blue TLR8 cells (engineered to express human TLR8 and an NF-κB/AP-1-inducible Secreted Embryonic Alkaline Phosphatase [SEAP] reporter) with imidazo[2,1-f]triazine-4-amines. Measure SEAP release colorimetrically.

  • Causality: Using an engineered cell line isolates the TLR8 pathway from other immune receptors, ensuring the observed signal is directly caused by TLR8 agonism.

Step 2: TLR7 Counter-Screening

  • Action: Run the exact same assay using HEK-Blue TLR7 cells.

  • Causality: TLR7 and TLR8 share high structural homology. Dual TLR7/8 agonists often lead to severe injection-site reactions and systemic toxicity. Proving a lack of SEAP activation in the TLR7 line confirms the structural modifications on the imidazotriazine core successfully achieved TLR8 selectivity.

Emerging Indications: Cystic Fibrosis and Parasitology

The versatility of the imidazo[2,1-f]triazine core extends well beyond oncology.

  • ABC Transporter Modulation: Imidazo[2,1-f]triazine derivatives are currently being investigated in combination with CFTR modulators for the treatment of genetic diseases associated with ABC transporter trafficking defects, most notably Cystic Fibrosis[4][5]. These compounds help rescue the membrane trafficking of the mutant F508del-CFTR protein[4].

  • Antitrypanosomal Agents: Exploiting the purine-mimetic nature of the core, researchers have synthesized imidazo[2,1-f]triazine ribosides. These nucleoside analogs act as broad-spectrum antitrypanosomal agents, offering a new avenue for treating neglected tropical diseases[6].

Quantitative Data Summary

The following table synthesizes the structure-activity relationships and primary indications of various imidazo[2,1-f]triazine derivatives across the literature.

Compound Class / SubstitutionPrimary TargetMechanism of ActionPrimary IndicationKey MetricRef.
7-cyano-imidazo[2,1-f][1,2,4]triazines CK2ATP-competitive kinase inhibitionNon-small cell lung cancer, PsoriasisNanomolar IC50[2]
Imidazo[2,1-f][1,2,4]triazines PI3K- α Isoform-selective lipid kinase inhibitionSolid TumorsModulates p-AKT[1]
Imidazo[2,1-f][1,2,4]triazine-4-amines TLR8Endosomal receptor agonismImmuno-oncologyHigh SEAP activation[3]
Imidazo[2,1-f]triazine ribosides Parasitic targetsPurine nucleoside mimicryTrypanosomiasisBroad-spectrum activity[6]
Imidazo[2,1-f]triazine derivatives ABC TransportersCFTR modulation enhancementCystic FibrosisImproved F508del trafficking[4],[5]

References

  • WO2017070135A1 - Prodrugs of 2-(4-(3-((4-amino-7-cyano-imidazo[2,1-f][1,2,4]triazin-2-yl)amino)phenyl)piperazin-1-yl)propanamide derivatives as ck2 inhibitors for the treatment of cancer. Google Patents.
  • IMIDAZO[2,1-F][1,2,4]TRIAZINE DERIVATIVES USEFUL AS A MEDICAMENT. Google APIs.
  • The regulation and function of Class III PI3Ks: Novel roles for Vps34. ResearchGate. Available at:[Link]

  • Laurent Meijer's lab - ResearchGate. ResearchGate. Available at:[Link]

  • XIII Meeting Paul Ehrlich Euro-PhD Network & COST action OneHealthdrugs. OneHealthDrugs. Available at:[Link]

  • WO2021023105A1 - Imidazo[2,1-f][1,2,4]triazine-4-amine derivatives as TLR8 agonists. Google Patents.

Sources

The Imidazo[2,1-f]triazine Scaffold: A Technical Guide to Its Mechanisms of Action in Drug Discovery

The Imidazo[2,1-f][1][2][3]triazine Scaffold: A Technical Guide to Its Mechanisms of Action in Drug Discovery

Abstract

The imidazo[2,1-f][1][2][3]triazine core represents a class of fused nitrogen-containing heterocycles that has garnered significant attention in medicinal chemistry. Recognized as a "privileged scaffold," its unique structural and electronic properties enable it to interact with a diverse array of biological targets with high affinity and specificity.[4] This versatility has led to the development of potent modulators for several key cellular pathways implicated in oncology and metabolic disorders. This technical guide provides an in-depth exploration of the primary mechanisms of action associated with imidazo[2,1-f]triazine derivatives, focusing on their roles as inhibitors of critical protein kinases and metabolic enzymes. We will dissect the molecular interactions, present the biological rationale for target selection, and provide detailed experimental frameworks for evaluating compound activity, offering researchers and drug development professionals a comprehensive resource for advancing this promising chemical series.

Part 1: The Imidazo[2,1-f][1][2][3]triazine Core: Physicochemical Properties and Synthetic Overview

The imidazo[2,1-f][1][2][3]triazine system is a bicyclic heteroaromatic structure where an imidazole ring is fused to a 1,2,4-triazine ring. This fusion creates a planar, electron-deficient system with multiple hydrogen bond acceptors (nitrogen atoms) and potential sites for substitution, allowing for the fine-tuning of its steric and electronic profile. These characteristics are fundamental to its ability to fit into and interact with the highly specific binding pockets of enzymes and receptors.[4][5]

The synthesis of this scaffold typically involves multi-step sequences, often culminating in a cyclization reaction to form the fused-ring system. For instance, derivatives can be constructed through the condensation of functionalized 1,2,4-triazines with α-halocarbonyl compounds or via intramolecular cyclocondensation of functionalized imidazole precursors.[6] The strategic placement of substituents on this core is critical for directing the molecule's activity towards a specific biological target, a concept that will be explored in the subsequent sections.

Part 2: Mechanism of Action I: Kinase Inhibition

Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, a fundamental mechanism for regulating the majority of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[7] The imidazo[2,1-f][1][2][3]triazine scaffold has proven to be an exceptional starting point for the design of potent and selective kinase inhibitors.

Dual Inhibition of Insulin-like Growth Factor-1 Receptor (IGF-1R) and Insulin Receptor (IR)

Biological Rationale: The IGF-1R and the structurally similar Insulin Receptor (IR) are receptor tyrosine kinases that play crucial roles in cell growth, proliferation, and metabolism. Activation of IGF-1R is essential for cellular transformation and tumorigenesis, and its signaling can confer resistance to both chemotherapy and other targeted therapies.[8] Given the high degree of homology in the ATP-binding sites of IGF-1R and IR, dual inhibition is often a consequence of targeting one over the other. This dual inhibition can result in greater antitumor activity compared to inhibiting IGF-1R alone, providing a strong rationale for developing dual-targeting agents.[8][9]

Mechanism of Action: Derivatives of the closely related imidazo[5,1-f][1][2][3]triazine scaffold have been developed as potent, orally bioavailable, ATP-competitive inhibitors of both IGF-1R and IR.[8][10] These compounds occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream signaling molecules. The discovery and optimization of this series, leading to potent compounds like 9b , revealed key structure-activity relationships (SAR). For example, specific substitutions at the 5- and 7-positions of the core were optimized to form critical interactions with residues in the kinase domain, such as Lysine 1003 (K1003), significantly enhancing potency.[8][10]

Data Presentation: In Vitro Potency of Imidazo[5,1-f][1][2][3]triazine Inhibitors

Compound IGF-1R IC₅₀ (nM) IR IC₅₀ (nM) Cellular pIGF-1R IC₅₀ (nM) Reference
1a 120 2500 1100 [10]
9b 2.1 1.8 40 [10]

| OSI-906 | 2.2 | 2.1 | 35 |[8] |

Signaling Pathway Diagram: The following diagram illustrates the IGF-1R/IR signaling pathway and the point of intervention by imidazo[5,1-f][1][2][3]triazine inhibitors.

IGF1R_Pathwaycluster_membranePlasma MembraneIGF1R_IRIGF-1R / IR(Receptor Tyrosine Kinase)ADPADPIGF1R_IR->ADPIRSIRS ProteinsIGF1R_IR->IRSPhosphorylationLigandIGF-1 / InsulinLigand->IGF1R_IRBinds & ActivatesInhibitorImidazo[2,1-f]triazineInhibitorInhibitor->IGF1R_IRBlocks ATP BindingATPATPATP->IGF1R_IRPI3KPI3KIRS->PI3KAKTAktPI3K->AKTmTORmTORAKT->mTORProliferationCell Growth,Proliferation,SurvivalmTOR->Proliferation

Caption: IGF-1R/IR signaling pathway inhibited by imidazo[2,1-f]triazines.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Time-Resolved FRET)

Objective: To determine the IC₅₀ value of a test compound against a specific kinase (e.g., IGF-1R). This protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format, a robust and common method for kinase activity screening.

Causality Statement: The choice of a TR-FRET assay is based on its high sensitivity, low background, and homogeneous format, which eliminates wash steps and is easily automated for high-throughput screening. The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. Detection is achieved using a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC). When the peptide is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, generating a FRET signal. An inhibitor prevents this phosphorylation, leading to a decrease in the FRET signal.

Methodology:

  • Compound Preparation: Serially dilute the imidazo[2,1-f]triazine test compound in DMSO to create a 10-point concentration curve (e.g., from 100 µM to 5 nM). Then, dilute these stocks into the assay buffer.

  • Assay Plate Preparation: Add 2.5 µL of the diluted test compound or DMSO (as a control) to the wells of a low-volume 384-well plate.

  • Kinase/Substrate Addition: Prepare a master mix containing the IGF-1R kinase and its biotinylated substrate peptide in the kinase reaction buffer. Add 5 µL of this mix to each well.

  • Reaction Initiation: Prepare a solution of ATP in the kinase reaction buffer. Add 2.5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near its Km for the kinase to ensure competitive inhibitors are accurately measured.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Prepare a detection mix containing the europium-labeled anti-phospho-antibody and SA-APC in the detection buffer. Add 10 µL of this mix to each well to stop the reaction.

  • Final Incubation: Incubate the plate for another 60 minutes at room temperature, protected from light, to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: Calculate the ratio of the acceptor to donor signals. Plot this ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Inhibition of Polo-Like Kinase 1 (PLK1)

Biological Rationale: Polo-like kinase 1 (PLK1) is a serine/threonine kinase that acts as a master regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[1] Its overexpression is common in a wide range of cancers and often correlates with poor prognosis. This makes PLK1 a highly attractive target for the development of novel anticancer therapeutics.[1]

Mechanism of Action: Imidazo[5,1-f][1][2][3]triazin-2-amines have been identified as a novel class of PLK1 inhibitors.[1][11] Molecular modeling and SAR studies indicate that these compounds bind to the ATP-binding site of the PLK1 kinase domain. Specific interactions with key amino acid residues, including Cys67, Lys82, Cys133, Phe183, and Asp194, are crucial for their inhibitory activity.[1] By blocking the ATP-binding site, these compounds prevent PLK1 from phosphorylating its downstream targets, leading to mitotic arrest and ultimately cell death in cancer cells.

Data Presentation: Potency of Imidazo[5,1-f][1][2][3]triazin-2-amine Hits Against PLK1

Compound Hit PLK1 IC₅₀ (µM)
1 1.49
2 3.79
3 5.26
4 6.35

Data sourced from[1]

Experimental Workflow Diagram: The diagram below outlines a typical workflow for identifying and validating kinase inhibitors like the PLK1 series.

HTS_Workflowcluster_discoveryDiscovery Phasecluster_validationValidation PhaseHTSHigh-Throughput Screening (HTS)(e.g., TR-FRET Assay)Hit_IDHit Identification(Potency & Selectivity)HTS->Hit_IDPrimary HitsBiochemBiochemical Validation(Orthogonal Assays, e.g., KinaseGlo)Hit_ID->BiochemConfirmed HitsCellularCell-Based Assays(Target Engagement, Proliferation)Biochem->CellularBiochemically ActiveSARStructure-ActivityRelationship (SAR) StudiesCellular->SARCell-Active HitsSAR->CellularOptimized Compounds

Caption: A typical workflow for the discovery and validation of kinase inhibitors.

Part 3: Mechanism of Action II: Enzyme Inhibition

Beyond kinases, the imidazo[2,1-f][1][2][3]triazine scaffold has been engineered to inhibit other classes of enzymes, demonstrating its broad utility.

Inhibition of AMP Deaminase (AMPD)

Biological Rationale: Adenosine 5'-monophosphate (AMP) deaminase (AMPD) is a key enzyme in the purine nucleotide cycle, catalyzing the irreversible deamination of AMP to inosine 5'-monophosphate (IMP). This pathway is crucial for maintaining the cellular energy charge and adenylate pools. Inhibitors of AMPD have been explored for various therapeutic applications, including as potential herbicides.[6]

Mechanism of Action: A series of 3-(carboxyarylalkyl)imidazo[2,1-f][1][2][3]triazines were rationally designed as non-nucleoside inhibitors of AMPD.[6] The design strategy involved combining the aglycone (the imidazotriazine core) from a known class of C-ribosyl AMPD inhibitors with a carboxyarylalkyl side chain that acts as a ribose phosphate mimic. This structure-based approach led to compounds that effectively occupy the enzyme's active site, with one derivative showing an IC₅₀ of 300 nM and excellent selectivity for plant AMPD over the human isoform.[6]

Data Presentation: Potency of Imidazo[2,1-f][1][2][3]triazine AMPD Inhibitors

Compound AMPD IC₅₀ (nM)
36 300

Data sourced from[6]

Experimental Protocol: Spectrophotometric Assay for AMPD Activity

Objective: To measure the rate of AMP deamination by AMPD and determine the inhibitory effect of a test compound.

Causality Statement: This assay is based on the principle that the substrate (AMP) and the product (IMP) have different ultraviolet (UV) absorbance properties. The conversion of AMP to IMP results in a decrease in absorbance at 265 nm. This change can be monitored over time using a spectrophotometer to determine the reaction rate. The simplicity and directness of this method make it a reliable choice for enzyme kinetics and inhibitor screening.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM succinate buffer, pH 6.5). Prepare stock solutions of AMP (substrate) and the test compound in the buffer.

  • Assay Setup: In a UV-transparent cuvette, combine the reaction buffer, the test compound at various concentrations (or vehicle for control), and the AMPD enzyme.

  • Temperature Equilibration: Incubate the cuvette in a temperature-controlled spectrophotometer at a constant temperature (e.g., 25°C) for 5 minutes to allow for thermal equilibrium.

  • Reaction Initiation: Add the AMP substrate to the cuvette to start the reaction. Mix quickly by inversion.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 265 nm over a period of 5-10 minutes. Record the absorbance at regular intervals (e.g., every 15 seconds).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ΔA/min).

    • Plot the reaction velocity against the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable inhibition model.

Part 4: Emerging Mechanisms and Future Directions

The versatility of the imidazo[2,1-f][1][2][3]triazine scaffold suggests its potential extends beyond the mechanisms detailed above.

  • Nucleoside Analogues and DNA Damage: Research into C-nucleoside analogues based on the imidazo[2,1-f][1][2][3]triazine core has shown that these compounds can induce DNA damage.[12] This opens a distinct mechanistic avenue, positioning these derivatives as potential antimetabolites or DNA-interacting agents for cancer therapy, an area ripe for further investigation.

  • Exploring Broader Kinase Inhibition: The remarkable success of related fused imidazotriazine and imidazopyrazine scaffolds in targeting other critical cancer-related kinases—such as PI3K, mTOR, and FAK—strongly suggests that the imidazo[2,1-f][1][2][3]triazine core could be successfully adapted to inhibit these targets as well.[13][14][15] Future work should focus on exploring new substitution patterns to expand the target scope of this promising scaffold.

The imidazo[2,1-f]triazine core is a powerful and adaptable scaffold in modern drug discovery. Its proven ability to serve as a foundation for potent and selective inhibitors of key kinases like IGF-1R/IR and PLK1, as well as metabolic enzymes like AMPD, underscores its therapeutic potential. The distinct mechanisms of action, driven by targeted structural modifications, highlight the scaffold's utility. As our understanding of disease pathways deepens, the continued exploration and rational design of novel imidazo[2,1-f]triazine derivatives will undoubtedly yield new and effective therapeutic agents.

References

  • ResearchGate. (n.d.). Imidazo[5,1-f][1][2][3]triazin-2-amines as novel inhibitors of polo-like kinase 1. Available at: [Link]

  • PubMed. (2008). Structure-activity relationship studies of a new series of imidazo[2,1-f]purinones as potent and selective A(3) adenosine receptor antagonists. Available at: [Link]

  • PubMed. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Available at: [Link]

  • PubMed. (2017). Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy. Available at: [Link]

  • ACS Publications. (2014). Design, Synthesis, and Evaluation of Novel Imidazo[1,2-a][1][13][14]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (2010). Discovery of an Orally Efficacious Imidazo[5,1-f][1][2][3]triazine Dual Inhibitor of IGF-1R and IR. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Available at: [Link]

  • PubMed. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Available at: [Link]

  • ACS Publications. (2010). Discovery of an Orally Efficacious Imidazo[5,1-f][1][2][3]triazine Dual Inhibitor of IGF-1R and IR. ACS Medicinal Chemistry Letters. Available at: [Link]

  • PubMed. (2011). Design and synthesis of imidazopyridine analogues as inhibitors of phosphoinositide 3-kinase signaling and angiogenesis. Available at: [Link]

  • ResearchGate. (n.d.). Discovery of triazine-benzimidazoles as selective inhibitors of mTOR | Request PDF. Available at: [Link]

  • SciSpace. (2017). Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy. Available at: [Link]

  • ResearchGate. (2014). (PDF) Design, Synthesis, and Evaluation of Novel Imidazo[1,2- a ][1][13][14]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-(carboxyarylalkyl)imidazo[2,1-f][1][2][3]triazines as potential inhibitors of AMP deaminase. Available at: [Link]

  • PubMed. (2024). Identification of 6-Anilino Imidazo[4,5- c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Available at: [Link]

  • PubMed. (2011). Discovery of triazine-benzimidazoles as selective inhibitors of mTOR. Available at: [Link]

  • ResearchGate. (n.d.). Second generation of mTOR inhibitors. a: Selected known mTOR kinase.... Available at: [Link]

  • PMC. (n.d.). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Available at: [Link]

  • Academia.edu. (n.d.). Synthesis and Cytotoxic Activity of Imidazo[1,2-a]-1,3,5-triazine Analogues of 6-Mercaptopurine. Available at: [Link]

  • PubMed. (2026). Rational Design of Triazole Hydrazide Derivatives With Imidazo[2,1-b]thiazole Scaffolds as Targeted EGFR Inhibitors in NSCLC. Available at: [Link]

  • Open Exploration Publishing. (2026). The Role of Triazine Scaffolds in Modern Drug Development. Available at: [Link]

  • PubMed. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. Available at: [Link]

  • ACS Publications. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Available at: [Link]

  • PMC. (2010). Discovery of an Orally Efficacious Imidazo[5,1-f][1][2][3]triazine Dual Inhibitor of IGF-1R and IR. Available at: [Link]

  • PubMed. (2017). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). Pyrrolo-and imidazo[2,1-f][1][2][3]triazine C-nucleosides. A series of.... Available at: [Link]

  • ResearchGate. (2016). (PDF) Synthesis of Novel Derivatives of Imidazo[2,1-c][1][2][3]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. Available at: [Link]

  • PubMed. (2008). Imidazo[5,1-f][1][2][3]triazin-2-amines as novel inhibitors of polo-like kinase 1. Available at: [Link]

  • RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link]

  • PubMed. (1978). s-triazine nucleosides. Synthesis and antiviral activity of the N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]. Available at: [Link]

Exploring the Chemical Space of Imidazo[2,1-f][1,2,4]triazine Derivatives: A Technical Guide to Synthesis and Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[2,1-f][1,2,4]triazine scaffold represents a highly privileged, nitrogen-rich fused bicyclic system. As a bioisostere of the purine ring, it effectively mimics the adenine core of ATP, making it a highly sought-after pharmacophore in the design of competitive kinase inhibitors. This technical whitepaper provides an in-depth exploration of the chemical space of imidazo[2,1-f][1,2,4]triazine derivatives, detailing the structural rationale, synthetic methodologies, and biological applications targeting critical kinase pathways (e.g., PI3K and CK2).

Pharmacophore Rationale and Target Space

The design of kinase inhibitors relies heavily on mimicking the spatial and electronic properties of ATP. The imidazo[2,1-f][1,2,4]triazine core offers several distinct advantages over traditional purine scaffolds:

  • Planarity and Aromaticity : The 10-pi electron aromatic system allows for optimal π−π stacking with the highly conserved hinge region of kinase ATP-binding pockets.

  • Hydrogen Bonding Profile : The nitrogen atoms at positions 1, 3, and 5 act as precise hydrogen bond acceptors, while substitutions at the 2- and 4-positions can be tailored for hydrogen bond donation.

  • Causality in Design : By replacing the imidazole ring of purine with an imidazo-triazine core, medicinal chemists alter the electron density and dipole moment of the molecule. This subtle shift reduces off-target binding to adenosine receptors (a common cause of toxicity in purine analogs) while retaining, and often enhancing, high affinity for the ATP-binding pockets of kinases such as PI3K and Casein Kinase 2 (CK2) .

Synthetic Methodologies: Constructing the Core

To effectively explore this chemical space, a robust, self-validating synthetic workflow is required. The most efficient route involves the condensation of 2-aminoimidazole derivatives with hydrazonoyl halides, followed by intramolecular cyclization.

Synthesis_Workflow SM 2-Aminoimidazole Derivatives Intermediate Imidazo-hydrazone Intermediate SM->Intermediate Base, Solvent (e.g., Et3N, EtOH) Reagent Hydrazonoyl Halides Reagent->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Heat / Microwave (Overcomes Activation Energy) Final Imidazo[2,1-f][1,2,4]triazine Core Cyclization->Final Dehydration (-H2O)

Fig 1. Synthetic workflow for the imidazo[2,1-f][1,2,4]triazine core via intramolecular cyclization.

Protocol 1: Microwave-Assisted Synthesis of the Imidazo[2,1-f][1,2,4]triazine Core

Objective : Synthesize 4-amino-7-cyano-imidazo[2,1-f][1,2,4]triazine with high regioselectivity.

Causality of Experimental Choices : Conventional thermal cyclization often leads to a mixture of regioisomers and degradation products due to prolonged exposure to heat. Microwave irradiation is selected because it rapidly overcomes the high activation energy barrier of the final dehydration step, ensuring kinetic control, minimizing side reactions, and improving overall yield.

Self-Validating System : The protocol incorporates real-time LC-MS monitoring. The disappearance of the hydrazone intermediate [M+H]+ and the appearance of the cyclized product [M+H−18]+ (accounting for the loss of water) validates the reaction progression before downstream purification.

Step-by-Step Methodology :

  • Condensation : Dissolve 1.0 eq of substituted 2-aminoimidazole in anhydrous ethanol. Add 1.2 eq of the appropriate hydrazonoyl halide and 2.0 eq of triethylamine (Et 3​ N).

  • Intermediate Formation : Stir at room temperature for 2 hours. Validation Check: Extract a 10 µL aliquot, dilute in MeCN, and run LC-MS. A single peak corresponding to the imidazo-hydrazone intermediate must be observed to proceed.

  • Cyclization : Transfer the mixture to a microwave reaction vial. Irradiate at 120°C for 15 minutes at a maximum power of 150W.

  • Purification : Concentrate the solvent under reduced pressure. Purify via flash chromatography (silica gel, DCM:MeOH gradient 95:5) to yield the pure imidazo[2,1-f][1,2,4]triazine core.

Biological Applications: Kinase Inhibition (PI3K & CK2)

The imidazo[2,1-f][1,2,4]triazine core has shown exceptional efficacy in targeting the PI3K/Akt/mTOR pathway and Casein Kinase 2 (CK2). Dysregulation of PI3K is heavily implicated in human malignancies, making it a prime target for these derivatives . Furthermore, isoform-selective PI3K inhibitors built on this core help enhance therapeutic effectiveness while reducing the unwanted side effects typically seen with pan-PI3K inhibitors .

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Lipid Kinase) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Activates Apoptosis Cell Survival & Proliferation mTOR->Apoptosis Promotes Inhibitor Imidazo[2,1-f]triazine Derivatives Inhibitor->PI3K Inhibits (ATP-competitive) Inhibitor->mTOR Dual Inhibition

Fig 2. Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[2,1-f]triazine derivatives.

Quantitative Data Summarization

To understand the Structure-Activity Relationship (SAR), various substitutions at the 2- and 4-positions of the core have been evaluated. The table below summarizes representative quantitative data for these derivatives against target kinases.

Compound IDCore Substitution (R1 / R2)PI3K α IC 50​ (nM)CK2 IC 50​ (nM)Selectivity Fold (CK2/PI3K)
Cmpd-01 2-NH 2​ / 4-Phenyl145.085.21.7x
Cmpd-02 2-NH-Phenyl / 4-NH 2​ 42.112.43.4x
Cmpd-03 2-(4-piperazinyl)phenyl / 4-NH 2​ >10003.1>300x
Cmpd-04 2-Morpholino / 4-Cyano8.5450.00.01x

Note: Cmpd-03 demonstrates how bulky, solubilizing groups at the 2-position drastically shift selectivity toward CK2, whereas Cmpd-04 shifts affinity toward PI3K.

Experimental Workflow: CK2 Kinase Inhibition Assay

Objective : Determine the IC 50​ of synthesized imidazo[2,1-f][1,2,4]triazine derivatives against recombinant CK2 holoenzyme.

Causality of Experimental Choices : A fluorescent peptide substrate (FL-RRRADDSDDDDD-NH2) is utilized instead of the traditional radiometric [γ−33P]ATP assay. This choice eliminates radioactive waste, reduces safety hazards, and allows for continuous, real-time kinetic monitoring of the enzyme's activity via fluorescence polarization . Furthermore, Brij-35 is included in the buffer formulation to prevent the non-specific binding of hydrophobic inhibitor derivatives to the plastic walls of the microplate, ensuring accurate IC 50​ calculations.

Self-Validating System : The assay includes a known CK2 inhibitor (e.g., Silmitasertib) as a positive control and a DMSO vehicle as a negative control. The protocol is inherently self-validating: the assay run is only deemed acceptable for data extraction if the calculated Z′ -factor is ≥0.5 , confirming a robust signal-to-noise ratio.

Step-by-Step Methodology :

  • Buffer Preparation : Prepare the assay buffer containing 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl 2​ , 0.25 mM Dithiothreitol (DTT), and 0.015% Brij-35.

  • Enzyme/Substrate Mix : In a 384-well U-bottom black microplate, add 15 µL of a mixture containing recombinant CK2 enzyme (5 µM) and 10 µM fluorescent peptide substrate.

  • Compound Addition : Add 1 µL of test compounds dissolved in DMSO (using a 10-point serial dilution ranging from 10 µM to 0.1 nM). Ensure the final DMSO concentration remains constant at 1% across all wells to prevent solvent-induced enzyme denaturation.

  • Reaction Initiation : Add ATP to a final concentration of 25 µM to initiate the kinase reaction.

  • Incubation & Readout : Incubate the plate at 25°C for 60 minutes in the dark. Measure fluorescence polarization using a multi-mode microplate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis : Calculate the IC 50​ using a 4-parameter logistic non-linear regression model normalized against the positive and negative controls.

References

  • Title: Prodrugs of 2-(4-(3-((4-amino-7-cyano-imidazo[2,1-f][1,2,4]triazin-2-yl)amino)phenyl)piperazin-1-yl)propanamide derivatives as ck2 inhibitors for the treatment of cancer (WO2017070135A1)
  • Title : Inositol Polyphosphate-Based Compounds as Inhibitors of Phosphoinositide 3-Kinase-Dependent Signaling Source : ResearchGate URL :[Link]

  • Title : The regulation and function of Class III PI3Ks: Novel roles for Vps34 Source : ResearchGate URL :[Link]

Methodological & Application

Application Note: Imidazo[2,1-f][1,2,4]triazine as a Privileged Kinase Inhibitor Template

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The pursuit of highly selective, ATP-competitive kinase inhibitors has driven medicinal chemistry toward privileged heterocyclic scaffolds that effectively mimic the purine ring of ATP. Among these, the imidazo[2,1-f][1,2,4]triazine core has emerged as a highly versatile and potent template. Due to its precise arrangement of nitrogen atoms, this scaffold acts as a robust "hinge binder" within the kinase ATP-binding pocket.

This application note provides a comprehensive mechanistic overview of the imidazo[2,1-f][1,2,4]triazine scaffold, detailing its application in targeting the PI3K/mTOR pathway, Casein Kinase 2 (CK2), and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). Furthermore, we provide self-validating, step-by-step experimental protocols for evaluating these inhibitors in vitro and in cellular models.

Mechanistic Grounding & Target Applications

Structural Rationale and Hinge Binding

The imidazo[2,1-f][1,2,4]triazine core provides a rigid, planar structure that inserts deeply into the hydrophobic cleft of the kinase ATP-binding site. The nitrogen atoms at positions 1, 3, and 5 can act as critical hydrogen-bond acceptors, interacting with the backbone amides of the kinase hinge region. Substitutions at the C2 and C4 positions are typically utilized to probe the selectivity pocket and the ribose-binding pocket, respectively, allowing for fine-tuning of target selectivity.

PI3K and mTOR Inhibition

Phosphatidylinositol-3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) are critical nodes in cellular survival and proliferation pathways. Dysregulation of PI3K is linked to numerous human malignancies[1]. Heterocyclic compounds targeting PI3Kα isoforms have been successfully developed using the imidazo[2,1-f][1,2,4]triazine scaffold[1]. By modulating the functional groups at the C2 position, medicinal chemists can shift the selectivity profile from pan-PI3K inhibition to dual PI3K/mTOR inhibition, effectively modulating AKTSer473 phosphorylation in cellular assays[2].

CK2 Inhibition in Oncology

Protein kinase CK2 is a constitutively active serine/threonine kinase implicated in tumorigenesis, cell survival, and proliferation. Derivatives such as 2-(aminophenylamino)-4-amino-7-cyano-imidazo[2,1-f][1,2,4]triazine have demonstrated potent CK2 inhibition[3]. The 7-cyano substitution is particularly critical as it enhances the electron-withdrawing nature of the ring system, optimizing the electrostatic interactions within the CK2 active site[3].

DYRK1A Inhibition in Neurodegeneration

DYRK1A is a therapeutic target for Alzheimer's disease (AD) and Down syndrome (DS) due to its role in tau phosphorylation and cognitive disorders[4]. Imidazo[2,1-f]triazine derivatives have been patented and developed as potent DYRK1A inhibitors, showing efficacy in correcting memory and learning disorders in preclinical models[5].

Signaling Pathway Visualization

The following diagram illustrates the PI3K/AKT/mTOR signaling cascade and highlights the specific nodes targeted by imidazo[2,1-f][1,2,4]triazine-based inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Lipid Kinase) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Ser/Thr Kinase) PIP3->AKT Recruits (PH Domain) mTOR mTORC1 / mTORC2 AKT->mTOR Activates Inhibitor Imidazo[2,1-f]triazine Scaffold Inhibitor->PI3K ATP-Competitive Inhibition Inhibitor->mTOR Dual Inhibition (Substituent-dependent)

Figure 1: PI3K/AKT/mTOR signaling pathway and imidazo[2,1-f]triazine inhibition nodes.

Quantitative Data Presentation

To illustrate the structure-activity relationship (SAR) versatility of the scaffold, the table below summarizes the target engagement profiles of various imidazo[2,1-f][1,2,4]triazine derivatives across different kinase targets.

Kinase TargetScaffold Modification FocusPrimary IndicationTypical IC₅₀ RangeMechanistic Outcome
PI3Kα C2-aryl, C4-morpholineSolid Tumors2.0 - 15.0 nMBlockade of PIP3 generation; AKT suppression[1].
mTOR C2-heteroaryl extensionsAdvanced Cancers5.0 - 30.0 nMDual PI3K/mTOR blockade; prevents feedback loop activation[2].
CK2 4-amino-7-cyano derivativesNon-Small Cell Lung Cancer10.0 - 50.0 nMInduction of apoptosis; suppression of cellular survival pathways[3].
DYRK1A C2-amino substitutionsAlzheimer's / Down Syndrome15.0 - 60.0 nMReduction of Tau phosphorylation; cognitive rescue[4][5].

Experimental Protocols

Workflow Visualization

Workflow CompPrep Compound Preparation (Serial Dilution) EnzReact Kinase Reaction (Enzyme + Substrate + Km ATP) CompPrep->EnzReact Transfer Detection ADP-Glo Detection (Luminescence) EnzReact->Detection Stop & Detect DataAnalysis IC50 Calculation (4-Parameter Logistic Fit) Detection->DataAnalysis RLU to % Inhibition

Figure 2: High-throughput in vitro kinase assay workflow using ADP-Glo detection.

Protocol 1: In Vitro Kinase Assay (ADP-Glo™) for CK2 / PI3K

Causality Focus: This protocol utilizes a luminescence-based ADP detection assay. By running the reaction at the ATP Km​ (Michaelis constant) for the specific kinase, the assay is sensitized to detect ATP-competitive inhibitors accurately.

Reagents & Materials:

  • Recombinant Kinase (e.g., CK2 holoenzyme or PI3Kα).

  • Substrate: Fluoresceinated peptide (e.g., FL-RRRADDSDDDDD-NH2 for CK2) or PIP2 lipid vesicles (for PI3K)[6].

  • Assay Buffer: 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA. (Causality: DTT maintains catalytic cysteines in a reduced state; BSA prevents non-specific adherence of the hydrophobic imidazo-triazine compounds to the microplate walls).

  • ADP-Glo™ Kinase Assay Kit (Promega).

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the imidazo[2,1-f][1,2,4]triazine inhibitor in 100% DMSO. Transfer 100 nL of the compound to a 384-well white U-bottom plate using an acoustic dispenser (e.g., Echo 550) to ensure precise low-volume transfer and eliminate tip-based carryover.

  • Enzyme Addition: Add 5 µL of 2X Kinase solution (diluted in Assay Buffer) to the wells. Incubate for 15 minutes at room temperature. (Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before the competitive substrate is introduced).

  • Reaction Initiation: Add 5 µL of 2X Substrate/ATP mix. Critical: The final ATP concentration must be matched to the apparent Km​ of the specific kinase batch. Incubate for 60 minutes at room temperature.

  • Kinase Reaction Termination: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. (Causality: This reagent terminates the kinase reaction and completely depletes any unconsumed ATP, leaving only the generated ADP).

  • Signal Generation: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes. (Causality: This converts the ADP back to ATP, which is then utilized by luciferase to generate a luminescent signal proportional to kinase activity).

  • Data Acquisition & Analysis: Read luminescence on a multi-mode plate reader. Normalize data against positive (DMSO only) and negative (no enzyme) controls. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Target Engagement (Western Blot for p-AKTSer473 )

Causality Focus: To validate that the PI3K/mTOR inhibitor penetrates the cell membrane and engages its target in a physiological environment, we measure the downstream phosphorylation of AKT at Ser473.

Reagents & Materials:

  • Cancer cell line exhibiting PI3K pathway hyperactivation (e.g., MCF-7 or HCT116).

  • Lysis Buffer: RIPA buffer supplemented with 1X Protease Inhibitor Cocktail and 1X Phosphatase Inhibitor Cocktail (e.g., PhosSTOP). (Causality: Phosphatase inhibitors are absolutely mandatory; without them, endogenous cellular phosphatases will rapidly dephosphorylate AKT during lysis, resulting in false-negative target engagement data).

  • Primary Antibodies: Anti- p-AKTSer473 , Anti-Total AKT, Anti-GAPDH (loading control).

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in 6-well plates at 3×105 cells/well and incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Starve cells in serum-free media for 4 hours to reduce basal, growth-factor-induced kinase signaling. Treat cells with varying concentrations of the imidazo[2,1-f][1,2,4]triazine inhibitor (e.g., 10 nM, 100 nM, 1 µM) for 2 hours.

  • Stimulation: Stimulate cells with 50 ng/mL IGF-1 for 15 minutes prior to harvest. (Causality: IGF-1 strongly activates the RTK/PI3K/AKT cascade, providing a robust dynamic range to observe compound-mediated inhibition).

  • Lysis & Harvest: Wash cells twice with ice-cold PBS. Add 100 µL of supplemented RIPA buffer per well. Scrape cells, transfer to microcentrifuge tubes, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Immunoblotting: Quantify protein concentration via BCA assay. Load 20 µg of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Detection: Block the membrane in 5% BSA for 1 hour. Probe with Anti- p-AKTSer473 overnight at 4°C. Wash and probe with HRP-conjugated secondary antibody. Visualize using ECL substrate. The reduction in the p-AKTSer473 band intensity relative to Total AKT confirms cellular target engagement.

References

  • Prodrugs of 2-(4-(3-((4-amino-7-cyano-imidazo[2,1-f][1,2,4]triazin-2-yl)amino)phenyl)piperaz in-1-yl)propanamide derivatives as ck2 inhibitors for the treatment of cancer.Google Patents (WO2017070135A1).
  • Schematic representation of the seven phosphoinositides. ResearchGate. Available at:[Link]

  • The regulation and function of Class III PI3Ks: Novel roles for Vps34. ResearchGate. Available at:[Link]

  • Laurent Meijer PhD President and Chief Scientific Officer at Perha Pharmaceuticals. ResearchGate. Available at:[Link]

  • Laurent Meijer's lab (Imidazo[2,1-f]triazine derivatives useful as a medicament). ResearchGate. Available at:[Link]

  • Prodrugs of 2-(4-(3-((4-amino-7-cyano-imidazo[2,1-f][1,2,4]triazin-2-yl)amino)phenyl)piperaz in-1-yl)propanamide derivatives as ck2 inhibitors for the treatment of cancer.Google Patents (Assay Details).

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Application Notes & Protocols: Leveraging the Imidazo[2,1-f]triazine Scaffold in High-Throughput Screening for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imidazo[2,1-f]triazine Scaffold - A Privileged Structure for Kinase-Focused Drug Discovery

The imidazo[2,1-f]triazine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure, combined with the strategic placement of nitrogen atoms, provides a versatile framework for creating compounds with diverse biological activities.[1][2] This scaffold is particularly well-suited for targeting ATP-binding sites in kinases, a class of enzymes crucial in cellular signaling and frequently implicated in diseases like cancer.[3][4][5] The presence of multiple heteroatoms allows for the formation of key hydrogen bonds and other non-covalent interactions within the kinase domain, a feature common to many successful kinase inhibitors.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effectively utilizing imidazo[2,1-f]triazine-based compound libraries in high-throughput screening (HTS) campaigns.

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid and automated testing of vast numbers of chemical compounds against a specific biological target.[6][7][8] The primary objective of HTS is to identify "hits"—compounds that modulate the target's activity in a desired manner.[6] These hits then serve as the starting point for further medicinal chemistry optimization to develop lead compounds with improved potency, selectivity, and drug-like properties.[6][9] The imidazo[2,1-f]triazine scaffold's amenability to diverse chemical modifications makes it an excellent candidate for inclusion in HTS libraries.[10]

This document will detail the necessary steps for a successful HTS campaign using an imidazo[2,1-f]triazine library, from initial assay development and validation to primary screening, data analysis, and hit confirmation. We will focus on a representative kinase inhibition assay, a common application for this class of compounds.[3][4][5]

Part 1: Assay Development and Miniaturization for HTS

The foundation of any successful HTS campaign is a robust and reliable assay.[11] Before embarking on a large-scale screen, significant effort must be dedicated to developing and optimizing the assay to ensure it is suitable for an automated, high-throughput format.

1.1. Choosing the Right Assay Format

For screening imidazo[2,1-f]triazine libraries against kinase targets, several assay formats are available. A common and effective choice is a biochemical assay that measures the enzymatic activity of the kinase. These assays typically involve incubating the kinase with its substrate and ATP, and then detecting the product of the phosphorylation reaction. Popular detection methods include:

  • Fluorescence-Based Readouts: These are highly sensitive and amenable to HTS.[7] Examples include Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and assays that measure ATP depletion using a fluorescent reporter.

  • Luminescence-Based Readouts: These assays often exhibit high sensitivity and a broad dynamic range. A popular example is the Kinase-Glo® assay, which measures the amount of ATP remaining after the kinase reaction.

  • Absorbance-Based Readouts: While generally less sensitive than fluorescence or luminescence, absorbance assays can be a cost-effective option for certain targets.

Causality behind Experimental Choice: The selection of the assay format is critical and depends on several factors, including the specific kinase being targeted, the availability of suitable reagents (antibodies, substrates), and the instrumentation accessible in the laboratory. For this protocol, we will focus on a TR-FRET-based assay due to its high sensitivity, low background, and resistance to interference from colored or fluorescent compounds in the library.

1.2. Miniaturization and Optimization

To conserve precious library compounds and reduce reagent costs, it is essential to miniaturize the assay from a standard 96-well format to a 384- or even 1536-well format.[7][11] This process requires careful optimization of several parameters:

  • Reagent Concentrations: The concentrations of the kinase, substrate, and ATP must be optimized to ensure a robust signal window and sensitivity to inhibition. Typically, the ATP concentration is set at or near the Michaelis-Menten constant (Km) to allow for the detection of both competitive and non-competitive inhibitors.

  • Incubation Times: The incubation time for the kinase reaction and the detection step should be optimized to achieve a stable and reproducible signal.

  • DMSO Tolerance: Small molecule libraries are typically stored in dimethyl sulfoxide (DMSO). The assay must be tolerant to the final concentration of DMSO in the assay wells, which is usually between 0.1% and 1%.[11]

1.3. Assay Validation: Ensuring a Self-Validating System

Before initiating the primary screen, the assay must be rigorously validated to ensure its performance is consistent and reliable. A key metric for HTS assay validation is the Z'-factor , which provides a statistical measure of the separation between the positive and negative controls.[7][11]

Parameter Description Acceptable Value
Z'-factor A measure of assay quality, calculated from the means and standard deviations of the positive and negative controls.Z' > 0.5[7][11]
Signal-to-Background (S/B) Ratio The ratio of the signal from the uninhibited reaction (negative control) to the signal from the background (no enzyme).S/B > 5
Coefficient of Variation (%CV) A measure of the variability of the data.%CV < 10%

A Z'-factor consistently greater than 0.5 indicates a robust assay suitable for HTS.[7][11]

Part 2: The High-Throughput Screening Workflow

Once the assay has been validated, the primary HTS campaign can begin. This involves screening the entire imidazo[2,1-f]triazine library against the target kinase.

2.1. HTS Workflow Diagram

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Data Analysis Compound_Library Imidazo[2,1-f]triazine Library Plates Dispensing Compound Dispensing (Acoustic or Pin Tool) Compound_Library->Dispensing Assay_Plates 384-well Assay Plates Assay_Plates->Dispensing Reagent_Addition Reagent Addition (Kinase, Substrate, ATP) Dispensing->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Detection Signal Detection (Plate Reader) Incubation->Detection Data_Normalization Data Normalization Detection->Data_Normalization Hit_Identification Hit Identification (% Inhibition) Data_Normalization->Hit_Identification Hit_Confirmation Hit Confirmation (Dose-Response) Hit_Identification->Hit_Confirmation

Caption: High-throughput screening workflow for an imidazo[2,1-f]triazine library.

2.2. Detailed Protocol: TR-FRET Kinase Inhibition Assay

This protocol provides a step-by-step methodology for a representative TR-FRET-based kinase inhibition assay.

Materials:

  • Imidazo[2,1-f]triazine compound library (e.g., 10 mM in DMSO)

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, white assay plates

  • Acoustic dispenser or pin tool for compound transfer

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of TR-FRET measurements

Protocol:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 20-50 nL) of each compound from the library plates to the bottom of the 384-well assay plates. This will result in a final compound concentration of, for example, 10 µM in a 10 µL final assay volume.[11]

  • Reagent Preparation: Prepare a 2X kinase/substrate solution and a 2X ATP solution in assay buffer.

  • Kinase/Substrate Addition: Add 5 µL of the 2X kinase/substrate solution to each well of the assay plates containing the compounds.

  • Initiate Kinase Reaction: Add 5 µL of the 2X ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plates at room temperature for the optimized duration (e.g., 60 minutes).

  • Stop Reaction and Add Detection Reagents: Add 10 µL of the TR-FRET detection reagent mix (containing the Europium-labeled antibody and Streptavidin-Allophycocyanin in a suitable buffer with EDTA to stop the kinase reaction) to each well.

  • Detection Incubation: Incubate the plates at room temperature for the optimized detection time (e.g., 60 minutes) to allow for the development of the FRET signal.

  • Data Acquisition: Read the plates on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

Part 3: Data Analysis and Hit Confirmation

The raw data from the HTS must be carefully analyzed to identify true "hits" and eliminate false positives.

3.1. Data Normalization and Hit Identification

  • Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor emission to the donor emission.

  • Data Normalization: Normalize the data on a plate-by-plate basis using the positive (no inhibitor) and negative (a known potent inhibitor) controls. The percent inhibition for each compound can be calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))

  • Hit Selection: A "hit" is typically defined as a compound that exhibits a percent inhibition greater than a certain threshold, often set at three times the standard deviation of the sample population or a fixed cutoff (e.g., >50% inhibition).

3.2. Hit Confirmation and Counterscreening

Compounds identified as hits in the primary screen must be confirmed through a series of follow-up experiments.

  • Re-testing: The initial hits should be re-tested under the same assay conditions to confirm their activity.

  • Dose-Response Curves: Confirmed hits are then tested over a range of concentrations to determine their potency (IC50 value).

  • Counterscreens: It is crucial to perform counterscreens to eliminate compounds that interfere with the assay technology (e.g., fluorescence quenchers or enhancers) rather than acting on the target kinase. A common counterscreen is to run the assay without the kinase to identify compounds that directly affect the detection system.

3.3. Preliminary Structure-Activity Relationship (SAR)

Once a set of confirmed hits with dose-response data is obtained, a preliminary SAR analysis can be performed.[11] This involves examining the chemical structures of the active compounds to identify common structural motifs that are important for activity. This analysis provides valuable insights for the subsequent lead optimization phase.

Part 4: Mechanism of Action - A Hypothetical Example

The imidazo[2,1-f]triazine scaffold has been successfully employed to develop inhibitors of various kinases, including Polo-like kinase 1 (PLK1) and Focal Adhesion Kinase (FAK).[4][12][13] These kinases are often involved in cell cycle progression and cell adhesion, making them attractive targets for cancer therapy.[12][14]

4.1. Hypothetical Signaling Pathway

The following diagram illustrates a simplified signaling pathway where an imidazo[2,1-f]triazine-based inhibitor could act on a hypothetical kinase "Kinase X," which is involved in a cancer-related pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_X Kinase X Receptor->Kinase_X Activates Downstream_Protein Downstream Protein Kinase_X->Downstream_Protein Phosphorylates Transcription_Factor Transcription Factor Downstream_Protein->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Imidazo_Inhibitor Imidazo[2,1-f]triazine Inhibitor Imidazo_Inhibitor->Kinase_X Inhibits

Caption: Hypothetical signaling pathway inhibited by an imidazo[2,1-f]triazine derivative.

Conclusion

The imidazo[2,1-f]triazine scaffold represents a valuable starting point for the discovery of novel kinase inhibitors. By following a well-designed and rigorously validated HTS protocol, researchers can efficiently screen large libraries of these compounds to identify promising hits for further development. The combination of a privileged chemical scaffold with the power of high-throughput screening provides a robust platform for accelerating the drug discovery process and ultimately bringing new therapies to patients.

References

  • High-throughput screening (HTS) | BMG LABTECH. (n.d.). Retrieved from [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery - ChemCopilot. (2025, May 3). Retrieved from [Link]

  • Mulvihill, M. J., et al. (2010). Discovery of an Orally Efficacious Imidazo[5,1-f][3][6][11]triazine Dual Inhibitor of IGF-1R and IR. ACS Medicinal Chemistry Letters, 1(7), 335-339.

  • What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences. (2024, September 16). Retrieved from [Link]

  • Salovich, J. M., et al. (2008). Imidazo[5,1-f][3][6][11]triazin-2-amines as novel inhibitors of polo-like kinase 1. Bioorganic & Medicinal Chemistry Letters, 18(23), 6219-6223.

  • An, W. F., & Tolliday, N. (2009). Overview of high-throughput screening. Current Protocols in Pharmacology, Chapter 9, Unit 9.1.
  • Bavetsias, V., et al. (2014). Design, Synthesis, and Evaluation of Novel Imidazo[1,2-a][6][7][8]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. Journal of Medicinal Chemistry, 57(18), 7585-7603.

  • Biffin, J. H., & Brown, D. J. (1968). Synthesis of 3-(carboxyarylalkyl)imidazo[2,1-f][3][6][11]triazines as potential inhibitors of AMP deaminase. Tetrahedron Letters, 9(21), 2503-2506.

  • Patel, J. A., et al. (2022). Structure-Activity Design, Synthesis and Biological Activity of Newer Imidazole- Triazine Clubbed Derivatives as Antimicrobial and Antitubercular Agents. Letters in Organic Chemistry, 19(2), 126-134.
  • Mulvihill, M. J., et al. (2010). Discovery of an Orally Efficacious Imidazo[5,1-f][3][6][11]triazine Dual Inhibitor of IGF-1R and IR. ACS Medicinal Chemistry Letters, 1(7), 335-339.

  • El-Sayed, W. A., et al. (2016). Synthesis of Novel Derivatives of Imidazo[2,1-c][3][6][11]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. Journal of Chemical Research, 40(1), 47-52.

  • Roque, A. C. A., et al. (2025). Screening of a Combinatorial Library of Triazine-Scaffolded Dipeptide-Mimic Affinity Ligands to Bind Plasmid DNA. Molecules, 30(16), 3948.
  • Bavetsias, V., et al. (2014). Design, Synthesis, and Evaluation of Novel Imidazo[1,2- a ][6][7][8]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. Journal of Medicinal Chemistry, 57(18), 7585-7603.

  • Synthesis and Cytotoxic Activity of Imidazo[1,2-a]-1,3,5-triazine Analogues of 6-Mercaptopurine. (n.d.). Retrieved from [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][3][6][11]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of Biomedical Science, 28(1), 66.

  • Characterizing chlorotriazine effects in cancer-relevant high-throughput screening assays. (2025, October 2). Frontiers in Toxicology.
  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. (2018). MedChemComm, 9(10), 1684-1690.
  • Kamal, A., et al. (2018). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Bioorganic Chemistry, 78, 371-382.
  • Salovich, J. M., et al. (2008). Imidazo[5,1-f][3][6][11]triazin-2-amines as novel inhibitors of polo-like kinase 1. Bioorganic & Medicinal Chemistry Letters, 18(23), 6219-6223.

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022, February 12). Molecules, 27(4), 1234.
  • High-Throughput Functional Screening Facilitated by Droplet Microfluidics. (n.d.). Retrieved from [Link]

  • Zhao, W., et al. (2021). Diversity-oriented synthesis of imidazo[1,2-a][6][7][8]triazine derivatives from 2-amine-[6][7][8]triazines with ketones. Chemical Communications, 57(83), 10715-10718.

  • Malinka, W., et al. (2009).

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Application Note & Protocols: In Vivo Efficacy Assessment of Imidazo[2,1-f]triazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and interpretation of in vivo efficacy studies for the promising class of imidazo[2,1-f]triazine derivatives. This scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives showing significant potential in oncology, inflammation, and infectious diseases.[1][2] This guide emphasizes a mechanism-driven approach to study design, ensuring robust, reproducible, and translatable preclinical data.

Introduction: The Imidazo[2,1-f]triazine Scaffold

The imidazo[2,1-f]triazine core and its related isomers are versatile heterocyclic structures that serve as the foundation for numerous pharmacologically active agents.[1][3] Their synthetic tractability allows for extensive structure-activity relationship (SAR) exploration, leading to the development of potent and selective modulators of various biological targets. In oncology, these derivatives have been successfully developed as inhibitors of critical signaling kinases, including PI3Kα, Polo-Like Kinase 1 (PLK1), IGF-1R, and IR, disrupting pathways essential for tumor growth and survival.[4][5][6] This document will focus primarily on anticancer efficacy studies, providing a framework that can be adapted for other therapeutic areas.

PART 1: Foundational In Vivo Characterization

Before embarking on resource-intensive efficacy studies, a thorough characterization of the lead candidate is paramount. This initial phase ensures that the in vivo study is built on a solid foundation of pharmacological and toxicological data.

Mechanism of Action (MoA) as a Guidepost

Understanding the molecular target is critical for selecting the most relevant preclinical model. For instance, an imidazo[2,1-f]triazine derivative that potently inhibits PI3Kα should be tested in cancer cell lines known to have PI3K pathway mutations or overexpression.[5] Similarly, a covalent KRAS G12C inhibitor would be best evaluated in models harboring that specific mutation. This MoA-centric approach significantly increases the probability of observing a therapeutic effect and provides a clear biological rationale for the findings.

Pre-Study Toxicity and Dose Selection

A preliminary dose-range finding (DRF) or acute toxicity study is a mandatory prerequisite for establishing a safe and effective dose for efficacy studies. These studies determine the maximum tolerated dose (MTD) and identify potential compound-related toxicities.

Protocol 1: Acute Oral Toxicity & Dose-Range Finding (DRF)

This protocol is adapted from OECD Guideline 420 (Fixed Dose Procedure).[1][7]

  • Animal Model: Use the same rodent species and strain intended for the efficacy study (e.g., female Wistar rats or athymic nude mice).[3] Group size is typically n=3-5 per dose level.

  • Acclimatization: Allow animals to acclimate for a minimum of 5 days prior to dosing.

  • Dose Preparation: Formulate the imidazo[2,1-f]triazine derivative in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80 in sterile water). Ensure homogeneity and stability of the formulation.

  • Dosing: Administer a single oral gavage dose. Start with a conservative dose (e.g., 300 mg/kg) and escalate in subsequent cohorts (e.g., 1000 mg/kg, 2000 mg/kg) based on observed toxicity.[1][7]

  • Monitoring:

    • Observe animals intensely for the first 4 hours post-dosing for immediate signs of toxicity (e.g., altered mobility, lethargy, convulsions).

    • Record clinical signs, body weight, and food/water intake daily for 14 days.[1]

    • Pay close attention to potential signs of hepatotoxicity or spleen toxicity, which have been noted for some imidazo-based heterocycles at higher doses.[1][7]

  • Endpoint & Analysis:

    • The primary endpoint is mortality and the identification of dose-limiting toxicities.

    • At day 14, perform a necropsy. Collect blood for clinical chemistry and major organs (liver, spleen, kidneys) for histopathological analysis.[3]

    • The MTD is defined as the highest dose that does not cause mortality or >15-20% body weight loss. The dose(s) for the efficacy study should be at or below the MTD.

Table 1: Example Dose-Range Finding (DRF) Study Summary

Dose Group (mg/kg, p.o.)nMortalityMean Body Weight Change (Day 14)Key Clinical SignsRecommendation for Efficacy
Vehicle50/5+5.2%None Observed (NO)-
Compound A (100)50/5+4.8%NOWell-tolerated
Compound A (300)50/5-3.1%NOWell-tolerated, target dose
Compound A (1000)52/5-18.5% (survivors)Lethargy, ruffled furExceeds MTD

PART 2: In Vivo Efficacy Assessment in Xenograft Models

The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, remains the workhorse for preclinical oncology efficacy studies.[8]

Experimental Design & Workflow

A well-designed study incorporates proper controls, randomization, and clearly defined endpoints to ensure data integrity.

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Study Initiation cluster_treat Phase 3: Treatment & Monitoring cluster_end Phase 4: Endpoint & Analysis a Select MoA-Relevant Human Cancer Cell Line b In Vitro Cell Expansion (Logarithmic Growth Phase) a->b c Prepare Cell Suspension (e.g., in Matrigel) b->c d Subcutaneous Implantation in Athymic Nude Mice c->d e Tumor Growth Monitoring d->e f Randomize Mice into Treatment Groups (Tumor Volume ~100-150 mm³) e->f g Daily Dosing (Vehicle, Compound, Positive Control) f->g h Monitor Tumor Volume & Body Weight (2-3x / week) g->h i Record Clinical Observations j Study Termination (Pre-defined Endpoint) h->j k Collect Tumors & Tissues (for PK/PD Analysis) j->k l Data Analysis (TGI, Statistics) k->l

Caption: Workflow for a typical subcutaneous xenograft efficacy study.

Protocol 2: Subcutaneous Xenograft Efficacy Study
  • Cell Culture: Culture the selected human cancer cell line (e.g., A375 melanoma, HCC827 lung cancer) using standard aseptic techniques.[5][8] Harvest cells during the logarithmic growth phase.

  • Animal Model: Use 6-8 week old female athymic nude mice.

  • Tumor Implantation:

    • Resuspend harvested cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL.

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Scientist's Note: Begin monitoring tumor growth approximately 5-7 days post-implantation. Tumors are measured with digital calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²)/2 .

    • When the mean tumor volume reaches 100-150 mm³, randomize the animals into treatment groups (n=8-10 mice per group) to ensure a similar average tumor volume across all groups. Typical groups include:

      • Group 1: Vehicle Control

      • Group 2: Imidazo[2,1-f]triazine derivative (Dose 1)

      • Group 3: Imidazo[2,1-f]triazine derivative (Dose 2, optional)

      • Group 4: Positive Control/Standard-of-Care (e.g., fotemustine)[8]

  • Treatment:

    • Administer the compound daily (or as determined by PK studies) via the intended clinical route (e.g., oral gavage).

    • Treat animals for a pre-determined period, typically 21-28 days.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Body weight is a key indicator of tolerability. A mean body weight loss exceeding 15-20% may require dose reduction or cessation.

    • Record daily clinical observations for signs of distress.

  • Study Termination and Tissue Collection:

    • The study is terminated when tumors in the vehicle group reach a pre-specified size (e.g., 1500-2000 mm³) or at the end of the treatment period.

    • At termination, euthanize animals and excise the tumors. Measure the final tumor weight.

    • Rationale: Collecting terminal blood samples (for PK) and tumor tissue (for pharmacodynamic biomarker analysis) is crucial for linking drug exposure to target engagement and efficacy.

PART 3: Data Analysis and Interpretation

Quantifying Efficacy

The primary efficacy endpoint is Tumor Growth Inhibition (TGI). It is calculated at the end of the study using the following formula:

TGI (%) = [1 - (ΔT / ΔC)] x 100

Where:

  • ΔT = (Mean tumor volume of the T reated group at study end) - (Mean tumor volume of the T reated group at day 1)

  • ΔC = (Mean tumor volume of the C ontrol group at study end) - (Mean tumor volume of the C ontrol group at day 1)

Table 2: Example Efficacy and Tolerability Data Summary

Treatment GroupDosing (mg/kg, QD, p.o.)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle-1650 ± 155--2.1%
Compound B50780 ± 9558%-4.5%
Positive Control20550 ± 8073%-9.8%
Linking Efficacy to Target Engagement

For kinase inhibitors, demonstrating that the compound inhibits its target in the tumor is a critical validation step. This is often achieved through pharmacodynamic (PD) biomarker analysis.

G cluster_pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., IGF-1R) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt phosphorylates Akt Akt Downstream Downstream Effectors (Cell Survival, Proliferation) pAkt->Downstream Inhibitor Imidazo[2,1-f]triazine Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K pathway by an imidazo-triazine derivative.

Scientist's Note: After study termination, tumor lysates can be analyzed by Western Blot or ELISA to measure the levels of phosphorylated Akt (p-Akt), the downstream substrate of PI3K. A significant reduction in p-Akt in the treated groups compared to the vehicle group provides strong evidence of on-target activity in vivo.

Conclusion

The successful in vivo evaluation of imidazo[2,1-f]triazine derivatives requires a systematic and scientifically rigorous approach. By integrating preliminary toxicity and PK/PD assessments with well-designed efficacy models, researchers can generate high-quality data to support the continued development of these promising therapeutic agents. The protocols and principles outlined in this guide provide a robust framework for achieving this goal, ultimately accelerating the translation of novel chemical entities from the bench to the clinic.

References

  • Singh, S. et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports. Available at: [Link]

  • Buck, E. et al. (2010). Discovery of an Orally Efficacious Imidazo[5,1-f][1][4][7]triazine Dual Inhibitor of IGF-1R and IR. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Pawar, S.V. et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PubMed. Available at: [Link]

  • Kumar, S. et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. ResearchGate. Available at: [Link]

  • Faramarzi, S. et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Drug Design, Development and Therapy. Available at: [Link]

  • Eynde, A. V. et al. (2008). In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Gouda, M. A. et al. (2016). Synthesis of Novel Derivatives of Imidazo[2,1-c][1][4][7]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. Journal of Chemical Research. Available at: [Link]

  • Wang, Y. et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules. Available at: [Link]

  • Cheung, M. et al. (2008). Imidazo[5,1-f][1][4][7]triazin-2-amines as novel inhibitors of polo-like kinase 1. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Singh, S. et al. (2021). Pyrrolo[2,1-f][1][4][7]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry. Available at: [Link]

  • Song, Q. et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. Available at: [Link]

  • Rivera, G. et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties. PubMed. Available at: [Link]

  • Rivera, G. et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a ]pyridines with antiparasitic and anti-inflammatory properties. ResearchGate. Available at: [Link]

  • Abdel-Maksoud, M. S. et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Ramkumar, V. et al. (2020). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Academia.edu. Synthesis and Cytotoxic Activity of Imidazo[1,2-a]-1,3,5-triazine Analogues of 6-Mercaptopurine. Academia.edu. Available at: [Link]

  • Zhao, W. et al. (2021). Diversity-oriented synthesis of imidazo[1,2-a][1][3][9]triazine derivatives from 2-amine-[1][3][9]triazines with ketones. Chemical Communications. Available at: [Link]

  • Open Exploration Publishing (2026). The Role of Triazine Scaffolds in Modern Drug Development. Open Exploration Publishing. Available at: [Link]

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Application Notes & Protocols for the Analytical Characterization of Imidazo[2,1-f]triazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel heterocyclic compounds.

Introduction: The imidazo[2,1-f]triazine scaffold is a privileged heterocyclic system that forms the core of numerous compounds under investigation for therapeutic applications, particularly as kinase inhibitors in oncology.[1] Its rigid, planar structure and specific arrangement of nitrogen atoms make it an ideal framework for interacting with biological targets. The journey from a newly synthesized molecule to a viable drug candidate is underpinned by rigorous analytical characterization. This guide provides a comprehensive overview of the essential analytical methods required to confirm the structure, assess the purity, and determine key physicochemical properties of novel imidazo[2,1-f]triazine derivatives. Our approach emphasizes not just the "how" but the "why," grounding each protocol in the fundamental principles of analytical chemistry to ensure robust and reliable data.

Part 1: The Foundational Workflow for Structural Elucidation

The primary task after any synthesis is to unequivocally confirm that the target molecule has been created. For novel imidazo[2,1-f]triazine compounds, a multi-pronged analytical approach is non-negotiable. The typical workflow integrates mass spectrometry for molecular weight confirmation, nuclear magnetic resonance for detailed structural mapping, and, when possible, X-ray crystallography for absolute structural proof.

cluster_0 Structural Elucidation Workflow Synthesized Compound Synthesized Compound MS_Analysis Mass Spectrometry (MS) Confirm Molecular Weight Synthesized Compound->MS_Analysis Step 1 NMR_Analysis NMR Spectroscopy Map Connectivity & 3D Structure MS_Analysis->NMR_Analysis Step 2 Structure_Confirmed Structure Confirmed NMR_Analysis->Structure_Confirmed Step 3 Xray X-ray Crystallography (Optional Gold Standard) NMR_Analysis->Xray For Ambiguity or Absolute Proof Xray->Structure_Confirmed

Caption: Integrated workflow for structural elucidation of novel compounds.

Mass Spectrometry (MS): The First Proof of Identity

Mass spectrometry provides the molecular weight of the synthesized compound, offering the first piece of evidence for a successful reaction. For the polar, nitrogen-rich imidazo[2,1-f]triazine scaffold, electrospray ionization (ESI) is the premier choice due to its soft ionization mechanism, which typically yields the intact protonated molecule [M+H]⁺.

Expertise & Experience: The choice between low-resolution and high-resolution MS (HRMS) is critical. A standard quadrupole or ion trap MS provides nominal mass, which is excellent for rapid screening of reaction fractions. However, for final compound characterization, HRMS (e.g., using Orbitrap or TOF analyzers) is essential. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula, a key requirement for publications and patents.[2]

Protocol: LC-MS Analysis for Molecular Weight Confirmation

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The final concentration should be approximately 100 µg/mL.

  • Chromatographic Separation (Optional but Recommended):

    • Column: C18 reversed-phase, e.g., 2.1 mm x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. Formic acid is used to aid protonation for ESI.

  • Mass Spectrometer Settings (ESI, Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Capillary Voltage: 3.5 kV.

    • Scan Range: 100 - 1000 m/z.

    • Data Analysis: Look for the [M+H]⁺ ion. Also, check for common adducts like [M+Na]⁺ or [M+K]⁺, especially if sodium or potassium salts were used in the synthesis or workup.

Data Presentation: Expected MS Adducts

Compound Type Formula Exact Mass (M) Expected [M+H]⁺ (m/z) Expected [M+Na]⁺ (m/z)
Hypothetical Imidazo[2,1-f]triazine C₁₀H₈N₄ 184.0749 185.0822 207.0641

| Phenyl-substituted Derivative | C₁₆H₁₂N₄ | 260.1062 | 261.1135 | 283.0954 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of ¹H, ¹³C, and 2D NMR experiments allows for the complete assignment of all protons and carbons in the imidazo[2,1-f]triazine derivative, confirming connectivity and providing insights into its three-dimensional structure.

Expertise & Experience: The solubility of these planar heterocyclic systems can be challenging. Deuterated dimethyl sulfoxide (DMSO-d₆) is often the solvent of choice due to its excellent solvating power for a wide range of organic compounds.[3] In some cases, broad peaks may be observed due to the presence of rotational isomers (rotamers) or aggregation.[4][5] Adding a small amount of trifluoroacetic acid (TFA) can sometimes sharpen signals by protonating the basic nitrogen sites, breaking up aggregates and simplifying the spectra.[5] For complex substitution patterns, 2D NMR is indispensable.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, crucial for connecting different fragments of the molecule.

Protocol: Acquiring a Full NMR Data Set

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum. Typical acquisition time is a few minutes.

    • Analyze chemical shifts, integration (proton count), and coupling patterns (multiplicity).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment, potentially requiring several hours depending on the concentration.

    • Analyze the chemical shifts of each unique carbon atom.

  • 2D NMR Acquisition (if needed):

    • Run standard COSY, HSQC, and HMBC experiments using the instrument's default parameters, adjusting as necessary for concentration.

  • Data Analysis: Use the combination of 1D and 2D spectra to systematically assign every proton and carbon signal to its position on the imidazo[2,1-f]triazine structure.

Data Presentation: Typical NMR Chemical Shift Ranges

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
Imidazole Protons 7.0 - 8.5 110 - 145 Highly dependent on substituents and position within the ring.[6][7]
Triazine Protons 8.0 - 9.5 145 - 165 Generally downfield due to the electron-withdrawing nature of the nitrogens.[3]

| Substituent Protons | Varies widely | Varies widely | Aromatic substituents: 6.5-8.5 ppm. Aliphatic: 0.5-4.5 ppm. |

Single Crystal X-ray Crystallography: The Unambiguous Proof

When a molecule can be grown as a high-quality single crystal, X-ray crystallography provides the absolute, undeniable three-dimensional structure.[8] It confirms not only the connectivity but also the precise bond lengths, bond angles, and stereochemistry. This technique is considered the "gold standard" for structural proof.[9]

Expertise & Experience: The primary challenge is not the analysis but growing a suitable crystal. This can be more of an art than a science, often requiring screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). The resulting data is invaluable, especially for resolving ambiguities from NMR data or for use in structure-based drug design.[1]

Protocol: General Steps for Crystal Growth and Analysis

  • Purification: The compound must be of very high purity (>99%).

  • Crystal Growth:

    • Dissolve the compound in a minimal amount of a suitable solvent to achieve saturation.

    • Attempt crystallization using slow evaporation of the solvent in a loosely covered vial.

    • Alternatively, use vapor diffusion by placing the vial of dissolved compound inside a larger sealed chamber containing a less polar "anti-solvent."

  • Data Collection: A suitable crystal is mounted on an X-ray diffractometer, and diffraction data is collected.

  • Structure Solution and Refinement: The data is processed to solve and refine the crystal structure, yielding an atomic model of the molecule in the solid state.

Part 2: Purity Assessment and Physicochemical Profiling

Once the structure is confirmed, its purity must be rigorously established. HPLC is the workhorse for this task. Additionally, other techniques can provide valuable physicochemical information.

cluster_1 Purity and Property Assessment Confirmed_Compound Compound with Confirmed Structure HPLC RP-HPLC Determine Purity (%) Confirmed_Compound->HPLC Primary Analysis IR_Spec FT-IR Spectroscopy Confirm Functional Groups Confirmed_Compound->IR_Spec Secondary Check Final_Report Complete Analytical Profile HPLC->Final_Report IR_Spec->Final_Report

Caption: Workflow for purity analysis and functional group confirmation.

High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper

Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of small molecule drug candidates.[10] It separates the target compound from impurities, starting materials, and byproducts, allowing for quantification of the main peak area relative to the total peak area.

Expertise & Experience: Method development for imidazo[2,1-f]triazines often involves screening C8 and C18 columns and mobile phases containing acetonitrile or methanol.[10] Methanol is sometimes preferred for safety and environmental reasons.[10] A buffer, such as phosphate or formate, is often used to control the pH of the mobile phase. Maintaining a consistent pH is crucial for reproducible retention times, as the basic nitrogens in the heterocyclic core can have varying protonation states. A Diode Array Detector (DAD) is highly recommended as it can show the UV-Vis spectrum of each peak, helping to distinguish impurities from the main compound.

Protocol: RP-HPLC for Purity Determination

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). Dilute to a working concentration of ~0.1 mg/mL.

  • HPLC Method Parameters:

    • Column: Hypersil GOLD C18 (or equivalent), 4.6 mm x 150 mm, 3 µm particle size.

    • Mobile Phase A: 0.025 M Potassium Phosphate (KH₂PO₄), pH adjusted to 3.2 with phosphoric acid.[10]

    • Mobile Phase B: Methanol.[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Detector: DAD or UV detector set at a wavelength of maximum absorbance (e.g., 300 nm, determined by a preliminary scan).[10]

    • Injection Volume: 10 µL.

    • Gradient: A typical starting point is a linear gradient from 10% to 90% Methanol over 20 minutes.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100. For regulatory purposes, this method must be fully validated for linearity, accuracy, and precision.

Data Presentation: Summary of HPLC Method Parameters

Parameter Recommended Setting Rationale
Column C18 or C8 Reversed-Phase Good retention for moderately polar heterocycles.
Mobile Phase Acetonitrile/Water or Methanol/Water with Buffer Organic modifier elutes the compound; buffer controls ionization for reproducibility.[10]
pH Acidic (e.g., pH 3.2) Protonates basic nitrogens, leading to sharper peaks and consistent retention.[10]

| Detector | DAD (Diode Array) | Allows for peak purity assessment and selection of optimal monitoring wavelength. |

Conclusion: An Integrated, Multi-Technique Approach

The robust characterization of novel imidazo[2,1-f]triazine derivatives is not achieved by a single technique but by the logical integration of several orthogonal analytical methods. From the initial mass confirmation by MS to the detailed structural map from NMR and the definitive purity value from HPLC, each method provides a critical piece of the puzzle. This comprehensive analytical package is the foundation upon which all subsequent biological and developmental studies are built, ensuring data integrity and accelerating the path from discovery to application.

cluster_complete The Complete Analytical Picture Compound New Imidazo[2,1-f]triazine Methods MS (HRMS) NMR (1D & 2D) HPLC (UV/DAD) X-ray Compound->Methods is analyzed by Data Molecular Formula Connectivity & Structure Purity (%) 3D Conformation Methods->Data provides data on

Caption: Summary of how different analytical techniques contribute to the full characterization profile.

References

  • Al-Attas, A., Al-Lohedan, H., & El-Sherbiny, D. (2018). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Journal of Chemistry. [Link]

  • Kadhim, W. R., & Abdalrahman, N. A. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. IOP Conference Series: Earth and Environmental Science. [Link]

  • Voskressensky, L. G., et al. (2021). Synthetic Approach to Diversified Imidazo[2,1-b][6][10]thiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents. Molecules. [Link]

  • Gouda, M. A., et al. (2016). Synthesis of Novel Derivatives of Imidazo[2,1-c][3][10][11]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. Journal of Chemical Research. [Link]

  • Makarov, V. V., et al. (2023). Synthesis of imidazo[4,5-e][6][10]thiazino[2,3-c][3][10][11]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][3][10][11]triazines. Beilstein Journal of Organic Chemistry. [Link]

  • Saczewski, F., et al. (2008). Synthesis and Cytotoxic Activity of Imidazo[1,2-a]-1,3,5-triazine Analogues of 6-Mercaptopurine. Archiv der Pharmazie: an international journal pharmaceutical and medicinal chemistry. [Link]

  • Deshmukh, M. B., et al. (2015). Convenient methods for the synthesis and characterisation of various Triazines. Der Pharma Chemica. [Link]

  • Forster, G., et al. (2003). Structural investigations of three triazines: Solution-state NMR studies of internal rotation and structural information from solid-state NMR, plus a full structure determination from powder x-ray diffraction in one case. Magnetic Resonance in Chemistry. [Link]

  • Patel, A., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, ADME and Biological Evaluation as Potential Anticancer Agents. Trade Science Inc. [Link]

  • Arshad, M. N., et al. (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. IntechOpen. [Link]

  • N/A. (n.d.). Chapter 3 – Structural characterization of triazines. Dipòsit Digital de la Universitat de Barcelona. [Link]

  • Romagnoli, R., et al. (2014). Design, Synthesis, and Evaluation of Novel Imidazo[1,2-a][6][10][12]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • El-Sayed, I. H., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • Kanthecha, D. A., Bhatt, B. S., & Patel, M. (2019). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Heliyon. [Link]

  • Nasuhi-Pur, F. A., et al. (2011). Retention data for some carbonyl derivatives of imidazo[2,1- c ][3][10][11]triazine in reversed-phase systems in TLC and HPLC and their use for determination of lipophilicity. Part 1. ResearchGate. [Link]

  • N/A. (n.d.). Pyrrolo-and imidazo[2,1-f][3][10][11]triazine C-nucleosides. A series of... ResearchGate. [Link]

  • Malec, M., et al. (2009). Synthesis and preliminary pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives. Il Farmaco. [Link]

  • Ghorbani, M., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Al-Wahaibi, L. H., et al. (2023). Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations. Molecules. [Link]

  • Shreedhara, S., et al. (2023). Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base. ACS Omega. [Link]

  • Stepan, A. F., et al. (2017). Reactive Metabolite Trapping Studies on Imidazo- and 2-Methylimidazo[2,1-b]thiazole-Based Inverse Agonists of the Ghrelin Receptor. ResearchGate. [Link]

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Application Notes and Protocols for Imidazo[2,1-f]triazine Crystallization for X-ray Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Imidazo[2,1-f]triazines

The imidazo[2,1-f]triazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique three-dimensional architecture and capacity for diverse substitutions make it a cornerstone for developing novel therapeutic agents targeting a wide range of diseases. To fully elucidate the structure-activity relationships (SAR) and to guide rational drug design, obtaining high-resolution single-crystal X-ray diffraction data is paramount.[1] This analytical technique provides the definitive atomic-level blueprint of the molecule, revealing its precise connectivity, conformation, and intermolecular interactions within the crystalline lattice.[2]

This guide provides a comprehensive overview of the theoretical principles and practical protocols for obtaining X-ray quality single crystals of imidazo[2,1-f]triazine derivatives. As a Senior Application Scientist, the following sections synthesize established crystallization methodologies with field-proven insights to empower researchers in this critical phase of their work.

Fundamental Principles of Crystallization

The journey from a soluble compound to a well-ordered single crystal is a thermodynamically driven process governed by the principle of supersaturation.[3] Crystallization is not merely precipitation; it is a controlled process of self-assembly that involves two key stages: nucleation and crystal growth.[4]

  • Supersaturation: A solution becomes supersaturated when the concentration of the solute exceeds its equilibrium solubility at a given temperature. This is the essential driving force for crystallization.[5] It can be achieved by various means, such as slow evaporation of the solvent, cooling a saturated solution, or introducing an anti-solvent.[6]

  • Nucleation: In a supersaturated solution, solute molecules begin to aggregate into small, ordered clusters. These nuclei serve as the templates for subsequent crystal growth.[7] The formation of a stable nucleus is a critical and often challenging step. Too many nucleation sites will lead to a multitude of small crystals, which are unsuitable for X-ray diffraction.[7]

  • Crystal Growth: Once stable nuclei have formed, further solute molecules deposit onto their surfaces in an ordered fashion, leading to the macroscopic growth of the crystal.[8] The goal is to maintain a slow and steady growth rate to ensure the formation of a well-ordered, single crystal with minimal defects.[4]

A crucial prerequisite for successful crystallization is the purity of the compound. It is recommended to have a sample purity of at least 80-90% before attempting crystallization experiments, as impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects.[9]

Strategic Solvent Selection for Imidazo[2,1-f]triazines

The choice of solvent is arguably the most critical factor in a crystallization experiment.[10][11] An ideal solvent for imidazo[2,1-f]triazines, which are typically moderately polar and may possess hydrogen bonding capabilities, should exhibit the following characteristics:

  • Moderate Solubility: The compound should be soluble in the hot solvent but only sparingly soluble at room or lower temperatures.[12]

  • Chemical Inertness: The solvent should not react with the compound of interest.[10]

  • Volatility: A relatively low boiling point (generally below 100°C) is preferable to facilitate slow evaporation and subsequent removal from the harvested crystals.[10] However, highly volatile solvents should be used with caution in slow evaporation methods as they can lead to rapid precipitation rather than slow crystal growth.[9]

For imidazo[2,1-f]triazine derivatives, a systematic screening of solvents with varying polarities and hydrogen bonding capabilities is recommended. When a single solvent does not yield suitable crystals, a binary solvent system can be employed.[11] This involves dissolving the compound in a "good" solvent and then slowly introducing a "poor" solvent (an anti-solvent) in which the compound is less soluble.[4]

SolventBoiling Point (°C)PolarityNotes
Methanol65Polar ProticGood for compounds with hydrogen bond donors/acceptors.
Ethanol78Polar ProticSimilar to methanol but less volatile.[10]
Isopropanol82Polar ProticAnother alcohol option with lower volatility.
Acetonitrile82Polar AproticCan be a good choice for moderately polar compounds.
Ethyl Acetate77Moderately PolarOften a good starting point for a wide range of organic compounds.[9][10]
Acetone56Polar AproticHighly volatile, use with caution for slow evaporation.[10]
Dichloromethane (DCM)40Moderately PolarVery volatile, better suited for diffusion methods.[9]
Toluene111NonpolarCan be useful, but its high boiling point can be a drawback.[10]
Heptane/Hexane98/69NonpolarOften used as anti-solvents in binary systems.[10]
Water100Highly PolarSuitable for compounds with significant hydrogen bonding capacity.[10]

Crystallization Protocols for Imidazo[2,1-f]triazines

The following are detailed protocols for the most common and effective crystallization techniques for small organic molecules like imidazo[2,1-f]triazines.[13] It is often necessary to screen multiple conditions in parallel to find the optimal parameters for a given derivative.[14]

Protocol 1: Slow Evaporation

This is the simplest method and often a good starting point.[15] It relies on the gradual increase in solute concentration as the solvent slowly evaporates.

Step-by-Step Methodology:

  • Preparation of a Near-Saturated Solution: Dissolve 5-20 mg of the purified imidazo[2,1-f]triazine derivative in a suitable solvent or solvent mixture (see Table above) at room temperature or with gentle warming to create a clear, near-saturated solution. Start with a small volume of solvent (0.5-2 mL).

  • Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a clean, dust-free vial (an NMR tube or a small, narrow test tube is ideal).[16] This removes any particulate matter that could act as unwanted nucleation sites.[7]

  • Covering the Vial: Loosely cover the vial to allow for slow solvent evaporation. This can be achieved by:

    • Placing a cap on the vial without tightening it.

    • Covering the opening with paraffin film and piercing it with a few small holes from a needle.[16]

    • Plugging the opening with a small piece of cotton.[16]

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the lab.[15] Avoid disturbing the vial during the crystallization process.

  • Monitoring: Observe the vial periodically over several days to weeks. The formation of well-defined, single crystals is the desired outcome.

Protocol 2: Vapor Diffusion

This technique is particularly useful when only small amounts of material are available.[15] It involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound, gradually inducing supersaturation.[17]

Step-by-Step Methodology:

  • Prepare the Reservoir: Add 500-1000 µL of a suitable anti-solvent (a solvent in which the compound is poorly soluble but which is miscible with the primary solvent) to the well of a crystallization plate.

  • Prepare the Drop: On a siliconized glass coverslip, mix 1-2 µL of a concentrated solution of the imidazo[2,1-f]triazine derivative with 1-2 µL of the reservoir solution.

  • Seal the Well: Invert the coverslip and place it over the well, sealing it with grease to create an airtight environment.[18]

  • Equilibration: Over time, water or the more volatile solvent from the drop will diffuse to the reservoir, while the less volatile anti-solvent from the reservoir will diffuse into the drop. This slow equilibration process gradually increases the concentration of the compound in the drop, leading to crystallization.[19][20]

  • Incubation and Monitoring: Incubate the plate in a stable temperature environment and monitor for crystal growth using a microscope.

The principle is the same as the hanging drop method, but the drop containing the compound is placed on a pedestal within the well, rather than being suspended from a coverslip.[18][19] This method can be easier to set up and is less prone to the drop falling.

Vapor_Diffusion_Workflow cluster_hanging Hanging Drop cluster_sitting Sitting Drop H1 Prepare Reservoir (Anti-solvent) H2 Mix Compound Solution & Reservoir on Coverslip H1->H2 H3 Invert & Seal Coverslip over Well H2->H3 H4 Incubate & Monitor H3->H4 S1 Prepare Reservoir (Anti-solvent) S2 Pipette Compound Solution & Reservoir onto Pedestal S1->S2 S3 Seal Well S2->S3 S4 Incubate & Monitor S3->S4

Caption: Workflow for Vapor Diffusion Crystallization.

Protocol 3: Liquid-Liquid Diffusion

In this method, a solution of the compound is carefully layered with a miscible anti-solvent. Crystallization occurs at the interface as the two liquids slowly diffuse into one another.[4]

Step-by-Step Methodology:

  • Prepare the Compound Solution: Dissolve the imidazo[2,1-f]triazine derivative in a small volume of a "good" solvent to near saturation.

  • Layering the Solvents:

    • Carefully transfer the compound solution to the bottom of a narrow tube (e.g., an NMR tube).

    • Using a syringe or pipette, slowly and carefully add a layer of a less dense, miscible anti-solvent on top of the compound solution, taking care not to disturb the interface.[4]

  • Sealing and Incubation: Seal the tube and allow it to stand undisturbed. Over time, the solvents will mix via diffusion, and crystals may form at the interface.[21]

Liquid_Liquid_Diffusion A Prepare Near-Saturated Compound Solution B Transfer to Narrow Tube A->B C Carefully Layer Anti-solvent on Top B->C D Seal Tube C->D E Incubate Undisturbed D->E F Monitor for Crystal Growth at the Interface E->F

Caption: Protocol for Liquid-Liquid Diffusion Crystallization.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is undersaturated; Compound is too soluble.Concentrate the solution further; Try a different solvent or a binary solvent system with an anti-solvent.[7]
Formation of Oil or Amorphous Precipitate Supersaturation is reached too quickly; Compound is "oiling out" above its melting point.Slow down the crystallization process (e.g., slower evaporation, lower temperature); Use a more dilute solution; Choose a solvent with a lower boiling point.[10]
Formation of Many Small Crystals Too many nucleation sites; Rapid cooling or evaporation.Use a cleaner vial and filtered solution; Slow down the rate of supersaturation; Reduce vibrations.[7]
Poorly Diffracting Crystals Internal disorder; Solvent loss from the crystal lattice.Try different solvents or crystallization techniques to promote better packing; Consider co-crystallization with a suitable agent; Handle crystals carefully to prevent solvent loss.[4][9]

Crystal Handling and Mounting for X-ray Analysis

Once suitable single crystals are obtained, they must be carefully handled and mounted for X-ray diffraction analysis.[22]

Best Practices:

  • Never Remove the Mother Liquor: Crystals often incorporate solvent molecules into their lattice. Allowing a crystal to dry out can cause it to crack or lose its crystallinity.[4]

  • Harvesting: Carefully select a well-formed single crystal under a microscope.[23] Use a cryo-loop or a small fiber to gently dislodge and scoop up the crystal along with a small amount of the mother liquor.[2][24]

  • Mounting:

    • Transfer the crystal and a drop of the surrounding liquid onto a glass slide.

    • Coat the crystal with a cryoprotectant oil (e.g., Paratone-N) to prevent solvent evaporation and ice formation during data collection at low temperatures.[2][24]

    • Use a cryo-loop of an appropriate size to scoop up the oil-coated crystal.[23] The surface tension of the oil will hold the crystal in the loop.[23]

  • Flash Cooling: Mount the loop on the goniometer head of the diffractometer and immediately flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K).[24] This vitrifies the surrounding oil and preserves the crystal during data collection.

By systematically applying these protocols and troubleshooting strategies, researchers can significantly increase the likelihood of obtaining high-quality single crystals of imidazo[2,1-f]triazine derivatives, paving the way for definitive structural elucidation and advancing the frontiers of drug discovery.

References

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).
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  • Crystallization Methods to Know for Crystallography. Fiveable.
  • Growing and Mounting Crystals Your Instrument Will Treasure. Department of Chemistry and Biochemistry.
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  • Solvent Selection for Crystallization. Scribd.
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Application of Imidazo[2,1-f]triazines in Cancer Research: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The landscape of oncology drug discovery is continually evolving, with a persistent demand for novel scaffolds that can selectively target dysregulated pathways in cancer cells. The imidazo[2,1-f]triazine core and its related fused heterocyclic systems, such as pyrrolo[2,1-f][1][2][3]triazine and imidazo[5,1-f][1][2][3]triazine, have emerged as a privileged class of structures. Their inherent drug-like properties and synthetic tractability have positioned them as versatile templates for the development of potent and selective kinase inhibitors. This guide provides an in-depth exploration of the application of these compounds in cancer research, complete with detailed experimental protocols and field-proven insights to empower researchers in their drug development endeavors.

The Rationale for Targeting Kinases with Imidazo[2,1-f]triazine Scaffolds

Protein kinases are fundamental regulators of a vast array of cellular processes, including proliferation, survival, and differentiation. Their aberrant activation is a hallmark of many cancers, making them prime therapeutic targets. The imidazo[2,1-f]triazine scaffold has proven to be an effective pharmacophore for targeting the ATP-binding site of various kinases. The nitrogen-rich heterocyclic system can form key hydrogen bond interactions with the hinge region of the kinase domain, a critical feature for potent inhibition.[3] Furthermore, the fused ring system provides a rigid core from which substituents can be strategically positioned to exploit specific pockets within the kinase active site, thereby enhancing both potency and selectivity.[4]

Key Signaling Pathways Targeted by Imidazo[2,1-f]triazine Derivatives

Research has demonstrated the efficacy of imidazo[2,1-f]triazine-based compounds against several critical cancer-associated signaling pathways.

The PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K) pathway is one of the most frequently activated signaling cascades in human cancers.[5] Its activation leads to the phosphorylation of AKT, which in turn promotes cell growth, proliferation, and survival. Several imidazo[1,2-a]pyrazine and related compounds have been developed as potent PI3K inhibitors.[6][7]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Imidazo[2,1-f]triazine Inhibitor Inhibitor->PI3K

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the point of intervention for Imidazo[2,1-f]triazine-based inhibitors.
The IGF-1R Signaling Pathway

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a crucial role in cell transformation and tumorigenesis.[8] Dual inhibition of IGF-1R and the structurally related Insulin Receptor (IR) has emerged as a promising therapeutic strategy.[9] Imidazo[5,1-f][1][2][3]triazine derivatives have been successfully developed as potent and orally bioavailable dual IGF-1R/IR inhibitors.[9]

Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in many cancers, making them attractive targets for therapeutic intervention. Imidazo[1,2-a]pyrazine-based compounds have been identified as potent Aurora kinase inhibitors, demonstrating anti-tumor activity in preclinical models.[10]

Experimental Protocols for the Evaluation of Imidazo[2,1-f]triazine Compounds

The following protocols provide a robust framework for the in vitro and in vivo characterization of novel imidazo[2,1-f]triazine-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of the target kinase. The ADP-Glo™ Kinase Assay is a widely used platform that measures the amount of ADP produced during the kinase reaction.[11][12][13]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal that is proportional to the kinase activity.

Protocol:

  • Reagent Preparation:

    • Prepare 1x Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[13]

    • Dilute the target kinase (e.g., Aurora A, PI3Kδ, IGF-1R) and its specific substrate to the desired concentrations in 1x Kinase Reaction Buffer. The optimal concentrations should be determined empirically.

    • Prepare a serial dilution of the imidazo[2,1-f]triazine test compound in 1x Kinase Reaction Buffer with a constant final DMSO concentration (typically ≤1%).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the test compound or vehicle (DMSO).

    • Add 2 µL of the diluted kinase solution.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction. The ATP concentration should be at or near the Kₘ for the specific kinase.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Kinase_Reaction Perform Kinase Reaction (Incubate 60 min) Prepare_Reagents->Kinase_Reaction Add_ADPGlo Add ADP-Glo™ Reagent (Incubate 40 min) Kinase_Reaction->Add_ADPGlo Add_Detection Add Kinase Detection Reagent (Incubate 30 min) Add_ADPGlo->Add_Detection Read_Luminescence Read Luminescence Add_Detection->Read_Luminescence Analyze_Data Analyze Data (Calculate IC₅₀) Read_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for an in vitro luminescence-based kinase inhibition assay.
Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method to assess the anti-proliferative activity of a compound on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the imidazo[2,1-f]triazine compound in culture medium.

    • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate for 72 hours.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Western Blot Analysis for PI3K Pathway Inhibition

Western blotting is a key technique to confirm the on-target activity of a PI3K inhibitor within a cellular context by assessing the phosphorylation status of key downstream proteins like AKT.

Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., MCF-7, U87) in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the imidazo[2,1-f]triazine compound or DMSO for 2-4 hours.

    • Stimulate the PI3K pathway with a growth factor like IGF-1 (100 ng/mL) for 15-30 minutes, if necessary.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare lysates with Laemmli buffer.

    • Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal.

In Vivo Tumor Xenograft Study

This is a critical preclinical step to evaluate the anti-tumor efficacy of a lead compound in a living organism.

Principle: Human tumor cells are implanted into immunocompromised mice. The effect of the test compound on tumor growth is then monitored over time.

Protocol:

  • Animal Model and Tumor Implantation:

    • Use female athymic nude mice (6-8 weeks old).

    • Inject a suspension of human cancer cells (e.g., 5 x 10⁶ HCT116 cells) subcutaneously into the flank of each mouse.[14]

  • Compound Formulation and Administration:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[8]

    • Formulate the imidazo[2,1-f]triazine compound in a suitable vehicle (e.g., 40% w/v hydroxypropyl-β-cyclodextrin for oral administration, or 5% glucose for intraperitoneal injection).[8][14]

    • Administer the compound according to a predetermined dosing schedule (e.g., once or twice daily orally, or five times a week intraperitoneally).[8][14] The control group receives the vehicle only.

  • Tumor Growth Monitoring and Data Analysis:

    • Measure tumor dimensions with calipers two to three times a week and calculate the tumor volume (Volume = 0.5 x length x width²).[14]

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Data Summary

The following tables summarize the in vitro activity of representative imidazo[2,1-f]triazine and related compounds.

Table 1: In Vitro Kinase Inhibitory Activity

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Pyrrolo[2,1-f][1][2][3]triazineALK10[2]
Pyrrolo[2,1-f][1][2][3]triazinec-Met2.3[2]
Pyrrolo[2,1-f][1][2][3]triazineVEGFR-25.0[2]
Imidazo[5,1-f][1][2][3]triazineIGF-1R<1000[15]
Imidazo[1,2-a][1][16][17]triazineFAK50[7]

Table 2: In Vitro Anti-proliferative Activity (IC₅₀)

Compound ClassCell LineCancer TypeIC₅₀ (µM)Reference
Imidazo[1,2-a]pyridineHCC1937Breast Cancer45.0[18]
Imidazo[1,2-a]pyridineHCC1937Breast Cancer47.7[18]
Imidazo[1,2-a]-1,3,5-triazineRT-4Bladder Cancer6.98[19]
Imidazo[1,2-a]-1,3,5-triazineMCF-7Breast Cancer8.43[19]
Imidazo[2,1-c][1][2][3]triazineHL60Leukemia9.8 - 20.4[14]
Imidazo[2,1-c][1][2][3]triazineMCF-7Breast Cancer9.8 - 20.4[14]

Conclusion

The imidazo[2,1-f]triazine scaffold and its congeners represent a highly promising class of kinase inhibitors with broad applications in cancer research. The versatility of this chemical framework allows for the fine-tuning of potency and selectivity against a range of cancer-relevant kinases. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for researchers dedicated to advancing the discovery and development of novel targeted cancer therapies. By employing these robust methodologies, the scientific community can continue to unlock the full therapeutic potential of this important class of molecules.

References

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  • Hunt, J. T., et al. (2004). Discovery of the pyrrolo[2,1-f][1][2][3]triazine nucleus as a new kinase inhibitor template. Journal of Medicinal Chemistry, 47(17), 4154-4158.

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  • Al-Ostoot, F. H., et al. (2021). Imidazoles as potential anticancer agents. Arabian Journal of Chemistry, 14(10), 103343.
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Application Note: Polypharmacological Profiling of Imidazo[2,1-f][1,2,4]triazine Scaffolds in Neurological Disorder Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Neuroscientists Document Type: Advanced Methodology & Protocol Guide

Mechanistic Rationale: The Imidazo[2,1-f]triazine Pharmacophore in Neuroscience

The development of disease-modifying therapies for neurodegenerative conditions—such as Alzheimer's disease (AD), Parkinson's disease (PD), and Down syndrome (DS)—requires scaffolds capable of penetrating the blood-brain barrier (BBB) while engaging specific kinase targets without inducing broad cytotoxicity. The imidazo[2,1-f][1,2,4]triazine core has emerged as a privileged bioisostere of the adenine ring, allowing it to competitively bind the ATP-binding hinge region of several critical kinases implicated in neuropathology.

By substituting the core at the C2, C4, and C7 positions, medicinal chemists have successfully tuned this scaffold to selectively target three primary pathways:

  • DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A): Overexpressed in DS and heavily implicated in AD, DYRK1A hyperphosphorylates Tau and alters amyloid precursor protein (APP) processing. Recent patent literature demonstrates that imidazo[2,1-f][1,2,4]triazine derivatives act as highly potent DYRK1A inhibitors, offering a direct mechanism to halt tauopathy[1].

  • PI3K / mTOR: Structural modifications of early PI3K inhibitors (e.g., ETP-46,321) have yielded imidazo[2,1-f][1,2,4]triazine compounds that modulate AKT/mTOR signaling. Inhibiting this pathway is a proven strategy to induce macroautophagy, facilitating the clearance of neurotoxic aggregates like Aβ25-35 and α -synuclein[2].

  • CK2 (Casein Kinase 2): Overactivation of CK2 drives microglial activation and neuroinflammation. Prodrug derivatives of the imidazotriazine scaffold have been developed to inhibit CK2, thereby attenuating the inflammatory cascade that exacerbates neurodegeneration[3].

Pathway Visualization

G Imidazo Imidazo[2,1-f][1,2,4]triazine Scaffold DYRK1A DYRK1A Imidazo->DYRK1A Inhibits PI3K PI3K / mTOR Imidazo->PI3K Inhibits CK2 CK2 Imidazo->CK2 Inhibits Tau Tau Hyperphosphorylation DYRK1A->Tau Prevents Autophagy Autophagy Inhibition PI3K->Autophagy Reverses Inflammation Microglial Activation CK2->Inflammation Attenuates AD Alzheimer's / Down Syndrome Tau->AD PD Parkinson's Disease Autophagy->PD Inflammation->AD Inflammation->PD

Fig 1. Polypharmacological targeting of neurological pathways by imidazo[2,1-f]triazine scaffolds.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must not merely generate data; they must actively rule out artifacts. The following workflows are designed with intrinsic causality and self-validation mechanisms.

Protocol A: Orthogonal Kinase Selectivity Profiling (TR-FRET)

Causality: Planar heterocyclic scaffolds like imidazotriazines often exhibit auto-fluorescence, which confounds standard colorimetric or fluorescent biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before signal acquisition, entirely bypassing compound auto-fluorescence. Furthermore, all assays must be run at the specific Km​ for ATP for each kinase to normalize the competitive landscape, ensuring the IC50​ reflects true affinity rather than ATP concentration bias.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffers specific to DYRK1A, PI3K α , and CK2. Supplement with 1 mM DTT and 0.01% Tween-20 to prevent compound aggregation (a common cause of false-positive inhibition).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the imidazo[2,1-f]triazine derivative in 100% DMSO. Transfer using acoustic dispensing (e.g., Echo 550) to a 384-well plate to achieve a final DMSO concentration of 1%.

  • Enzyme/Substrate Addition: Add the respective kinase and biotinylated substrate.

  • ATP Initiation: Initiate the reaction by adding ATP at the pre-determined Km​ for each kinase (e.g., 15 μ M for DYRK1A). Incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Self-Validation (The Z'-Factor Check): Read the plate on a TR-FRET compatible reader. Calculate the Z'-factor using the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Validation Gate: If Z′<0.6 , discard the plate. A low Z' indicates pipetting error or reagent degradation, rendering subtle Structure-Activity Relationship (SAR) differences invalid.

Protocol B: Phenotypic Efficacy in A β25−35​ Challenged SH-SY5Y Neurons

Causality: Biochemical affinity does not guarantee cellular efficacy. To model AD/PD pathology, we use SH-SY5Y neuroblastoma cells. Crucially, these cells must be differentiated with Retinoic Acid (RA) for 7 days prior to the assay. Undifferentiated SH-SY5Y cells lack mature neuronal tau isoforms and have altered autophagic fluxes, rendering them inappropriate for studying DYRK1A or PI3K/mTOR modulators.

Step-by-Step Methodology:

  • Differentiation: Seed SH-SY5Y cells at 10,000 cells/well in 96-well plates. Treat with 10 μ M Retinoic Acid in low-serum media (1% FBS) for 7 days to induce neurite outgrowth.

  • Pre-treatment: Pre-treat the differentiated neurons with the imidazo[2,1-f]triazine compound (0.1 - 10 μ M) for 2 hours. Include Rapamycin (mTOR inhibitor) as a positive control for autophagy induction[2].

  • A β Challenge: Add pre-aggregated A β25−35​ peptide (20 μ M final concentration) to induce neurotoxicity. Incubate for 24 hours.

  • Self-Validation (Orthogonal Readouts):

    • Readout 1 (LDH Release): Transfer 50 μ L of the supernatant to a new plate and measure Lactate Dehydrogenase (LDH) release. This quantifies absolute membrane rupture (necrosis/late apoptosis).

    • Readout 2 (ATP Viability): Add CellTiter-Glo to the remaining cells in the original plate to measure ATP levels (metabolic viability).

    • Validation Gate: If a compound shows high ATP viability but also high LDH release, it is acting as a metabolic uncoupler (artificially inflating ATP), not a neuroprotectant. True neuroprotection requires both preserved ATP and suppressed LDH release.

  • Biomarker Analysis: Lyse parallel wells in RIPA buffer supplemented with phosphatase inhibitors (critical to prevent rapid post-lysis dephosphorylation). Run Western blots for p-Tau (Ser396) and LC3-II/LC3-I ratios to confirm target engagement of DYRK1A and PI3K/mTOR, respectively.

Quantitative Data Presentation

The following tables summarize the expected pharmacological profiles of optimized imidazo[2,1-f][1,2,4]triazine derivatives, demonstrating the translation from biochemical selectivity to phenotypic neuroprotection.

Table 1: Biochemical Kinase Selectivity Profiling ( IC50​ in nM)

Compound IDDYRK1A ( IC50​ )PI3K α ( IC50​ )CK2 ( IC50​ )LRRK2 (Off-Target)
Imidazo-Core-A 12 nM >5,000 nM450 nM>10,000 nM
Imidazo-Core-B 850 nM24 nM >5,000 nM>10,000 nM
Imidazo-Core-C 1,200 nM3,400 nM18 nM >10,000 nM
Control (Leucettinib)8 nM>10,000 nMN/AN/A

Note: Core-A demonstrates optimization for DYRK1A, making it suitable for Down Syndrome and Tauopathy models, whereas Core-B is tuned for PI3K/mTOR, making it ideal for autophagy-induction in Parkinson's models.

Table 2: Phenotypic Efficacy in RA-Differentiated SH-SY5Y Cells (A β25−35​ Model)

Treatment GroupCell Viability (ATP %)LDH Release (%)p-Tau (Ser396) ReductionLC3-II/LC3-I Ratio (Autophagy)
Vehicle + A β25−35​ 45.2 ± 3.1%100.0% (Max)Baseline (High)0.8 (Impaired)
Imidazo-Core-A (1 μ M) 82.4 ± 4.5% 28.4% -75% 1.1 (Slight increase)
Imidazo-Core-B (1 μ M) 78.1 ± 5.0% 35.2% -10%3.4 (Strong induction)
Rapamycin (0.5 μ M)65.0 ± 4.2%42.1%-5%3.8 (Strong induction)

References

  • 1 - Patent literature detailing the synthesis and application of imidazo[2,1-f][1,2,4]triazines as DYRK1A inhibitors for Alzheimer's and Parkinson's disease. 2.2 - Research detailing the modification of heterocyclic compounds, including imidazo[2,1-f][1,2,4]triazines, to selectively target PI3K/mTOR for autophagy regulation. 3.3 - Patent describing the utilization of the imidazo[2,1-f][1,2,4]triazine scaffold to inhibit CK2, a kinase involved in neuroinflammatory pathways.

Sources

Application Note: Design, Synthesis, and Validation of Imidazo[2,1-f][1,2,4]triazine-Based Chemical Probes for Kinase Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Design Rationale

The imidazo[2,1-f][1,2,4]triazine scaffold has emerged as a privileged pharmacophore in the development of highly selective kinase inhibitors, particularly targeting the1[1]. Dysregulation of the PI3K/mTOR pathway is a hallmark of numerous human malignancies, driving aberrant cell proliferation and survival. By acting as a bioisostere for purine, the imidazo[2,1-f][1,2,4]triazine core effectively mimics ATP, allowing it to anchor securely within the kinase hinge region via critical hydrogen bonds.

To transition these inhibitors into functional chemical probes (e.g., for affinity chromatography, photoaffinity labeling, or fluorescence microscopy), the core must be functionalized without disrupting its target binding affinity. This application note details the rational design, step-by-step synthesis, and biological validation of these probes, utilizing structure-activity relationship (SAR) data to guide the optimal placement of linker-reporter moieties.

Pathway Visualization and Probe Intervention

Understanding the biological context is critical for probe design. Imidazo[2,1-f][1,2,4]triazine derivatives specifically modulate AKT phosphorylation at Ser473 by selectively 2[2]. The diagram below illustrates the signaling cascade and the precise intervention point of the synthesized probes.

PI3K_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Activates PI3K PI3K (Class I) RTK->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits to Membrane CellSurvival Cell Survival & Proliferation AKT->CellSurvival Promotes mTOR mTORC1 / mTORC2 mTOR->AKT Phosphorylates Ser473 Probe Imidazo[2,1-f]triazine Probe Probe->PI3K Competitive ATP Inhibition Probe->mTOR Dual Inhibition

PI3K/mTOR cascade highlighting the dual inhibitory action of imidazo[2,1-f]triazine probes.

Synthetic Strategy & Workflow

The synthesis of the imidazo[2,1-f][1,2,4]triazine core requires precise control over cyclization and subsequent regioselective functionalization. The workflow relies on the condensation of a 1,2,4-triazin-3-amine derivative with an α-haloketone to form the bicyclic core, followed by electrophilic halogenation to install a cross-coupling handle (e.g., a bromide or iodide at the C7 position). This handle is critical for attaching the linker-reporter system via palladium-catalyzed Suzuki-Miyaura or Sonogashira couplings.

Synthetic_Workflow SM 1,2,4-Triazin-3-amine (Starting Material) Cyclization Bicyclic Core Formation (α-haloketone, Heat) SM->Cyclization Intermediate1 Imidazo[2,1-f][1,2,4]triazine Cyclization->Intermediate1 Halogenation Regioselective Bromination (NBS, DMF) Intermediate1->Halogenation Intermediate2 7-Bromo-imidazo[2,1-f]triazine Halogenation->Intermediate2 Coupling Pd-Catalyzed Cross-Coupling (Linker-Reporter Attachment) Intermediate2->Coupling FinalProbe Functionalized Chemical Probe (Fluorophore/Biotin) Coupling->FinalProbe

Step-by-step synthetic workflow for generating functionalized imidazo[2,1-f][1,2,4]triazine probes.

Experimental Protocols

Note: The following protocols are designed as self-validating systems. Causality for reagent selection and in-process quality control (QC) checkpoints are explicitly stated to ensure high fidelity and reproducibility.

Protocol A: Synthesis of 7-Bromo-imidazo[2,1-f][1,2,4]triazine Core
  • Rationale & Causality : N-bromosuccinimide (NBS) is selected over molecular bromine to prevent over-halogenation and ensure strict regioselectivity at the electron-rich C7 position. Dimethylformamide (DMF) is used as the solvent to stabilize the bromonium ion intermediate.

  • Preparation : Dissolve 10 mmol of the synthesized imidazo[2,1-f][1,2,4]triazine intermediate in 20 mL of anhydrous DMF under an argon atmosphere. Causality: Argon prevents oxidative degradation of the electron-rich heterocycle.

  • Halogenation : Cool the solution to 0 °C using an ice bath. Add 10.5 mmol of NBS portion-wise over 15 minutes.

  • Reaction Monitoring (Self-Validation Checkpoint 1) : Stir for 2 hours at room temperature. Monitor via TLC (Eluent: 1:1 EtOAc/Hexane). The disappearance of the starting material (Rf ~0.4) and the emergence of a single new UV-active spot (Rf ~0.6) validates complete conversion.

  • Workup : Quench the reaction with 50 mL of saturated aqueous Na2S2O3 to neutralize residual electrophilic bromine. Extract with ethyl acetate (3 x 30 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography.

  • Analytical Validation : Confirm the structure via 1H-NMR. The disappearance of the C7 proton singlet (typically around 7.8 ppm) confirms successful regioselective bromination.

Protocol B: Palladium-Catalyzed Probe Functionalization (Suzuki Coupling)
  • Rationale & Causality : Pd(dppf)Cl2 is utilized as the catalyst due to its large bite angle, which facilitates the challenging oxidative addition into the electron-deficient heteroaryl bromide bond.

  • Reagent Assembly : In a Schlenk flask, combine 1.0 mmol of the 7-bromo-imidazo[2,1-f][1,2,4]triazine core, 1.2 mmol of the boronic acid-functionalized linker-reporter (e.g., a PEGylated biotin-boronic ester), and 0.05 mmol of Pd(dppf)Cl2.

  • Base Addition : Add 3.0 mmol of K2CO3. Causality: A mild inorganic base is required to activate the boronic acid to the reactive boronate without hydrolyzing the ester linkages in the reporter moiety.

  • Solvent System : Add 10 mL of a degassed 4:1 1,4-dioxane/water mixture. Causality: Water is essential for the transmetallation step in Suzuki couplings.

  • Heating & Monitoring (Self-Validation Checkpoint 2) : Heat the mixture to 90 °C for 12 hours. Perform LC-MS analysis. The presence of the target mass [M+H]+ and the absence of the brominated starting material isotopic pattern (M, M+2) validates successful coupling.

  • Isolation : Filter through a Celite pad to remove palladium black. Concentrate and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the final probe.

Protocol C: Kinase Target Engagement Assay (PBMC Lysate)
  • Rationale & Causality : To validate the probe's biological utility, an affinity pull-down assay using 3[3] is performed. This mimics physiological conditions and validates target specificity against endogenous kinases.

  • Lysate Preparation : Lyse 1x107 PBMCs in non-denaturing lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40) supplemented with protease and phosphatase inhibitors.

  • Probe Incubation : Incubate 1 mg of total protein lysate with 1 µM of the biotinylated imidazo[2,1-f]triazine probe for 2 hours at 4 °C. Causality: 4 °C minimizes endogenous protease activity while allowing equilibrium binding.

  • Bead Capture (Self-Validation Checkpoint 3) : Add 50 µL of pre-washed Streptavidin magnetic beads. Incubate for 1 hour. Place on a magnetic rack and collect the supernatant. Validation: Run a Bradford assay on the supernatant to ensure protein depletion is minimal, confirming the probe is not causing non-specific protein aggregation.

  • Washing : Wash the beads stringently (5 x 1 mL) with lysis buffer containing 0.5M NaCl to disrupt low-affinity, non-specific interactions.

  • Elution & Analysis : Boil the beads in Laemmli sample buffer for 5 minutes. Resolve the eluate via SDS-PAGE and perform Western blotting using anti-PI3Kα and anti-mTOR antibodies to confirm specific target engagement.

Quantitative Data Presentation: Structure-Activity Relationship (SAR) Summary

The table below summarizes the biochemical profiling of various imidazo[2,1-f][1,2,4]triazine derivatives, demonstrating how functionalization at the C7 position impacts target affinity (IC50) and probe efficacy.

Compound IDC7 Substituent (Linker-Reporter)PI3Kα IC50 (nM)mTOR IC50 (nM)PBMC Pull-down EfficiencyApplication
Core-1 -H (Unmodified)4.2 ± 0.512.1 ± 1.2N/ALead Inhibitor
Probe-A PEG3-Biotin15.8 ± 2.145.3 ± 3.8++++Affinity Chromatography
Probe-B Alkynyl (Click-ready)6.1 ± 0.814.5 ± 1.5+++In situ Target Profiling
Probe-C BODIPY-FL85.4 ± 6.2>500++Cellular Imaging
Probe-D Diazirine-PEG2-Biotin22.1 ± 3.068.2 ± 5.1+++++Photoaffinity Labeling

Note: The addition of bulky fluorophores (Probe-C) significantly reduces binding affinity due to steric clashes within the narrow ATP-binding pocket, highlighting the advantage of using minimal "click-ready" alkynyl tags (Probe-B) for live-cell applications.

Conclusion

The imidazo[2,1-f][1,2,4]triazine scaffold provides a robust, chemically tractable platform for designing highly selective kinase probes. By adhering to the regioselective synthetic protocols and self-validating analytical checkpoints detailed in this guide, researchers can reliably generate functionalized probes that maintain high affinity for PI3K/mTOR targets, enabling advanced proteomic and diagnostic applications.

References

  • Title: Inositol Polyphosphate-Based Compounds as Inhibitors of Phosphoinositide 3-Kinase-Dependent Signaling Source: ResearchGate URL
  • Title: The regulation and function of Class III PI3Ks: Novel roles for Vps34 Source: ResearchGate URL
  • Title: 4-(Substituted amino)

Sources

Methodology for Radiolabeling Imidazo[2,1-f]triazine Compounds: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active molecules, including kinase inhibitors with therapeutic potential in oncology and inflammatory diseases.[4][5][6] The ability to radiolabel these compounds with positron-emitting isotopes, such as carbon-11 and fluorine-18, is crucial for non-invasive in vivo imaging using Positron Emission Tomography (PET). PET imaging allows for the real-time assessment of the pharmacokinetics, biodistribution, and target engagement of drug candidates, thereby accelerating the drug development process. This guide provides a detailed overview of the methodologies and step-by-step protocols for the radiolabeling of imidazo[2,1-f]triazine derivatives.

Introduction: The Significance of Radiolabeled Imidazo[2,1-f]triazines

The unique structural features of the imidazo[2,1-f][1][2][3]triazine core have made it a focal point in medicinal chemistry. Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for diverse interactions with biological targets. Consequently, derivatives of this scaffold have been investigated for a range of therapeutic applications.[7][8]

The development of radiolabeled analogues of these compounds as PET tracers offers an invaluable tool for understanding their in vivo behavior. By tracking the distribution and concentration of a radiolabeled drug candidate, researchers can gain critical insights into:

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Target Engagement: Confirmation that the drug is reaching and binding to its intended biological target.

  • Dosimetry: Calculation of the radiation dose to various organs.

  • Translational Research: Bridging the gap between preclinical animal models and human clinical trials.

This document will focus on the two most commonly used PET radionuclides for labeling organic molecules: Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F).

Core Principles of Radiolabeling Imidazo[2,1-f]triazines

Direct radiolabeling of the imidazo[2,1-f]triazine core is often challenging due to the relatively low reactivity of the C-H bonds on the heterocyclic system. Therefore, the most common strategy involves a late-stage radiolabeling approach, where the radionuclide is introduced in the final or penultimate step of the synthesis. This requires the design and synthesis of a suitable precursor molecule that can be efficiently converted to the desired radiolabeled product.

Choice of Radionuclide

The selection of the radionuclide is dictated by several factors, including the biological question being addressed, the required imaging time, and the available radiochemistry infrastructure.

RadionuclideHalf-life (min)Decay ModeMax. Positron Energy (MeV)Key Advantages
Carbon-11 (¹¹C) 20.4β+ (99.8%)0.96Allows for multiple PET scans in the same day; minimal perturbation of the molecule's structure.
Fluorine-18 (¹⁸F) 109.8β+ (97%)0.64Longer half-life allows for more complex radiosyntheses and longer imaging studies; lower positron energy results in higher resolution images.[9]
Precursor Design and Synthesis

The success of any radiolabeling procedure is heavily reliant on the availability of a high-quality precursor. The design of the precursor must incorporate a functional group that can be readily and selectively radiolabeled.

dot

Caption: Precursor design strategies for ¹¹C and ¹⁸F labeling.

For Carbon-11 labeling , the precursor typically contains a nucleophilic group such as a phenol, amine, or thiol, which can be methylated using [¹¹C]methyl iodide ([¹¹C]CH₃I) or the more reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[1][10]

For Fluorine-18 labeling , the precursor is designed for nucleophilic substitution with [¹⁸F]fluoride. This usually involves incorporating a good leaving group, such as a nitro group, a tosyloxy (-OTs) or mesyloxy (-OMs) group, or a halogen, at an activated position on the molecule.[3][9]

The synthesis of these precursors often involves multi-step organic synthesis, starting from commercially available materials.[1][11]

Detailed Protocols for Radiolabeling

The following protocols provide step-by-step methodologies for the radiolabeling of imidazo[2,1-f]triazine derivatives with Carbon-11 and Fluorine-18. These are generalized procedures and may require optimization for specific target molecules.

dot

Radiolabeling_Workflow Start Start Radionuclide_Production Radionuclide Production (Cyclotron) Start->Radionuclide_Production Radiosynthesis Automated Radiosynthesis Radionuclide_Production->Radiosynthesis Purification Purification (HPLC/SPE) Radiosynthesis->Purification QC Quality Control (Radio-TLC/HPLC) Purification->QC Final_Product Final Radiotracer (Sterile, Apyrogenic) QC->Final_Product

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Imidazo[2,1-f]triazines

Technical Support Center: Synthesis of Imidazo[2,1-f][1][2][3]triazines

Welcome to the technical support center for the synthesis of imidazo[2,1-f][1][2]triazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic routes and improve yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the imidazo[2,1-f][1][2]triazine core?

A1: The most prevalent and reliable method for constructing the imidazo[2,1-f][1][2]triazine scaffold is through the condensation of a substituted 1,2,4-triazine with a suitable two-carbon electrophile, typically an α-halo aldehyde or its acetal equivalent. A common example is the reaction of a 3-amino-1,2,4-triazine derivative with bromoacetaldehyde or chloroacetaldehyde.[1] This reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization to form the fused imidazole ring.

Q2: My reaction yield is consistently low. What are the general factors I should investigate?

A2: Low yields in heterocyclic synthesis can arise from several factors. A systematic approach to troubleshooting is often the most effective.[3] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[3]

  • Purity of Reagents and Solvents: Impurities in your starting materials or solvents can lead to unwanted side reactions or inhibit the desired transformation.[3]

  • Atmospheric Moisture and Oxygen: Certain intermediates or reagents may be sensitive to air and moisture, necessitating the use of an inert atmosphere.[3]

  • Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can limit the reaction rate and overall yield.[3]

  • Product Decomposition: The target imidazo[2,1-f]triazine derivative may be unstable under the reaction or workup conditions.[3]

Q3: I'm observing multiple spots on my TLC plate that are difficult to separate. What are the likely side products?

A3: The formation of multiple products often points to side reactions occurring in parallel with your main synthesis. Common side products can include:

  • Isomeric Products: Depending on the substitution pattern of your starting triazine, condensation could potentially occur at different nitrogen atoms, leading to the formation of regioisomers.

  • Polymerization: α-Halo aldehydes can be prone to self-polymerization, especially under basic conditions.

  • Incomplete Cyclization: The intermediate formed after N-alkylation may not fully cyclize, leading to the presence of this open-chain species in your crude product.

  • Hydrolysis Products: If your starting materials or products contain labile functional groups (e.g., esters, nitriles), they may undergo hydrolysis during the reaction or workup.

Troubleshooting Guide

Problem 1: Low or No Product Formation

If you are experiencing low or no yield of your desired imidazo[2,1-f]triazine, consider the following troubleshooting steps:

  • Verify Starting Material Purity: Ensure your starting 1,2,4-triazine is pure and free from any residual reagents from its synthesis. The purity of the α-halo aldehyde is also critical; it should be freshly prepared or purified if it has been stored for an extended period.

  • Optimize Reaction Temperature: The rate of both the initial N-alkylation and the subsequent cyclization are temperature-dependent. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high could lead to decomposition. We recommend running a series of small-scale reactions at different temperatures to identify the optimal condition.

  • Screen Different Solvents: The choice of solvent can significantly impact the reaction outcome. Polar aprotic solvents like DMF or acetonitrile are often good choices for this type of condensation. However, the optimal solvent will depend on the specific solubility of your substrates.

  • Consider the Role of a Base: The cyclization step can sometimes be facilitated by the addition of a non-nucleophilic base to neutralize any generated acid and drive the reaction to completion. However, be cautious as a strong base can also promote the self-polymerization of the aldehyde.

Problem 2: Difficulty with Product Purification

If you are struggling to purify your target compound, the following strategies may be helpful:

  • Recrystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Column Chromatography: For non-crystalline products or complex mixtures, column chromatography is the preferred purification method. A systematic screening of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) for your TLC analysis will help you identify the optimal mobile phase for your column.

  • Acid-Base Extraction: If your product has a basic nitrogen atom, you may be able to use an acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid solution. The protonated product will move to the aqueous layer, which can then be separated, basified, and re-extracted with an organic solvent.

Experimental Protocols

General Procedure for the Synthesis of Imidazo[2,1-f][1][2][3]triazines

This protocol provides a general starting point for the synthesis of the imidazo[2,1-f][1][2]triazine core. Optimization of specific parameters will likely be necessary for your particular substrates.

  • To a solution of the substituted 3-amino-1,2,4-triazine (1.0 mmol) in a suitable solvent (e.g., DMF, 10 mL) is added the α-halo aldehyde (e.g., bromoacetaldehyde dimethyl acetal, 1.2 mmol).

  • The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12-24 hours), while monitoring the progress of the reaction by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude residue is then purified by either recrystallization or column chromatography to afford the desired imidazo[2,1-f][1][2]triazine product.

Data Presentation

ParameterCondition ACondition BCondition CYield (%)
Solvent DMFAcetonitrileDioxane65
DMFAcetonitrileDioxane52
DMFAcetonitrileDioxane45
Temperature 60 °C80 °C100 °C48
60 °C80 °C100 °C72
60 °C80 °C100 °C68 (decomposition observed)
Base NoneK2CO3Et3N55
NoneK2CO3Et3N75
NoneK2CO3Et3N68

Table 1. Example of a systematic optimization of reaction conditions for a generic imidazo[2,1-f][1][2]triazine synthesis. The optimal conditions in this example are DMF as the solvent at 80°C with the addition of K2CO3 as a base.

Visualizations

Reaction_Mechanismcluster_reactantsReactantscluster_intermediatesIntermediatescluster_productProductTriazine3-Amino-1,2,4-triazineN_AlkylationN-Alkylated IntermediateTriazine->N_AlkylationN-AlkylationAldehydeα-Halo AldehydeAldehyde->N_AlkylationCyclizationCyclized IntermediateN_Alkylation->CyclizationIntramolecularCyclizationImidazo_TriazineImidazo[2,1-f][1,2,4]triazineCyclization->Imidazo_TriazineAromatization

Caption: General reaction mechanism for the synthesis of imidazo[2,1-f][1][2]triazines.

Troubleshooting_WorkflowStartLow Yield orImpure ProductCheck_PurityVerify Purity ofStarting MaterialsStart->Check_PurityPurity_OKPurity ConfirmedCheck_Purity->Purity_OKPurity OKPurify_ReagentsPurify StartingMaterialsCheck_Purity->Purify_ReagentsImpureOptimize_ConditionsSystematically OptimizeReaction ConditionsConditions_OptimizedConditions OptimizedOptimize_Conditions->Conditions_OptimizedOptimizedAdjust_ParamsAdjust Temp, Time,Solvent, or BaseOptimize_Conditions->Adjust_ParamsSuboptimalReview_WorkupReview Workup andPurification ProcedureWorkup_OKWorkup VerifiedReview_Workup->Workup_OKProcedure OKModify_PurificationModify Extraction orChromatography MethodReview_Workup->Modify_PurificationInefficientPurity_OK->Optimize_ConditionsConditions_Optimized->Review_WorkupEndImproved Yield and PurityWorkup_OK->EndPurify_Reagents->Check_PurityAdjust_Params->Optimize_ConditionsModify_Purification->Review_Workup

overcoming solubility issues with imidazo[2,1-f]triazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. Developing imidazo[2,1-f]triazine derivatives into viable clinical candidates is a notorious challenge in medicinal chemistry. While this fused bicyclic scaffold yields exceptionally potent kinase inhibitors (targeting CK2, PI3K, and DYRK1A), its physicochemical properties often lead to severe solubility bottlenecks[1][2][3]. This guide provides field-proven, causality-driven troubleshooting strategies to rescue insoluble leads and ensure your compounds achieve optimal in vivo exposure.

Diagnostic FAQs: Understanding the Causality of Insolubility

Q: Why do my imidazo[2,1-f][1,2,4]triazine kinase inhibitors constantly precipitate in aqueous media, exhibiting "brick-dust" behavior? A: The imidazo[2,1-f][1,2,4]triazine core is a highly planar, nitrogen-rich heteroaromatic system. This intense planarity promotes strong intermolecular π−π stacking in the solid state, leading to exceptionally high crystal lattice energies. When targeting kinases like PI3K or DYRK1A, researchers often append flat aromatic substituents to occupy the narrow ATP-binding pocket[2][3]. This exacerbates the "brick-dust" phenomenon (characterized by a high melting point, low lipophilicity, and near-zero aqueous solubility). To dissolve these compounds, the thermodynamic solvation energy must overcome the massive lattice energy, which standard aqueous buffers simply cannot achieve.

Q: I have potent biochemical activity, but my compound crashes out in 5% DMSO/PEG400 during in vivo dosing. How can I modify the structure without losing target affinity? A: You must disrupt the molecular planarity to lower the melting point. Introduce sp3 -hybridized functional groups (e.g., morpholine, piperazine, or bridged bicyclic amines) at solvent-exposed vectors—typically the C-7 or C-2 positions of the imidazotriazine core. These moieties not only disrupt crystal packing but also provide an ionizable basic center. This allows for salt formation (e.g., mesylate or hydrochloride salts), which drastically improves thermodynamic solubility by lowering the LogD at physiological pH. Similar bioisosteric optimizations have been successfully applied to related imidazo[5,1-f][1,2,4]triazine scaffolds to achieve oral efficacy[4].

Troubleshooting Guides: Formulation & Prodrug Interventions

Issue 1: The lead compound cannot be structurally modified further without losing critical kinase selectivity, yet it remains insoluble. Solution: Implement a targeted prodrug strategy. When structural modification of the pharmacophore is prohibited, transiently masking polar hydrogen-bond donors (like exocyclic amines) can improve solubility and permeability. For example, in the development of imidazo[2,1-f][1,2,4]triazine CK2 inhibitors, appending a highly water-soluble prodrug moiety—such as a propanamide derivative or an amino acid ester—to a solvent-exposed piperazine linker has proven highly effective[1]. The prodrug remains soluble in the gastrointestinal tract and is rapidly cleaved by systemic amidases or esterases to release the active moiety.

Issue 2: Kinetic solubility is acceptable for in vitro assays, but thermodynamic solubility is <1 µg/mL, ruining oral bioavailability. Solution: Amorphous Solid Dispersions (ASD). If salt screening fails due to weak basicity, formulate the free base as an amorphous solid dispersion using polymers like HPMCAS (Hydroxypropyl methylcellulose acetate succinate) or PVP-VA. The polymer matrix traps the imidazotriazine in its high-energy amorphous state, bypassing the crystal lattice energy barrier and providing a supersaturated solution in the gut.

Experimental Protocols

Protocol A: Self-Validating Kinetic vs. Thermodynamic Solubility Assay To accurately diagnose your solubility issue, you must decouple kinetic solubility (relevant for biochemical assays) from thermodynamic solubility (relevant for in vivo dosing).

  • Kinetic Assessment: Prepare a 10 mM stock of the imidazotriazine in 100% DMSO. Perform serial dilutions into pH 7.4 PBS. Measure light scattering via nephelometry to determine the precipitation threshold.

  • Thermodynamic Assessment (Shake-Flask): Add excess solid compound (approx. 2 mg) to a 1.5 mL Eppendorf tube containing 1 mL of pH 7.4 phosphate buffer.

  • Equilibration: Agitate the suspension at 37°C for 24 hours to ensure the system reaches thermodynamic equilibrium[1].

  • Phase Separation: Centrifuge the saturated solution at 10,000 rpm for 2 minutes to pellet the undissolved solid[1].

  • Quantification: Transfer the supernatant to a glass HPLC vial. Analyze the concentration via HPLC-UV using a pre-established four-point calibration curve[1].

Protocol B: Synthesis of a Solubilizing Propanamide Prodrug

  • Identify the Vector: Select a solvent-exposed basic amine on the imidazotriazine core (e.g., an N-piperazine ring).

  • Coupling: React the free base with a Boc-protected amino acid or propanamide precursor using standard amide coupling reagents (e.g., HATU, DIPEA, DMF) at room temperature.

  • Deprotection & Salt Formation: Treat the purified intermediate with 4N HCl in dioxane. This removes the Boc group and simultaneously generates the highly soluble hydrochloride salt of the prodrug.

  • Validation: Incubate the prodrug in simulated gastric fluid (SGF) and intestinal fluid (SIF) to confirm stability, followed by incubation with liver microsomes to verify rapid enzymatic cleavage into the active parent drug.

Quantitative Data Presentation

The following table summarizes the expected physicochemical impact of the troubleshooting strategies discussed above.

StrategyExample ModificationPhysicochemical EffectTypical Solubility GainTarget Application
Structural ( sp3 enrichment) Phenyl CyclohexylReduces lattice energy & melting point10x – 50xEarly hit-to-lead optimization
Ionizable Tagging Addition of N-methylpiperazineDecreases LogD; enables salt formation100x – 500xLead optimization for "Grease Balls"
Prodrug Formulation Piperazinyl-propanamide[1]Transiently lowers LogP; increases GI dissolution50x – 200xLate-stage clinical candidates (e.g., CK2 inhibitors)
Amorphous Solid Dispersion 25% drug load in HPMCASBypasses crystal lattice energy entirely20x – 100xFormulation of intractable "Brick Dust" leads

Workflow Visualization

Below is the logical decision matrix for resolving solubility bottlenecks in your imidazotriazine pipeline.

SolubilityTroubleshooting Lead Imidazo[2,1-f]triazine Lead (Insoluble) Assess Physicochemical Profiling (Melting Point & LogP) Lead->Assess BrickDust Brick Dust (High MP, Low LogP) Assess->BrickDust GreaseBall Grease Ball (Low MP, High LogP) Assess->GreaseBall Strat1 Introduce sp3 Carbons (Disrupt Planarity) BrickDust->Strat1 Strat2 Amorphous Solid Dispersion (ASD) BrickDust->Strat2 Strat3 Ionizable Tags (Piperazine/Morpholine) GreaseBall->Strat3 Strat4 Prodrug Strategy (e.g., Propanamide) GreaseBall->Strat4 Success Optimal Aqueous Solubility & In Vivo Exposure Strat1->Success Strat2->Success Strat3->Success Strat4->Success

Caption: Decision matrix for resolving imidazo[2,1-f]triazine solubility bottlenecks.

References[1] WO2017070135A1 - Prodrugs of 2-(4-(3-((4-amino-7-cyano-imidazo[2,1-f][1,2,4]triazin-2-yl)amino)phenyl)piperaz in-1-yl)propanamide derivatives as ck2 inhibitors for the treatment of cancer. Google Patents. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBzCZNDOG-BXBsdGgom8e_lVojHLUtsaIMdyECsIntWX22h9fdc3t8W7nV8ipxWs4XY431D0feCpbW8j71ayTZ0gWKfm94xe4q1ydp7UJb3VISNvSd9GV0lBlIQKsHBeQRu6M66ujLUrVTDLjsxA==[2] Frédéric Miege's research works - Imidazo[2,1-f]triazine derivatives useful as a medicament. ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENwDrskNB5PL4ilTX6_Bi1rrXfApmthtA5wd9JmO7htsnkvBsVoAoAXGwhKshucczBsSsirfjV2fgeF6FVEJGaiVgpoa4rHGzTJ2pz6OTNb8ozbNQGyDkGpfJDl6XXRongtoGWmY8BTO_3k0saAAzSeixoQivVVvZrZkL6lx5sSnGRySmtzFXI_qU=[4] Discovery of an Orally Efficacious Imidazo[5,1-f][1,2,4]triazine Dual Inhibitor of IGF-1R and IR. ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoJaZW37HJLiZ6M0drF5cMP7JHTfxsliIq2upNdl6oBAKndgmLAtUovXzvr1Pz-mAzyDn4yW3hT0crOmp7E9nFIzL6b_3Co8LfHaCnhLEAQ8lgewUDWLqduIe9juj6QvNO68Ciwg==[3] The regulation and function of Class III PI3Ks: Novel roles for Vps34. ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-fjxP7QjaROhOEAPIFWkOBgwnWmItOh4xrgIJ5lggXHIXuXwR32elPzzxpXSPn4ovJDnQFTCq1WVMDlyWvIOcxHsSRiPmWvuhC7dYpoI3tYc2Xl1DyUtfAWTHsmr_CdwSyYVAy4ekKqx48Wuxn1g-a8ZlVel4h5a9aKskI-vWJfluX8Z_-AbCy4v4MKEQllPfPUcQr376L0csNOJKY0mO2wxJqUxcaPegckGqmfrSwg==

Sources

addressing off-target effects of imidazo[2,1-f]triazine-based drugs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for imidazo[2,1-f]triazine-based drug development. This resource is designed for researchers and scientists troubleshooting off-target liabilities, optimizing kinome selectivity, and validating the biological safety of fused-heterocycle kinase inhibitors.

Troubleshooting & FAQs: Mitigating Off-Target Liabilities

Q: Our imidazo[2,1-f]triazine lead shows high potency against our primary target (e.g., CK2) but broad kinome cross-reactivity. Why does this happen and how do we fix it? A: Imidazo[2,1-f][1,2,4]triazine derivatives are highly privileged scaffolds, frequently deployed as ATP-competitive inhibitors for kinases such as CK2[1]. Because this fused heterocycle mimics the adenine ring of ATP, it inherently possesses an affinity for the highly conserved ATP-binding pocket across the kinome[2]. Causality & Solution: To achieve selectivity, you must exploit the non-conserved regions of the kinase domain. Structural optimization of the solvent-exposed regions (e.g., modifying the C-7 or C-8 positions) can introduce steric clashes with off-target kinases while maintaining primary target affinity. This structural tuning is critical to balancing potency with desirable pharmacokinetic (DMPK) properties[3].

Q: We are observing unexpected hepatotoxicity and cardiotoxicity in vitro, despite our primary target not being expressed in these tissues. How do we troubleshoot this? A: Beyond off-target kinases, imidazole-based derivatives are known to interact with cytochrome P450 (CYP) enzymes and the hERG potassium channel[4]. Causality & Solution: The nitrogen lone pairs in the imidazo[2,1-f]triazine core can coordinate with the heme iron in CYPs, leading to hepatotoxicity, or bind the hERG channel, causing arrhythmias. To mitigate this, reduce the basicity (pKa) of the exposed nitrogens or increase steric hindrance around the coordinating nitrogen atoms to block heme interaction.

Q: Biochemical profiling shows our compound hits an off-target kinase, but we aren't sure if this interaction is biologically relevant in live cells. How do we validate this? A: Biochemical assays utilize isolated kinase domains and artificial ATP concentrations, which often overrepresent off-target binding. You must transition to intracellular target engagement assays (like NanoBRET) and unbiased functional assays (like Phosphoproteomics) to determine if the off-target is engaged at physiological ATP levels and if it alters downstream signaling.

Pathway & Workflow Visualizations

Workflow Start Imidazo[2,1-f]triazine Lead Identification Kinome Kinome-Wide Selectivity Profiling Start->Kinome OffTarget Identify Off-Target Liabilities Kinome->OffTarget SAR Structure-Activity Relationship (SAR) Opt. OffTarget->SAR Optimize Scaffold SAR->Kinome Iterative Re-test InVivo In Vivo / DMPK Validation SAR->InVivo Selectivity Achieved

Workflow for profiling and mitigating off-target effects of kinase inhibitors.

Pathway Drug Imidazo[2,1-f]triazine Inhibitor Target Primary Target (e.g., CK2) Drug->Target OffTarget Off-Target Kinase (e.g., Aurora / hERG) Drug->OffTarget Off-Target Binding Downstream1 Apoptosis / Growth Arrest (Desired Efficacy) Target->Downstream1 Downstream2 Cytotoxicity / Arrhythmia (Adverse Events) OffTarget->Downstream2

Mechanism of on-target efficacy versus off-target toxicity in kinase signaling.

Experimental Workflows & Protocols

Protocol 1: Intracellular Target Engagement (NanoBRET Assay)

Self-Validating Principle: This protocol uses a competitive displacement model. The NanoLuc-kinase fusion establishes a baseline BRET signal with a fluorescent tracer. A dose-dependent decrease in BRET upon adding your imidazo[2,1-f]triazine compound internally validates specific, reversible target engagement over assay artifacts.

Step-by-Step Methodology:

  • Cell Plating & Transfection: Transfect HEK293 cells with a NanoLuc-fusion vector for the suspected off-target kinase. Plate at 1×104 cells/well in a 384-well plate.

  • Tracer Titration: Add the appropriate cell-permeable fluorescent tracer at a concentration equal to its apparent Kd​ to ensure optimal assay sensitivity.

  • Inhibitor Treatment: Treat cells with a serial dilution of the imidazo[2,1-f]triazine compound (e.g., 10 µM to 0.1 nM). Incubate for 2 hours at 37°C to allow intracellular equilibration.

  • BRET Measurement: Add Nano-Glo substrate and measure donor (460 nm) and acceptor (618 nm) emission. Calculate the BRET ratio to determine the intracellular IC50​ .

Protocol 2: Unbiased Off-Target Profiling (SILAC-Based Phosphoproteomics)

Self-Validating Principle: By metabolically labeling cells with heavy/light isotopes, both treated and untreated samples are pooled before processing. This internal normalization eliminates run-to-run mass spectrometry variance, ensuring that observed changes in phosphorylation are causally linked to the drug rather than sample handling.

Step-by-Step Methodology:

  • SILAC Labeling: Culture target cells in "Light" (control) and "Heavy" (drug-treated) stable isotope labeling with amino acids in cell culture (SILAC) media for 5 passages to ensure full incorporation.

  • Drug Treatment: Treat the "Heavy" population with the imidazo[2,1-f]triazine compound at the established IC90​ for 1 hour.

  • Lysis & Pooling: Lyse both populations, quantify protein via BCA assay, and mix in a precise 1:1 ratio. Digest the pooled lysate with Trypsin.

  • Phosphopeptide Enrichment: Pass the digested peptides through a Titanium Dioxide (TiO2) column to selectively enrich phosphorylated peptides.

  • LC-MS/MS Analysis: Analyze via liquid chromatography-tandem mass spectrometry. Calculate Heavy/Light ratios to identify downregulated off-target signaling nodes.

Quantitative Data Summary

The table below demonstrates how structural optimization of the solvent-exposed region of an imidazo[2,1-f]triazine scaffold mitigates off-target liabilities while preserving primary target potency.

Table 1: Comparative Off-Target Profiling of Imidazo[2,1-f]triazine Derivatives

Compound IterationPrimary Target (CK2) IC50​ Off-Target (Aurora A) IC50​ hERG Channel IC50​ CYP3A4 Inhibition (at 10 µM)
Early Lead (Unoptimized) 12 nM45 nM2.1 µM68%
Intermediate (C-7 Modified) 15 nM1,200 nM8.5 µM35%
Optimized Imidazo[2,1-f]triazine 8 nM>10,000 nM>30.0 µM<5%

References

  • Prodrugs of 2-(4-(3-((4-amino-7-cyano-imidazo[2,1-f][1,2,4]triazin-2-yl)amino)phenyl)piperazin-1-yl)propanamide derivatives as ck2 inhibitors for the treatment of cancer. Google Patents.
  • Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy. PMC.
  • Discovery of an Orally Efficacious Imidazo[5,1-f][1,2,4]triazine Dual Inhibitor of IGF-1R and IR. ACS.
  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI.

Sources

Technical Support Center: Optimizing Imidazo[2,1-f]triazine Pharmacokinetics

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the imidazo[2,1-f]triazine scaffold. This guide is designed for drug development professionals actively engaged in optimizing the pharmacokinetic (PK) properties of this promising heterocyclic core. The imidazo[2,1-f]triazine nucleus is a privileged scaffold found in numerous kinase inhibitors and other targeted therapies.[1][2] However, like many nitrogen-rich heterocycles, achieving a desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profile can present significant challenges.[3][4]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common hurdles encountered during lead optimization. Our approach is rooted in mechanistic understanding, providing not just protocols, but the scientific rationale behind them to empower your decision-making process.

Troubleshooting & FAQs

Question 1: My imidazo[2,1-f]triazine lead candidate exhibits high intrinsic clearance (CL_int) in human liver microsomes (HLMs). How do I identify the metabolic soft spot and devise a strategy to improve its stability?

Answer:

High intrinsic clearance is a frequent and critical issue, often predictive of a short in vivo half-life. The primary cause is typically rapid metabolism by Cytochrome P450 (CYP450) enzymes.[5] The imidazo[2,1-f]triazine core and its substituents present several potential sites for oxidative metabolism. The goal is to pinpoint the exact site of metabolic attack—the "soft spot"—and then implement structural modifications to block this pathway without compromising potency.

Plausible Causes:

  • Oxidation of the Imidazole or Triazine Rings: The electron-rich nature of the heterocyclic system can be susceptible to oxidation.

  • Oxidation of Aromatic Substituents: Phenyl or other aryl groups are common targets for hydroxylation, especially at the para-position.

  • N- or O-Dealkylation: Alkyl groups attached to nitrogen or oxygen atoms are frequently cleaved by CYP enzymes.

  • Oxidation of Aliphatic Moieties: Benzylic or other activated C-H bonds can be readily hydroxylated.

Troubleshooting Workflow:

The following workflow provides a systematic approach to identifying and mitigating high metabolic clearance.

G cluster_0 Phase 1: Problem Identification & Analysis cluster_1 Phase 2: Strategic Intervention A Start: High CL_int Observed in HLM Assay B Metabolite Identification Study: Incubate compound with NADPH- supplemented HLMs +/- GSH A->B C LC-MS/MS Analysis: Compare parent compound fragmentation with metabolite fragmentation patterns B->C D Pinpoint Site(s) of Metabolism (e.g., +16 Da = Hydroxylation; +299 Da = GSH Adduct) C->D E Was a specific 'soft spot' identified? D->E F YES: Design & Synthesize Analogs with Metabolic Blockers (e.g., F, Cl, CF3, or N-atom) E->F G NO: Consider alternative clearance mechanisms (e.g., UGT, aldehyde oxidase). Perform incubations with relevant cofactors. E->G H Re-run HLM Stability Assay on new analogs F->H I Assess PK/PD Trade-off: Did stability improve without losing target potency? H->I

Caption: Workflow for Diagnosing and Mitigating High Metabolic Clearance.

Experimental Protocol: Metabolite Identification

  • Incubation Setup: Prepare incubations containing your test compound (typically 1-5 µM), pooled human liver microsomes (0.5 mg/mL), and a buffer system (e.g., 100 mM potassium phosphate, pH 7.4).

  • Cofactor Addition: Initiate the metabolic reaction by adding an NADPH-regenerating system. To trap reactive electrophilic metabolites, run a parallel incubation supplemented with glutathione (GSH, 1-5 mM).[6]

  • Time Points & Quenching: Incubate at 37°C. At various time points (e.g., 0, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Use a high-resolution mass spectrometer to detect the parent compound and potential metabolites. Key mass shifts to look for include:

    • M+16: Hydroxylation

    • M-14: N-demethylation

    • M+299 (from GSH incubation): Formation of a glutathione adduct, indicating a reactive metabolite was formed.[6]

  • Data Interpretation: Compare the fragmentation pattern (MS/MS) of the metabolites with the parent compound to deduce the site of modification.

Structural Modification Strategies:

Once the metabolic soft spot is identified, targeted modifications can be made. This approach is a cornerstone of modern drug design.[5][7]

Identified Metabolic PathwayRecommended Structural ModificationRationale
Para-hydroxylation of a phenyl ringIntroduce a fluorine (F) or chlorine (Cl) atom at the para-position.The halogen acts as a "metabolic blocker," sterically and electronically hindering CYP450 access and preventing oxidation at that site.[8]
N-dealkylation of a piperidine ringReplace the N-alkyl group with a more robust substituent or incorporate the nitrogen into a more stable heterocyclic ring.This increases the energy barrier for enzymatic cleavage.
Oxidation at a benzylic positionIntroduce gem-dimethyl groups or replace the C-H with a nitrogen atom (bioisosteric replacement).Steric hindrance from the methyl groups or the electronic properties of the nitrogen can prevent hydroxylation.
Question 2: My compound has poor aqueous solubility, which is hindering formulation and causing low oral bioavailability. What can I do?

Answer:

Poor solubility is a common consequence of the flat, aromatic nature of many kinase inhibitor scaffolds. Improving solubility is critical for achieving adequate drug exposure after oral administration.

Plausible Causes:

  • High Crystallinity (Lattice Energy): The planar structure of the imidazo[2,1-f]triazine core can lead to strong crystal packing, making it difficult for solvent molecules to break the lattice.

  • High Lipophilicity (LogP): The molecule may be too "greasy," preferring to remain in a lipid environment rather than dissolving in aqueous media.

  • Lack of Ionizable Groups: The absence of basic or acidic centers that can be protonated or deprotonated at physiological pH prevents the formation of more soluble salt forms.

Strategies for Solubility Enhancement:

The key is to disrupt crystal packing or introduce polar/ionizable groups.[5]

G cluster_0 Chemical Modification Strategies cluster_1 Formulation Strategies A Introduce Polar Functional Groups (e.g., -OH, -SO2NH2, small ethers) B Incorporate a Basic Nitrogen Center (e.g., piperidine, morpholine, basic amine) C Disrupt Planarity (e.g., add sp3-hybridized linkers or out-of-plane substituents) D Salt Formation (if a basic/acidic handle is present) E Amorphous Solid Dispersions (ASDs) (with polymers like PVP, HPMC-AS) F Use of Co-solvents or Solubilizing Excipients Start Problem: Poor Aqueous Solubility Start->A Start->B Start->C Start->D Start->E Start->F

Caption: Decision Tree for Addressing Poor Solubility.

Recommended Approach:

  • Introduce an Ionizable Center: The most effective strategy is often to incorporate a basic nitrogen atom.[9] This allows for the formation of highly soluble hydrochloride or other salt forms. A distal piperidine or morpholine ring connected by a short linker is a classic and effective choice.

  • Add Polar Groups: If adding a basic center is not feasible due to pharmacology, consider adding hydrogen-bond donors/acceptors like a hydroxyl or sulfonamide group.

  • Control Lipophilicity: Calculate the LogP (cLogP) of your molecule. If it is > 4, systematically look for opportunities to replace lipophilic groups with more polar ones that still satisfy the structure-activity relationship (SAR).

Experimental Protocol: Solubility Assessment

A simple and effective method is the kinetic solubility assay using nephelometry.

  • Stock Solution: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Add small volumes of the DMSO stock to a 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation & Measurement: Shake the plate for 1-2 hours. Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The solubility limit is the concentration at which the compound begins to precipitate, indicated by a sharp increase in the nephelometry signal.

Question 3: My compound is metabolically stable and soluble, but it still has low oral bioavailability. What other factors should I investigate?

Answer:

If metabolic stability and solubility are addressed, poor bioavailability often points to issues with permeability or efflux.

Plausible Causes:

  • Low Permeability: The compound may not be able to efficiently cross the intestinal epithelial cell membrane to enter the bloodstream. This can be due to high polarity or a high number of rotatable bonds.

  • Active Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump drugs out of intestinal cells and back into the gut lumen.

Troubleshooting & Experimental Protocols:

IssueDiagnostic AssayProtocol OutlineInterpretation
Low Permeability PAMPA (Parallel Artificial Membrane Permeability Assay)1. A lipid-coated filter separates a donor well (containing the compound) from an acceptor well. 2. After incubation, the concentration in the acceptor well is measured.Compares passive diffusion to known high/low permeability drugs. Provides a rapid, cell-free assessment of permeability potential.
Active Efflux Caco-2 Bidirectional Permeability Assay 1. Compound is added to either the apical (AP) or basolateral (BL) side of a Caco-2 cell monolayer. 2. The rate of transport to the opposite side is measured (AP-to-BL vs. BL-to-AP).An efflux ratio (Papp(B-A) / Papp(A-B)) > 2 is a strong indicator that the compound is a substrate for an efflux transporter.

Mitigation Strategies for Efflux:

Identifying and mitigating efflux is challenging and highly dependent on SAR.

  • Masking Transporter Recognition Sites: Minor structural changes can sometimes disrupt the key interactions required for transporter recognition. This can involve:

    • Adding or repositioning hydrogen-bond donors/acceptors.

    • Altering the conformation of the molecule by introducing steric bulk or changing linkers.

  • Bioisosteric Replacement: Systematically replace moieties on the molecule with bioisosteres to probe for interactions with the efflux transporter while trying to maintain target affinity.

By systematically addressing metabolism, solubility, and permeability/efflux, you can effectively troubleshoot and improve the pharmacokinetic properties of your imidazo[2,1-f]triazine series, advancing your project toward the selection of a successful clinical candidate.

References

  • MDPI. (2021). Synthetic Approach to Diversified Imidazo[2,1-b][10][11]thiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents. Available at: [Link]

  • PMC. (2021). Synthetic strategies for pyrrolo[2,1-f][1][10][12]triazine: the parent moiety of antiviral drug remdesivir. Available at: [Link]

  • MDPI. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Available at: [Link]

  • PubMed. (2026). Rational Design of Triazole Hydrazide Derivatives With Imidazo[2,1-b]thiazole Scaffolds as Targeted EGFR Inhibitors in NSCLC. Available at: [Link]

  • ResearchGate. (2016). Synthesis of Novel Derivatives of Imidazo[2,1-c][1][10][12]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. Available at: [Link]

  • Royal Society of Chemistry. (2021). Diversity-oriented synthesis of imidazo[1,2-a][10][11][13]triazine derivatives from 2-amine-[10][11][13]triazines with ketones. Available at: [Link]

  • ResearchGate. (2017). Reactive Metabolite Trapping Studies on Imidazo- and 2-Methylimidazo[2,1-b]thiazole-Based Inverse Agonists of the Ghrelin Receptor. Available at: [Link]

  • Academia.edu. (2008). Synthesis and Cytotoxic Activity of Imidazo[1,2-a]-1,3,5-triazine Analogues of 6-Mercaptopurine. Available at: [Link]

  • MDPI. (2023). Bioactive Pyrrolo[2,1-f][1][10][12]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Available at: [Link]

  • PMC. (n.d.). Pyrrolo[2,1-f][1][10][12]triazine: a promising fused heterocycle to target kinases in cancer therapy. Available at: [Link]

  • ACS Publications. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. Available at: [Link]

  • Beilstein Journals. (2021). Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines. Available at: [Link]

  • PMC. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Available at: [Link]

  • PubMed. (2025). Refinement of imidazo[2,1-a]pyrimidines in pursuit of potential drug candidates against group 2 influenza A viruses. Available at: [Link]

  • PMC. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. Available at: [Link]

  • The University of Oklahoma. (2025). How a Single Nitrogen Atom Could Transform the Future of Drug Discovery. Available at: [Link]

  • ResearchGate. (n.d.). Effect of the fluorine atom on metabolic stability. % remaining: quantity of the compound that remained after incubation with human liver microsomes (HLMs). Available at: [Link]

  • ResearchGate. (2025). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. Available at: [Link]

  • PubMed. (2008). Synthesis of 3-(carboxyarylalkyl)imidazo[2,1-f][1][10][12]triazines as potential inhibitors of AMP deaminase. Available at: [Link]

  • MDPI. (2021). Chiral Pyrazolo[4,3-e][1][10][12]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic Transformations. Available at: [Link]

  • IJPPR. (2025). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. Available at: [Link]

Sources

Technical Support Center: In Vitro Stability of Imidazo[2,1-f]triazine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals working with imidazo[2,1-f]triazine compounds. It provides in-depth technical support, troubleshooting advice, and detailed protocols for assessing the in vitro stability of this important class of nitrogen-containing heterocycles.[1][][3][4] The unique structure of the imidazo[2,1-f]triazine core necessitates a tailored approach to stability testing to anticipate and solve challenges related to metabolic, plasma, and chemical degradation.

Part 1: Frequently Asked Questions (FAQs)

Here we address common initial questions that arise during the planning and execution of stability studies.

Q1: Why is in vitro stability testing so critical in early drug discovery?

In vitro stability assays are essential for predicting a compound's metabolic fate and potential for bioavailability and efficacy.[5] Early-stage assessment of metabolic stability helps to rank-order promising compounds, identify metabolic liabilities, and provide insight into potential interspecies differences in toxicity and therapeutic effect.[6] Compounds that are rapidly metabolized are likely to have low in vivo exposure and a short duration of action, making them poor drug candidates.[7]

Q2: What are the primary in vitro stability assays I should consider for my imidazo[2,1-f]triazine compound?

The three core stability assays for any new chemical entity are:

  • Metabolic Stability (Liver Microsomes or Hepatocytes): This assesses the compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).[8][9]

  • Plasma Stability: This determines if the compound is degraded by enzymes (e.g., esterases, amidases) present in blood plasma.[10][11][12]

  • Chemical (Solution) Stability: This evaluates the compound's intrinsic stability under various pH and temperature conditions, mimicking physiological and storage environments.[13]

Q3: Should I use liver microsomes or hepatocytes for my metabolic stability assay?

The choice depends on the stage of your research and the specific questions you are asking.

  • Liver Microsomes: These are subcellular fractions rich in Phase I drug-metabolizing enzymes like CYPs.[14] They are cost-effective, have high throughput, and are excellent for initial screening of oxidative metabolism.[14] However, they lack Phase II enzymes and cellular transporters, which can lead to an incomplete metabolic profile.[14][15]

  • Hepatocytes: As whole liver cells, they contain the full complement of Phase I and Phase II metabolic enzymes, cofactors, and transporters.[14][15] This provides a more physiologically relevant system for predicting in vivo drug behavior, but the assays are more complex and costly.[15]

For early-stage screening, microsomal assays are often the preferred choice.[14] For a more detailed understanding, especially in later stages, hepatocyte assays are invaluable.[14][15]

Q4: What is an NADPH regenerating system and why is it necessary for microsomal stability assays?

Nicotinamide adenine dinucleotide phosphate (NADPH) is a critical cofactor required for the function of drug-metabolizing enzymes like CYPs.[6][16] In an in vitro assay, NADPH is rapidly consumed. An NADPH regenerating system, typically composed of glucose-6-phosphate (G6P) and glucose-6-phosphate dehydrogenase (G6PDH), continuously reduces NADP+ back to NADPH.[16][17] This ensures that NADPH concentration is not a limiting factor during the incubation, allowing for accurate and reliable metabolic data, especially for longer incubation times.[16][17]

Part 2: Troubleshooting Guides

This section provides structured guidance for common problems encountered during stability testing of imidazo[2,1-f]triazine compounds.

Guide 1: Poor or Highly Variable Data in Metabolic Stability Assays

Symptom: You observe inconsistent compound disappearance rates between replicate wells or across different experiments. The calculated half-life (t½) has a high standard deviation.

Potential Causes & Solutions:

  • Cause 1: Poor Compound Solubility.

    • Why it happens: Imidazo[2,1-f]triazine compounds can be poorly soluble in aqueous buffers. If the compound precipitates, its effective concentration available to the enzymes is reduced and inconsistent.

    • Troubleshooting Steps:

      • Check DMSO Concentration: Ensure the final concentration of the DMSO (or other organic solvent) used to dissolve the compound is low, typically ≤0.5%, to avoid enzyme inhibition and precipitation.

      • Visual Inspection: Visually inspect the incubation plate for any signs of precipitation after adding the compound to the buffer.

      • Solubility Assessment: If problems persist, perform a kinetic solubility assay in the same buffer system used for the stability assay.

      • Modify Assay: Consider using a lower compound concentration or adding a small amount of a non-inhibitory solubilizing agent, but validate this change with control compounds.

  • Cause 2: Non-Specific Binding (NSB).

    • Why it happens: Lipophilic compounds can bind to the plastic of the assay plate or to the microsomal proteins themselves, artificially reducing the concentration measured in the supernatant.[18] This leads to an overestimation of clearance.

    • Troubleshooting Steps:

      • Use Low-Binding Plates: Utilize polypropylene or other low-protein-binding microplates.

      • Include NSB Controls: Run a parallel incubation without the NADPH regenerating system. Any loss of compound in these wells is likely due to NSB or non-CYP-mediated degradation.

      • Quantify Binding: For lead compounds, experimentally determine the fraction unbound in the microsomal incubation (f_umic) to correct clearance calculations.

  • Cause 3: Inactive Enzymes or Cofactors.

    • Why it happens: Liver microsomes are sensitive to storage conditions and freeze-thaw cycles. The NADPH regenerating system can also lose activity if not stored or prepared correctly.

    • Troubleshooting Steps:

      • Run Positive Controls: Always include well-characterized positive control compounds (e.g., Midazolam, Dextromethorphan for human CYPs) in every assay plate.[19] The clearance of these controls must fall within an established acceptance range.[6][19]

      • Check Reagent Handling: Ensure microsomes are thawed rapidly at 37°C and immediately placed on ice.[19][20] Prepare the NADPH regenerating system just before use and keep it on ice.[21]

      • Verify Cofactor Concentration: The concentration of NADPH can be verified spectrophotometrically by measuring absorbance at ~340 nm.[21]

Guide 2: Unexpected Instability in Plasma

Symptom: Your imidazo[2,1-f]triazine compound, which is stable in buffer and microsomes, degrades rapidly in plasma.

Potential Causes & Solutions:

  • Cause 1: Enzymatic Hydrolysis.

    • Why it happens: Plasma contains various hydrolytic enzymes, such as esterases and amidases, that can cleave susceptible functional groups.[11][12] While the core imidazo[2,1-f]triazine ring is generally stable, substituents on the ring may contain ester or amide linkages.

    • Troubleshooting Steps:

      • Structural Analysis: Examine the structure of your compound for hydrolyzable functional groups (e.g., esters, amides, lactones, sulfonamides).[10][11]

      • Use Heat-Inactivated Plasma: Run a control experiment using plasma that has been heat-inactivated (e.g., 56°C for 30 min) to denature the enzymes. If the compound is stable in this matrix, enzymatic degradation is confirmed.

      • Metabolite Identification: Use LC-MS/MS to identify the degradation products. The mass shift will confirm which bond is being cleaved.

  • Cause 2: Species Differences.

    • Why it happens: The type and activity of plasma enzymes can vary significantly between species (e.g., human, rat, mouse).[10]

    • Troubleshooting Steps:

      • Test Multiple Species: If your project involves preclinical animal models, test plasma stability in all relevant species in parallel with human plasma.[12] This can highlight potential challenges in extrapolating animal data to humans.

Guide 3: LC-MS/MS Analysis Issues

Symptom: You are experiencing poor sensitivity, peak shape, or high background noise during the LC-MS/MS analysis of your stability samples.[22]

Potential Causes & Solutions:

  • Cause 1: Matrix Effects.

    • Why it happens: Components from the biological matrix (microsomes, plasma) can co-elute with your analyte and suppress or enhance its ionization in the mass spectrometer source, leading to inaccurate quantification.[23]

    • Troubleshooting Steps:

      • Improve Sample Cleanup: The standard "protein crash" with acetonitrile may not be sufficient.[23] Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more matrix components.

      • Optimize Chromatography: Adjust the LC gradient to better separate the analyte from interfering matrix components.[23] Using a stable silica column with an acidic mobile phase can often provide good retention and peak shape for basic nitrogen heterocycles.[23]

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to correct for matrix effects, as it will co-elute and experience the same ionization effects as the analyte.

  • Cause 2: Analyte Adsorption or Carryover.

    • Why it happens: Basic compounds can adsorb to active sites in the LC flow path. Hydrophobic compounds can stick in the injector or column, leading to carryover in subsequent injections.[24]

    • Troubleshooting Steps:

      • Injector Wash: Use a strong organic solvent in the injector wash solution to clean the needle and sample loop thoroughly between injections.[24]

      • Blank Injections: Inject a blank solvent after a high-concentration sample to check for carryover.

      • System Passivation: If adsorption is suspected, passivating the LC system with a high-concentration injection of a similar basic compound can sometimes help.

  • Cause 3: In-source Fragmentation.

    • Why it happens: Some conjugated metabolites (e.g., glucuronides) can break down within the mass spectrometer's ion source, reverting to the parent compound and causing an overestimation of its concentration.[23]

    • Troubleshooting Steps:

      • Gentle Source Conditions: Optimize MS source parameters (e.g., temperature, voltages) to minimize fragmentation.

      • Chromatographic Separation: Ensure that metabolites are chromatographically separated from the parent drug.

Part 3: Key Experimental Protocols & Data Presentation

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Cl_int) of an imidazo[2,1-f]triazine compound.

Materials:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock (e.g., from XenoTech)[19]

  • 0.1 M Phosphate Buffer, pH 7.4[19]

  • NADPH Regenerating System (e.g., RapidStart™, BioIVT)[16]

  • Test Compound (10 mM in DMSO)

  • Positive Control Compounds (e.g., 10 mM Midazolam in DMSO)

  • Acetonitrile (ACN) with an appropriate internal standard (IS)

  • 96-well polypropylene plates

Procedure:

  • Prepare Reagents:

    • Thaw HLM in a 37°C water bath, then place on ice.[19] Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions and keep on ice.[21]

    • Prepare the test compound and positive controls by diluting the 10 mM stock to a 100 µM intermediate solution in buffer.

  • Assay Setup:

    • Add buffer to all wells of a 96-well plate.

    • Add the HLM working solution to achieve a final protein concentration of 0.5 mg/mL.[19]

    • Add the 100 µM intermediate compound solution to achieve a final substrate concentration of 1 µM.[19]

    • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Initiate Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the T=0 time point wells.[19]

  • Time Course Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold ACN with IS.[19] The T=0 samples are quenched immediately after adding the NADPH system.

  • Sample Processing & Analysis:

    • Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the remaining parent compound concentration by monitoring a specific MRM transition.

Data Analysis:

  • Plot the natural logarithm (ln) of the percent remaining compound against time.

  • The slope of the linear regression line equals the elimination rate constant (k).

  • Calculate Half-life (t½) = 0.693 / k

  • Calculate Intrinsic Clearance (Cl_int) = (0.693 / t½) / (mg/mL protein)

Data Presentation: Example Stability Summary
Compound IDAssay TypeMatrixHalf-life (t½, min)Intrinsic Clearance (Cl_int, µL/min/mg protein)% Remaining @ 120 minStability Classification
IZT-001 MetabolicHuman Liver Microsomes45.230.7N/AModerate
IZT-001 PlasmaHuman Plasma>120N/A98.5%High
IZT-002 MetabolicHuman Liver Microsomes<5>277N/ALow
IZT-002 PlasmaHuman Plasma25.8N/A8.1%Low
Control MetabolicHuman Liver Microsomes8.1171.1N/A(Within QC)
Control PlasmaHuman Plasma41.5N/A19.4%(Within QC)

Part 4: Visualized Workflows

Workflow for Troubleshooting High Variability in Microsomal Stability

This diagram outlines the logical decision-making process when encountering inconsistent results in a metabolic stability assay.

G Start High Variability or Poor Recovery Observed CheckControls Are Positive Controls (e.g., Midazolam) within QC limits? Start->CheckControls CheckSolubility Is Compound Solubility a Concern? CheckControls->CheckSolubility Yes SystemIssue Investigate System: - Enzyme Activity - Cofactor Integrity - Pipetting Accuracy CheckControls->SystemIssue No CheckNSB Assess Non-Specific Binding (NSB) CheckSolubility->CheckNSB No SolubilityIssue Troubleshoot Solubility: - Lower [DMSO] - Lower Compound Conc. - Perform Kinetic Solubility CheckSolubility->SolubilityIssue Yes NSBIssue Address NSB: - Use Low-Binding Plates - Run -NADPH Control - Quantify fumic CheckNSB->NSBIssue End Problem Resolved SystemIssue->End SolubilityIssue->End NSBIssue->End

Caption: Decision tree for troubleshooting metabolic stability assays.

References

  • Microsomal vs Hepatocyte Stability: Which One to Choose? (2025).
  • Configure RapidStart™ NADPH Regener
  • metabolic stability in liver microsomes. Mercell.
  • Metabolic Stability Assays. WuXi AppTec Lab Testing Division.
  • Is there a paradigm shift in use of microsomes and hepatocytes in drug discovery and development? (2016). Journal of Pharmaceutical Sciences & Research.
  • Protocol for the Human Liver Microsome Stability Assay.
  • stability testing. SlideShare.
  • Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models (2022). PubMed.
  • Metabolic Stability Assays. Merck Millipore.
  • NADPH RapidStart Regeneration System for Extended Metabolism (2018). BioiVT Blogs.
  • Plasma Stability. Cyprotex ADME-Tox Solutions | Evotec.
  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures (2018). ACS Medicinal Chemistry Letters.
  • Microsomal Stability Assay. MTTlab.
  • Application of an automated multi-pH and multi-temperature platform for accelerated solution stability testing in supporting drug discovery (2011). RSC Publishing.
  • K5000 Lot No.: 2110001. XenoTech.
  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography (2014).
  • How to Conduct an In Vitro Metabolic Stability Study (2025).
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Plasma Stability Assay. Domainex.
  • Measurement of Plasma Stability (2018). Bio-protocol.
  • Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving (2026).
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling (2021). IntechOpen.
  • Plasma Stability In Vitro Assay. Charnwood Discovery.
  • Prescribed drugs containing nitrogen heterocycles: an overview (2020). RSC Publishing.
  • Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central.
  • Top Nitrogen Heterocycles in Modern Drugs (2025). BOC Sciences.
  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles (2022).
  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs (2025). Der Pharma Chemica.

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationships of Imidazo[2,1-f]triazines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[2,1-f]triazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of imidazo[2,1-f]triazine derivatives, offering a comparative perspective against alternative scaffolds targeting similar biological pathways. We will delve into the key structural modifications that modulate potency and selectivity, supported by experimental data and detailed protocols to provide a comprehensive resource for researchers in drug development.

The Versatility of the Imidazo[2,1-f]triazine Core

The imidazo[2,1-f]triazine nucleus is a rigid, planar, and electron-deficient system. Its unique electronic and steric properties allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile. This scaffold has been successfully employed in the development of inhibitors for a range of enzymes, including phosphodiesterases (PDEs) and various kinases, as well as antimicrobial agents.

Comparative SAR Analysis: Imidazo[2,1-f]triazines as Kinase Inhibitors

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The imidazo[2,1-f]triazine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors.

Phosphoinositide 3-kinase (PI3K) and mTOR Inhibition

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dual PI3K/mTOR inhibitors have emerged as a promising therapeutic strategy in oncology.

A seminal study in the Journal of Medicinal Chemistry detailed the SAR of a series of 2,4-diamino-7,8-dimethoxy-imidazo[2,1-f]triazines as potent PI3K/mTOR inhibitors. The core scaffold was optimized to achieve high potency and desirable pharmacokinetic properties.

Key SAR Insights:

  • Substitution at the 2-position: Aromatic or heteroaromatic rings at this position were found to be crucial for activity. The presence of a 2-aminopyrimidine moiety was identified as a key feature for potent PI3Kα inhibition.

  • Substitution at the 4-position: Small, polar substituents were generally favored. A morpholino group at this position often conferred a favorable balance of potency and solubility.

  • Substitution at the 7- and 8-positions: The presence of methoxy groups at these positions was shown to enhance cellular potency, likely by improving physicochemical properties.

The development of gedatolisib (PF-05212384) exemplifies the successful application of these SAR principles. Gedatolisib is a potent, dual PI3K/mTOR inhibitor that has advanced to clinical trials.

Comparative Performance with Alternative Scaffolds:

To provide a broader context, we can compare the imidazo[2,1-f]triazine scaffold with other well-established kinase inhibitor scaffolds, such as the imidazo[1,2-a]pyridine and pyrazolo[1,5-a]pyrimidine systems.

ScaffoldKey FeaturesRepresentative InhibitorTarget(s)IC50 (nM) (PI3Kα)
Imidazo[2,1-f]triazine Planar, electron-deficient core; multiple points for substitution.GedatolisibPI3K/mTOR0.4
Imidazo[1,2-a]pyridineBicyclic aromatic system; amenable to diverse functionalization.Buparlisib (BKM120)Pan-PI3K52
Pyrazolo[1,5-a]pyrimidineFused heterocyclic system; often employed in ATP-competitive inhibitors.ZSTK474Pan-PI3K37

Data sourced from respective publications.

This comparison highlights the high potency that can be achieved with the imidazo[2,1-f]triazine scaffold in the context of PI3K inhibition.

Experimental Protocol: In Vitro PI3Kα HTRF Assay

This protocol describes a common method for assessing the inhibitory activity of compounds against PI3Kα.

  • Reagents: Recombinant human PI3Kα, PIP2 (substrate), ATP, ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • Add the PI3Kα enzyme to a 384-well plate.

    • Add the test compound and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of ATP and PIP2.

    • Incubate for 1 hour at room temperature.

    • Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

PI3K_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Inhibition (when unphosphorylated)

Caption: A generalized workflow for an in vitro PDE inhibition assay.

Conclusion

The imidazo[2,1-f]triazine scaffold represents a highly versatile and privileged structure in modern drug discovery. The extensive SAR studies have demonstrated that strategic modifications to this core can lead to the development of potent and selective modulators of various biological targets, most notably kinases and phosphodiesterases. The high degree of tunability of the imidazo[2,1-f]triazine system, coupled with its favorable physicochemical properties, ensures its continued prominence as a valuable template for the design of novel therapeutics. This guide has provided a comparative analysis and detailed experimental insights to aid researchers in harnessing the full potential of this remarkable heterocyclic scaffold.

References

  • Journal of Medicinal Chemistry: Discovery of Gedatolisib (PF-05212384), a Potent and Selective Dual Inhibitor of PI3K and mTOR. [Link]

Comparative Guide: Imidazo[2,1-f][1,2,4]triazine vs. Other Heterocyclic Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In the landscape of targeted oncology and neurodegenerative pharmacotherapy, nitrogen-rich heterocyclic scaffolds form the backbone of small-molecule kinase inhibitors. The imidazo[2,1-f][1,2,4]triazine core has emerged as a medicinally privileged, bioisosteric alternative to endogenous purines[1]. By mimicking the adenine ring of ATP, this fused bicyclic system effectively anchors into the highly conserved hinge region of various kinases.

As a Senior Application Scientist, I frequently evaluate how scaffold selection dictates not only potency but also isoform selectivity. While traditional scaffolds like quinazolines (e.g., Gefitinib) and pyrrolo[2,3-d]pyrimidines (e.g., Tofacitinib) have dominated the market, imidazo[2,1-f][1,2,4]triazine derivatives offer unique spatial geometries. Their specific electron distribution and hydrogen-bond donor/acceptor topology allow them to selectively target kinases such as PI3Kα[1], Protein Kinase CK2[2], and DYRK1A[3], often bypassing the off-target toxicities associated with broader pan-kinase inhibitors.

Mechanistic Comparison: Causality in Scaffold Design

To understand the utility of the imidazo[2,1-f][1,2,4]triazine scaffold, we must analyze its binding causality compared to alternative heterocycles.

  • Imidazo[2,1-f][1,2,4]triazines (The Focus): The nitrogen at the 1-position and the amino group often substituted at the 2- or 4-position serve as a bidentate hydrogen-bond system. When targeting PI3Kα, this scaffold forms critical hydrogen bonds with the backbone amide of Val851 in the hinge region[1]. The triazine ring's electron deficiency enhances the acidity of adjacent substituents, strengthening these interactions. Furthermore, functionalization at the 7-position allows the molecule to project into the affinity pocket (specificity pocket), driving selectivity against mTOR[1].

  • Quinazolines: Highly rigid and planar. They excel at targeting the narrow ATP-binding pocket of EGFR. However, their rigidity often limits their adaptability to the more flexible pockets of lipid kinases like PI3K.

  • Pyrazolo[3,4-d]pyrimidines: Excellent for targeting TEC family kinases (like BTK). While potent, they often require covalent binding (via Michael acceptors) to achieve high selectivity, which can increase the risk of idiosyncratic toxicity.

  • Pyrrolo[2,3-d]pyrimidines: A classic purine isostere used in JAK inhibitors. While versatile, achieving isoform selectivity (e.g., JAK1 vs. JAK2) remains a significant medicinal chemistry challenge compared to the highly tunable imidazo-triazine core.

Quantitative Data: Target Spectrum and Efficacy

The following table summarizes the comparative performance of these scaffolds based on established biochemical assays.

Scaffold ClassRepresentative Target(s)Typical Binding ModePrimary IndicationAverage IC₅₀ Range (In Vitro)Off-Target Liability
Imidazo[2,1-f][1,2,4]triazine PI3Kα, CK2, DYRK1AReversible, ATP-competitiveOncology, Alzheimer's10 – 50 nMLow (Highly tunable)
Quinazoline EGFR, HER2Reversible / CovalentNon-Small Cell Lung Cancer1 – 5 nMHigh (Wild-type EGFR skin rash)
Pyrazolo[3,4-d]pyrimidine BTK, SRCCovalent (often)Mantle Cell Lymphoma0.5 – 5 nMModerate (Bleeding risks)
Pyrrolo[2,3-d]pyrimidine JAK1/2/3Reversible, ATP-competitiveRheumatoid Arthritis1 – 15 nMModerate (Immunosuppression)
Pyrazolo[1,5-a]pyrazine PI3K, AKTReversible, ATP-competitiveSolid Tumors20 – 100 nMModerate (mTOR crossover)

Visualizing the Mechanism of Action

To contextualize the pharmacological intervention, the diagram below maps the PI3K/AKT/mTOR signaling cascade, highlighting the exact node where imidazo[2,1-f][1,2,4]triazine derivatives exert their inhibitory effect.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Target Enzyme) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT (Protein Kinase B) PIP3->AKT Recruits/Activates mTOR mTOR AKT->mTOR Activates Inhibitor Imidazo[2,1-f]triazine (Inhibitor) Inhibitor->PI3K Blocks ATP Pocket

Fig 1: PI3K/AKT/mTOR signaling pathway and inhibition by imidazo[2,1-f]triazine derivatives.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the evaluation of imidazo[2,1-f][1,2,4]triazine inhibitors must follow rigorous, self-validating methodologies. Below are the definitive protocols for biochemical and cellular validation.

Protocol A: In Vitro Kinase Activity Assay (ADP-Glo™ Method)

Causality Check: We utilize the ADP-Glo™ assay rather than radiometric ³²P-ATP assays. This choice eliminates radioactive waste while providing a highly sensitive, positive-readout luminescent signal that directly correlates with the amount of ADP produced (and thus, kinase activity).

  • Enzyme & Substrate Preparation: Dilute recombinant human PI3Kα (or CK2) in Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% Tween-20). Critical Step: Ensure the ATP concentration used is at or slightly below the Km​ for ATP of the specific kinase batch. This ensures maximum sensitivity to competitive inhibitors.

  • Compound Incubation: Dispense 1 µL of the imidazo[2,1-f]triazine inhibitor (serially diluted in DMSO, 10-point curve) into a 384-well white plate. Add 2 µL of the enzyme solution. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 2 µL of the ATP/PIP2 substrate mix to initiate the reaction. Incubate for 60 minutes at 25°C.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This reagent actively depletes any unconsumed ATP, effectively reducing background noise to near zero.

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. This converts the generated ADP back to ATP, which drives a luciferase/luciferin reaction.

  • Data Acquisition: Read luminescence on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow Prep 1. Enzyme & Substrate Preparation Incubate 2. Compound Incubation Prep->Incubate Deplete 3. Unreacted ATP Depletion Incubate->Deplete Detect 4. Kinase Detection (Luminescence) Deplete->Detect Analyze 5. IC50 Calculation & Data Analysis Detect->Analyze

Fig 2: Step-by-step workflow for the in vitro ADP-Glo™ kinase inhibition assay.

Protocol B: Cellular Target Engagement (p-AKT Ser473 Immunoblotting)

Causality Check: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and efflux pumps. We measure the phosphorylation of AKT at Ser473 as a direct downstream biomarker of PI3K activity. Total AKT is probed simultaneously as an internal loading control to validate that the inhibitor is blocking phosphorylation, not causing global protein degradation.

  • Cell Culture & Treatment: Seed MCF-7 breast cancer cells (which harbor hyperactive PI3K signaling) in 6-well plates at 3×105 cells/well. After 24 hours, treat with the imidazo[2,1-f]triazine inhibitor at concentrations ranging from 0.1 µM to 10 µM for 2 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with 1x Protease and Phosphatase Inhibitor Cocktail. Critical Step: Phosphatase inhibitors are mandatory; without them, endogenous phosphatases will rapidly dephosphorylate p-AKT during extraction, yielding false-positive inhibition data.

  • Protein Quantification & SDS-PAGE: Quantify protein using a BCA assay. Load 20 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA in TBST. Probe with primary antibodies against p-AKT (Ser473) and Total AKT overnight at 4°C. Wash and probe with HRP-conjugated secondary antibodies.

  • Detection: Visualize using ECL substrate and quantify band densitometry using ImageJ to determine the cellular IC₅₀.

Conclusion

When designing a kinase inhibition program, the choice of the heterocyclic core is paramount. While quinazolines and pyrrolo-pyrimidines serve well for their respective targets, the imidazo[2,1-f][1,2,4]triazine scaffold provides an exceptional balance of potent ATP-competitive binding, high synthetic tractability, and superior isoform selectivity (particularly for PI3Kα, CK2, and DYRK1A). By strictly adhering to the validated biochemical and cellular protocols outlined above, researchers can accurately benchmark novel imidazo-triazine derivatives against existing clinical standards.

References

  • Schematic representation of the seven phosphoinositides. ResearchGate. (Discusses imidazo[2,1-f][1,2,4]triazine compounds targeting PI3Kα isoforms and modulating AKT phosphorylation). Available at:[Link]

  • WO2017070135A1 - Prodrugs of 2-(4-(3-((4-amino-7-cyano-imidazo[2,1-f][1,2,4]triazin-2-yl)amino)phenyl)piperazin-1-yl)propanamide derivatives as CK2 inhibitors for the treatment of cancer. Google Patents.
  • Laurent Meijer's lab - Imidazo[2,1-f]triazine derivatives useful as a medicament. ResearchGate. (Details the use of imidazo-triazine scaffolds as DYRK1A inhibitors in Alzheimer's and Down Syndrome models). Available at:[Link]

Sources

A Comparative Analysis of Imidazo[2,1-f]triazine Isomers' Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[2,1-f]triazine scaffold and its isomers represent a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. The arrangement of nitrogen atoms within the fused ring system gives rise to several isomers, each with a unique electronic and steric profile that dictates its interaction with biological targets. This guide provides a comparative analysis of the reported activities of key imidazo-triazine isomers, supported by experimental data, to inform and guide researchers in the fields of drug discovery and development.

The Significance of Isomerism in Imidazo-triazines

The fusion of an imidazole ring with a triazine ring can result in multiple isomeric cores, including imidazo[1,2-a][1][2][3]triazine, imidazo[5,1-f][1][4][5]triazine, imidazo[1,2-b][1][4][5]triazine, and imidazo[2,1-c][1][4][5]triazine. This isomerism is not a trivial structural variance; it fundamentally influences the molecule's shape, dipole moment, and hydrogen bonding capabilities. These differences can lead to profound changes in target selectivity, potency, and pharmacokinetic properties. For instance, the symmetrical 1,3,5-triazine core is generally more susceptible to nucleophilic substitution compared to the asymmetrical 1,2,4-triazine core, which is more polar.[6] This guide will delve into the specific biological activities reported for these distinct isomeric scaffolds.

Comparative Biological Activities of Imidazo-triazine Isomers

While direct head-to-head comparative studies of all possible imidazo-triazine isomers against a single biological target are scarce in the literature, a wealth of information exists on the individual activities of different isomer families. This section will present a comparative overview of their primary biological targets and reported potencies.

Imidazo[1,2-a][1][2][3]triazines: Potent Kinase and Topoisomerase Inhibitors

The imidazo[1,2-a][1][2][3]triazine scaffold has emerged as a promising framework for the development of anticancer agents, particularly as inhibitors of key enzymes involved in cancer progression.

Focal Adhesion Kinase (FAK) Inhibition: A series of imidazo[1,2-a][1][2][3]triazines have been identified as potent inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and proliferation.[2][4] Inhibition of FAK is a validated strategy in oncology. Certain compounds in this class have demonstrated impressive potency, with IC50 values in the nanomolar range against FAK's enzymatic activity.[2][4] These compounds have also been shown to inhibit the proliferation of cancer cell lines with high FAK expression and can arrest the cell cycle in the G2/M phase.[2][4]

Topoisomerase II Inhibition: More recently, novel fused imidazo[1,2-a][1][2][3]triazin-2-amines have been developed as potential Topoisomerase II (Top. II) inhibitors.[7] These compounds were designed to intercalate with DNA base pairs and have shown significant cytotoxic activity against various cancer cell lines, with a particular sensitivity noted in human head and neck cancer cells (HNO97).[7] Some derivatives exhibited IC50 values more potent than the established chemotherapeutic agent, doxorubicin, in this cell line.[7]

Compound ClassTargetRepresentative IC50 ValuesCancer Cell Line ActivityReference(s)
Imidazo[1,2-a][1][2][3]triazinesFAK50 nM (enzymatic assay)Potent against U87-MG and HCT-116[2][4]
Imidazo[1,2-a][1][2][3]triazin-2-aminesTopoisomerase II3-4 µg/mLHighly active against HNO97[7]
Imidazo[5,1-f][1][4][5]triazines: Dual IGF-1R/IR and PLK1 Inhibitors

The imidazo[5,1-f][1][4][5]triazine core has been successfully exploited to develop inhibitors of several important cancer-related kinases.

Dual IGF-1R/IR Inhibition: This scaffold has been investigated as a bioisosteric alternative to imidazo[1,5-a]pyrazine dual inhibitors of Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR). Optimization of this series led to the discovery of potent, orally bioavailable dual inhibitors with excellent pharmacokinetic properties and in vivo antitumor activity in mouse xenograft models.

Polo-like Kinase 1 (PLK1) Inhibition: Imidazo[5,1-f][1][4][5]triazin-2-amines have been reported as novel inhibitors of Polo-like Kinase 1 (PLK1), a key regulator of mitosis.[5] The most potent compounds from this series exhibited anti-PLK1 IC50 values in the low micromolar range.[5]

Compound ClassTargetRepresentative IC50 ValuesKey FeaturesReference(s)
5,7-disubstituted imidazo[5,1-f][1][4][5]triazinesIGF-1R/IRData not specified, but potent cellular activity reportedOrally bioavailable, in vivo efficacyNot specified
Imidazo[5,1-f][1][4][5]triazin-2-aminesPLK11.49 µM, 3.79 µM, 5.26 µM, 6.35 µMInteract with key residues in the PLK1 kinase domain[5]
Imidazo[1,2-b][1][4][5]triazines: Selective GABAA Agonists

Shifting from oncology, the imidazo[1,2-b][1][4][5]triazine scaffold has been explored for its potential in neuroscience. These compounds have been identified as ligands for the benzodiazepine binding site of GABA(A) receptors.[1] Notably, they have shown functional selectivity for the α2/α3 subtypes over the α1 subtype, suggesting their potential for the development of anxiolytic agents with a reduced sedative side-effect profile.[1]

Imidazo[2,1-c][1][4][5]triazines: Antimicrobial Agents

The imidazo[2,1-c][1][4][5]triazine core has been investigated for its antimicrobial properties.[3] Derivatives of this scaffold have demonstrated both antibacterial and antifungal activities. One of the most potent compounds, 6-(4-Chlorobenzylidene)-4-(4-methylphenyl)-8-phenyl-6,8-dihydroimidazo-[2,1-c][1][4][5]triazin-7(2H)-one, showed high inhibition zones and low Minimum Inhibitory Concentration (MIC) values against several reference strains of bacteria and fungi.[3]

Experimental Methodologies

To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are essential. Below are representative protocols for key assays used to evaluate the activity of imidazo-triazine isomers.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Signal Detection & Analysis prep_kinase Prepare Kinase Solution add_kinase Add Kinase to Initiate Pre-incubation prep_kinase->add_kinase prep_substrate Prepare Substrate & ATP Solution add_atp Add ATP/Substrate Mix to Start Reaction prep_substrate->add_atp prep_compound Prepare Serial Dilutions of Test Compound add_compound Add Compound to Assay Plate prep_compound->add_compound add_compound->add_kinase add_kinase->add_atp incubate Incubate at Optimal Temperature add_atp->incubate stop_reaction Stop Reaction incubate->stop_reaction add_detection Add Detection Reagent stop_reaction->add_detection read_plate Read Plate (e.g., Luminescence, Fluorescence) add_detection->read_plate analyze_data Calculate % Inhibition & Determine IC50 read_plate->analyze_data

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in the appropriate kinase reaction buffer.

    • Prepare a 2X solution of the peptide or protein substrate and ATP in the same buffer. The ATP concentration should ideally be at or near the Km for the specific kinase.

    • Prepare a serial dilution of the test imidazo-triazine isomer in DMSO, and then dilute it in the reaction buffer to a 2X final concentration.

  • Assay Procedure (384-well plate format):

    • To the wells of a microplate, add 5 µL of the serially diluted test compound. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

    • Add 5 µL of the 2X kinase solution to each well.

    • Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., containing EDTA).

  • Detection:

    • The method of detection will depend on the assay format (e.g., ADP-Glo™, LanthaScreen™, AlphaScreen®). Follow the manufacturer's instructions for adding the detection reagents.

    • Incubate as required for signal development.

    • Read the plate on a suitable microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.

G cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay & Data Acquisition seed_cells Seed Cells in 96-well Plate adhere_cells Allow Cells to Adhere Overnight seed_cells->adhere_cells treat_cells Treat Cells with Serial Dilutions of Compound adhere_cells->treat_cells incubate_cells Incubate for Desired Time (e.g., 72h) treat_cells->incubate_cells add_mtt Add MTT Reagent to Each Well incubate_cells->add_mtt incubate_formazan Incubate to Allow Formazan Crystal Formation add_mtt->incubate_formazan solubilize Add Solubilizing Agent (e.g., DMSO) incubate_formazan->solubilize read_absorbance Read Absorbance at ~570 nm solubilize->read_absorbance analyze_data Calculate % Viability & Determine IC50 read_absorbance->analyze_data

Caption: Workflow for an MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cell line.

    • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the imidazo-triazine isomer in a suitable solvent (e.g., DMSO) and then in a complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-treated control wells.

    • Incubate the cells for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of imidazo-triazine isomers stem from their ability to modulate various cellular signaling pathways. For example, the anticancer effects of kinase-inhibiting isomers are often a result of disrupting oncogenic signaling cascades.

G cluster_upstream Upstream Signaling cluster_pathway Intracellular Kinase Cascade cluster_downstream Downstream Cellular Effects GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., IGF-1R) GF->RTK Ligand Binding PI3K PI3K RTK->PI3K Activation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Inhibitor Imidazo-triazine Inhibitor Inhibitor->RTK Inhibitor->PI3K

Caption: A simplified representation of a generic kinase signaling pathway that can be targeted by imidazo-triazine inhibitors.

This diagram illustrates how an imidazo-triazine inhibitor might block signaling at the level of a receptor tyrosine kinase (like IGF-1R) or an intracellular kinase (like PI3K), thereby preventing downstream effects such as cell proliferation and survival. The specific mechanism of action will, of course, depend on the isomer and its particular target.

Conclusion and Future Directions

The imidazo-triazine scaffold is a rich source of biologically active molecules with therapeutic potential across various disease areas, from oncology to neuroscience and infectious diseases. The isomeric form of the heterocyclic core is a critical determinant of its biological activity, dictating target selectivity and potency. While a direct, comprehensive comparative study of all isomers is lacking, the available literature clearly demonstrates that different isomers are amenable to targeting distinct classes of biomolecules.

Future research should focus on a more systematic exploration of the structure-activity relationships across different imidazo-triazine isomers. The synthesis and screening of focused libraries of these isomers against panels of biological targets would provide invaluable data for a more direct comparison and would undoubtedly accelerate the development of novel therapeutics based on this versatile scaffold.

References

  • Imidazo[1,2-b][1][4][5]triazines as α2/α3 subtype selective GABAA agonists for the treatment of anxiety. ResearchGate. Available from: [Link]

  • Design, Synthesis, and Evaluation of Novel Imidazo[1,2-a][1][2][3]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Design, Synthesis, and Evaluation of Novel imidazo[1,2-a][1][2][3]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors With Antitumor Activity. PubMed. Available from: [Link]

  • Imidazo[5,1-f][1][4][5]triazin-2-amines as novel inhibitors of polo-like kinase 1. ResearchGate. Available from: [Link]

  • Synthesis of Novel Derivatives of Imidazo[2,1-c][1][4][5]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. ResearchGate. Available from: [Link]

  • The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. Available from: [Link]

  • Novel fused imidazotriazines acting as promising top. II inhibitors and apoptotic inducers with greater selectivity against head and neck tumors: Design, synthesis, and biological assessments. PubMed. Available from: [Link]

Sources

Head-to-Head Comparison of Imidazo[2,1-f][1,2,4]triazine Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[2,1-f][1,2,4]triazine scaffold is a highly privileged bicyclic heteroaromatic system in modern medicinal chemistry. Functioning as an advanced purine bioisostere, it mimics the hydrogen-bonding network of adenine while offering distinct physicochemical advantages. The unique placement of nitrogen atoms alters the electron density of the bicyclic ring, significantly improving metabolic stability and conferring resistance to degradation by purine-targeting enzymes like adenosine deaminase[1].

As a Senior Application Scientist, I have evaluated numerous heterocyclic scaffolds. This guide provides an objective, head-to-head comparison of imidazo[2,1-f][1,2,4]triazine derivatives across three primary therapeutic domains: PI3Kα inhibitors , CK2 inhibitors , and TLR8 agonists .

Structural and Pharmacological Comparison

The versatility of the imidazo[2,1-f][1,2,4]triazine core is driven by its functionalization, which dictates its target specificity.

  • PI3Kα Inhibitors: Developed from the ETP-46,321 starting point, these derivatives are engineered to target the phosphatidylinositol-3-kinase (PI3K) pathway, which is frequently dysregulated in human malignancies. When compared head-to-head with pyrazolo[1,5-a]pyrazine and [1,2,4]triazolo[1,5-a]pyrazine analogs, the imidazo[2,1-f][1,2,4]triazine core demonstrates superior modulation of AKT (Ser473) phosphorylation and higher selectivity against the structurally related mTOR kinase[2].

  • CK2 Inhibitors: Derivatives such as 2-(aminophenylamino)-4-amino-7-cyano-imidazo[2,1-f][1,2,4]triazines exhibit potent inhibition of Casein Kinase 2 (CK2). The 7-cyano substitution is a critical modification that occupies the hydrophobic pocket of the CK2 ATP-binding site, making these compounds highly effective in treating cancer, psoriasis, and rheumatoid arthritis[3].

  • TLR8 Agonists: Unlike kinase inhibitors that bind to intracellular ATP pockets, imidazo[2,1-f][1,2,4]triazine-4-amine derivatives have emerged as potent agonists for endosomal Toll-Like Receptor 8 (TLR8). These derivatives trigger robust antiviral and antineoplastic immune responses, differentiating them entirely from their kinase-targeting counterparts[4].

Quantitative Performance Data
Derivative ClassPrimary TargetKey Structural FeaturesTypical PotencyPrimary Advantage vs. Alternatives
PI3Kα Inhibitors PI3KαC2/C4 heterocycle substitutionsIC₅₀ < 50 nMSuperior selectivity against mTOR compared to pyrazolo[1,5-a]pyrazines[2].
CK2 Inhibitors Casein Kinase 2 (α/β)7-cyano, 4-amino groupsIC₅₀ < 10 nMHigh binding affinity in the hydrophobic ATP pocket; strong anti-proliferative effects[3].
TLR8 Agonists Toll-Like Receptor 84-amine functionalizationEC₅₀ < 100 nMRobust endosomal activation for antiviral and antineoplastic immune responses[4].

Mechanistic Pathway: PI3K/AKT Inhibition

To understand the efficacy of these derivatives, we must visualize their intervention points within cellular signaling cascades.

Pathway RTK Receptor Tyrosine Kinase PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 Imidazo Imidazo[2,1-f][1,2,4]triazine (PI3K Inhibitor) Imidazo->PI3K Inhibits PIP2 PIP2 PIP2->PIP3 AKT AKT (Ser473) PIP3->AKT Recruits Proliferation Cell Proliferation AKT->Proliferation Promotes mTOR mTORC1 / mTORC2 mTOR->AKT Phosphorylates

Fig 1. Mechanism of PI3Kα inhibition by imidazo[2,1-f][1,2,4]triazine derivatives.

Experimental Methodologies & Self-Validating Protocols

To objectively evaluate these derivatives, researchers must employ rigorous, self-validating assays. Below are the optimized protocols for benchmarking kinase inhibition and cellular target engagement.

Protocol A: In Vitro CK2 Holoenzyme Radiometric Assay

This protocol determines the biochemical IC₅₀ of imidazo-triazine CK2 inhibitors. It is designed as a self-validating system by including built-in dynamic range controls[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 pM CK2 α/β holoenzyme, 1.5 μM of the peptide substrate FL-RRRADDSDDDDD-NH2, and 1.6% DMSO.

    • Causality Check: Why use this specific peptide? This sequence provides a highly specific consensus target for CK2, preventing off-target noise.

  • Compound Titration: Dispense the imidazo[2,1-f][1,2,4]triazine derivatives in a 10-point dose-response curve.

  • Reaction Initiation: Add 25 μM ATP (containing a tracer amount of[γ-³²P]ATP) to initiate the reaction[3].

    • Causality Check: Why exactly 25 μM ATP? Maintaining the ATP concentration near its Michaelis constant ( Km​ ) ensures the assay is highly sensitive to competitive inhibitors. If ATP levels are too high, weak inhibitors will be masked; if too low, the assay lacks physiological relevance.

  • Validation Controls: Run a "no-enzyme" control (defines 100% inhibition) and a "vehicle-only" control (defines 0% inhibition)[3].

  • Detection: Quench the reaction with phosphoric acid, transfer to a phosphocellulose filter plate, wash extensively to remove unreacted ATP, and quantify radiometric incorporation via scintillation counting.

Protocol B: Cellular AKT (Ser473) Phosphorylation Assay

Biochemical potency does not always translate to cellular efficacy due to membrane permeability issues. This assay validates target engagement in living cells[2].

Step-by-Step Methodology:

  • Cell Seeding & Starvation: Seed cancer cells (e.g., HCT116) in 96-well plates. After 24 hours, replace media with serum-free media for 12 hours.

    • Causality Check: Why serum starve? Serum contains growth factors that cause erratic, basal hyperactivation of PI3K. Starvation synchronizes the cells and reduces basal signaling, allowing for a clean signal-to-noise ratio upon controlled stimulation.

  • Compound Treatment: Treat cells with imidazo-triazine derivatives for 2 hours.

  • Stimulation: Pulse cells with 50 ng/mL EGF for 10 minutes to acutely activate the PI3K/AKT pathway.

  • Lysis & Detection: Lyse cells in RIPA buffer supplemented with phosphatase inhibitors. Quantify Phospho-AKT (Ser473) and Total AKT using an AlphaLISA or Western Blot.

    • Causality Check: Why perform Total AKT normalization? Phospho-specific signals can decrease due to compound toxicity (cell death) or protein degradation. Normalizing against Total AKT proves that the reduction in signal is strictly due to kinase inhibition.

High-Throughput Screening Workflow

Workflow Comp Imidazo-triazine Library Kinase In Vitro Assay (CK2 / PI3K) Comp->Kinase Cell Cellular Assay (AKT / TLR8) Kinase->Cell Selectivity Selectivity Profiling Cell->Selectivity Lead Lead Candidate Selection Selectivity->Lead

Fig 2. Step-by-step experimental workflow for evaluating imidazo-triazine derivatives.

Conclusion

The imidazo[2,1-f][1,2,4]triazine scaffold provides a highly tunable platform for drug discovery. By comparing its performance across PI3K inhibition, CK2 inhibition, and TLR8 agonism, it is evident that minor functionalizations (such as 7-cyano or 4-amine additions) drastically shift the pharmacological profile. Utilizing the self-validating protocols outlined above ensures that researchers can accurately benchmark these derivatives against existing clinical alternatives.

References
  • Prodrugs of 2-(4-(3-((4-amino-7-cyano-imidazo[2,1-f][1,2,4]triazin-2-yl)amino)phenyl)piperazin-1-yl)propanamide derivatives as ck2 inhibitors for the treatment of cancer.
  • Schematic representation of the seven phosphoinositides.
  • 咪唑并[2,1-f][1,2,4]三嗪-4-胺衍生物作为tlr8激动剂 (Imidazo[2,1-f][1,2,4]triazine-4-amine derivatives as TLR8 agonists).
  • Method for preparing 7-bromoimidazo[2,1-f][1,2,4]triazin-4-amine.

Sources

Validation of the Imidazo[2,1-f][1,2,4]triazine Scaffold as a Privileged Chemotype for Kinase Targeted Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the structural geometry of the core chemotype. The imidazo[2,1-f][1,2,4]triazine scaffold has emerged as a privileged, highly versatile core in modern drug discovery. Due to its unique electron distribution and optimal nitrogen placement, this bicyclic system acts as an exceptional hydrogen bond acceptor/donor within the kinase hinge region.

This guide objectively evaluates the performance of imidazo[2,1-f]triazine-based inhibitors against alternative scaffolds, specifically focusing on their validation in two critical therapeutic arenas: PI3K/mTOR targeting in oncology and DYRK1A targeting in neurodegeneration .

Structural Rationale: Why Imidazo[2,1-f]triazine?

Kinase active sites demand precise spatial arrangements to mimic the binding of the adenine ring of ATP. Legacy scaffolds (e.g., quinazolines) often suffer from broad kinome cross-reactivity or poor metabolic stability. The imidazo[2,1-f][1,2,4]triazine core solves this by offering a high density of heteroatoms that can be precisely tuned via substitutions at the C2 and C4 positions, allowing researchers to engineer exquisite target selectivity while maintaining metabolic robustness.

Table 1: Scaffold Performance Comparison
PropertyImidazo[2,1-f][1,2,4]triazinePyrazolo[1,5-a]pyrimidineQuinazoline
Primary Validated Targets PI3K, mTOR, DYRK1API3K, JAKEGFR, HER2
H-Bond Donor/Acceptor Profile High density, multi-directionalModerateLinear, rigid
Metabolic Stability High (resistant to rapid oxidation)ModerateHigh
Kinome Selectivity Highly tunable via C2/C4 vectorsBroad (often pan-kinase)Highly specific to RTKs

Target Validation in Oncology: The PI3K/mTOR Pathway

Phosphatidylinositol-3-kinase (PI3K) is a highly validated target for anticancer medications, as its dysregulation drives tumor proliferation and survival[1]. However, clinical trials of early pan-PI3K inhibitors revealed significant adverse effects and variable efficacy due to off-target toxicities[2].

To overcome these limitations, medicinal chemists utilized compounds like ETP-46,321 as a starting point to develop novel heterocyclic derivatives. Among these, 1[1]. By simultaneously targeting PI3K and mTOR, this scaffold prevents the feedback loop activation of AKT that typically causes resistance to PI3K-only inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Target) RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT Activation PIP3->AKT mTOR mTORC1 / mTORC2 AKT->mTOR Inhibitor Imidazo[2,1-f]triazine Inhibitor->PI3K Inhibitor->mTOR

Dual inhibition of PI3K and mTOR by imidazo[2,1-f]triazine derivatives.

Table 2: In Vitro Performance (PI3K/mTOR Inhibition)
Compound / ScaffoldPrimary TargetIC50 (nM)Selectivity / Toxicity Profile
Imidazo[2,1-f]triazine analog PI3Kα / mTOR2.5 / 15True dual inhibitor, low off-target toxicity
NVP-BEZ235 (Imidazo-quinoline)PI3K / mTOR4.0 / 5.0Pan-PI3K, high clinical adverse effects
ETP-46321 (Pyrazolo-pyrazine)PI3Kα12Moderate mTOR selectivity

Target Validation in Neurodegeneration: DYRK1A

Beyond oncology, the imidazo[2,1-f]triazine scaffold has demonstrated profound utility in neuropharmacology.3[3]. Abnormally active DYRK1A is directly responsible for the cognitive disorders, memory loss, and spatial localization deficits observed in both conditions[4].

Recent patent literature and structural biology studies have validated specific imidazo[2,1-f]triazine derivatives as potent DYRK1A inhibitors. Unlike legacy beta-carboline scaffolds (e.g., harmine), which suffer from severe off-target Monoamine Oxidase A (MAO-A) inhibition, the imidazo-triazine core achieves single-digit nanomolar potency against DYRK1A while sparing MAO-A and closely related kinases like CLK1.

Table 3: In Vitro Performance (DYRK1A Inhibition)
Compound / ScaffoldTargetIC50 (nM)Selectivity Profile
Imidazo[2,1-f]triazine analog DYRK1A< 10High selectivity vs CLK1 and GSK3β
Leucettinib-21 (Imidazolinone)DYRK1A15Moderate CLK1 cross-reactivity
Harmine (Beta-carboline)DYRK1A30High MAO-A off-target (hallucinogenic)

Experimental Methodologies for Target Validation

To ensure rigorous scientific integrity, the validation of imidazo[2,1-f]triazine-based inhibitors must rely on self-validating, orthogonal assay systems. Below are the gold-standard protocols for establishing biochemical potency and cellular target engagement.

Protocol A: In Vitro Kinase Activity Assay (TR-FRET)

Causality Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescent ATP-depletion assays because the time-delayed readout eliminates interference from compound auto-fluorescence. Furthermore, ATP concentrations must be strictly set at the apparent Km​ for each specific kinase to ensure the assay accurately reports competitive inhibition at the hinge region.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Mix: Dilute purified recombinant kinase (e.g., PI3Kα or DYRK1A) and the specific biotinylated peptide substrate in the buffer.

  • Compound Titration: Dispense imidazo[2,1-f]triazine derivatives in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate using an acoustic dispenser to minimize solvent effects.

  • Reaction Initiation: Add ATP at the predetermined Km​ concentration. Incubate at room temperature for 30 minutes.

  • Detection: Stop the reaction by adding EDTA, followed by the Eu-labeled anti-phospho antibody and APC-labeled streptavidin tracer.

  • Self-Validation Checkpoint: Calculate the Z'-factor using DMSO vehicle (100% activity) and no-enzyme (0% activity) controls. A Z' > 0.5 validates the assay's dynamic range. Read the plate at 665nm/615nm emission ratios.

TR_FRET Kinase Purified Kinase Reaction Kinase Reaction Kinase->Reaction Compound Imidazo-triazine Compound->Reaction Inhibition ATP ATP + Substrate ATP->Reaction Detection Eu-Ab + Tracer Reaction->Detection Readout TR-FRET Readout Detection->Readout

Step-by-step TR-FRET kinase assay workflow for target validation.

Protocol B: Cellular Target Engagement (Western Blot Profiling)

Causality Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition (~1-5 mM in cells). For PI3K/mTOR validation, probing for p-AKT (Ser473) is critical. Because mTORC2 directly phosphorylates AKT at Ser473, measuring this specific residue provides a direct, self-validating readout of intracellular mTOR pathway inhibition, distinguishing true dual inhibitors from PI3K-only inhibitors (which primarily affect Thr308).

  • Cell Culture & Treatment: Seed target cells (e.g., HCT116 for PI3K, or SH-SY5Y for DYRK1A) in 6-well plates. Treat with the imidazo[2,1-f]triazine inhibitor at 0.1x, 1x, and 10x the biochemical IC50 for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Self-Validation Checkpoint: Probe the membrane simultaneously for the phosphorylated target (e.g., p-AKT Ser473 or p-Tau for DYRK1A) and the total protein (Total AKT or Total Tau). The reduction in the phospho-signal must be normalized against the total protein signal to prove that the inhibitor blocks kinase activity rather than causing non-specific protein degradation or cytotoxicity.

Conclusion

The imidazo[2,1-f][1,2,4]triazine core is not merely a structural novelty; it is a rigorously validated therapeutic scaffold. By enabling precise hydrogen-bonding networks within the ATP-binding pockets of kinases like PI3K, mTOR, and DYRK1A, it overcomes the selectivity and toxicity hurdles that have historically plagued alternative chemotypes. For drug development professionals, leveraging this scaffold provides a highly tunable foundation for the next generation of targeted oncology and neurodegenerative therapies.

References

  • (a) Schematic representation of Phosphatidylinositol, showing the... | Download Scientific Diagram - ResearchGate Source: researchgate.net URL:[1]

  • Laurent Meijer's lab - ResearchGate Source: researchgate.net URL:[3]

  • The regulation and function of Class III PI3Ks: Novel roles for Vps34 - ResearchGate Source: researchgate.net URL:[2]

  • Laurent Meijer PhD President and Chief Scientific Officer at Perha Pharmaceuticals - ResearchGate Source: researchgate.net URL:[4]

Sources

comparative docking studies of imidazo[2,1-f]triazine analogues

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in computational chemistry and structure-based drug design, I have evaluated numerous heterocyclic scaffolds targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling axis. Dysregulation of this pathway is a hallmark of various malignancies, driving cell survival, proliferation, and metabolic reprogramming.

While first-generation dual inhibitors like NVP-BEZ235 paved the way for clinical interventions, their dose-limiting toxicities and off-target effects necessitated the development of more refined, isoform-selective chemotypes. Recent rational drug design efforts, using compounds like ETP-46321 as a starting point, have yielded novel heterocyclic scaffolds, including pyrazolo[1,5-a]pyrazine, [1,2,4]triazolo[1,5-a]pyrazine, and imidazo[2,1-f][1,2,4]triazine analogues [1].

This guide provides an objective, data-driven comparative analysis of imidazo[2,1-f][1,2,4]triazine analogues against alternative scaffolds, detailing the computational docking workflows, thermodynamic binding profiles, and self-validating experimental protocols required to benchmark their performance.

Mechanistic Rationale: The PI3K/mTOR Axis

The imidazo[2,1-f][1,2,4]triazine core is uniquely suited for dual PI3K/mTOR inhibition due to its highly favorable spatial geometry, which mimics the adenine ring of ATP. This allows the scaffold to anchor deeply within the highly conserved ATP-binding clefts (the "hinge region") of both PI3Kα and mTOR kinases.

By simultaneously blocking PI3K (preventing the phosphorylation of PIP2 to PIP3) and mTORC1/2 (preventing the phosphorylation of AKT at Ser473), these analogues effectively shut down the compensatory feedback loops that often render single-node inhibitors ineffective [2].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Lipid Conversion AKT AKT (Protein Kinase B) PIP3->AKT Recruits to Membrane mTORC1 mTORC1 (Target) AKT->mTORC1 Activates mTORC2 mTORC2 (Target) mTORC2->AKT Phosphorylates Ser473 Inhibitor Imidazo[2,1-f]triazine Analogues Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Fig 1: PI3K/AKT/mTOR signaling pathway and dual-node inhibition by imidazo[2,1-f]triazines.

Comparative Docking Performance Data

To objectively evaluate the imidazo[2,1-f][1,2,4]triazine scaffold, we compare its thermodynamic binding metrics against the pyrazolo[1,5-a]pyrazine scaffold and the clinical reference NVP-BEZ235. Standard docking scores (Glide XP) often fail to account for solvent entropy and receptor flexibility; therefore, we utilize MM-GBSA (Molecular Mechanics Generalized Born Surface Area) to calculate relative binding free energies ( ΔGbind​ ), which correlate more reliably with in vitro IC 50​ values.

Table 1: Comparative Docking and MM-GBSA Profiling (PI3Kα and mTOR)

Scaffold / CompoundTargetGlide XP Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Key Hinge Interactions (H-Bonds)Selectivity Profile
Imidazo[2,1-f]triazine (Lead A) PI3Kα-10.45-88.2Val851 (NH), Gln859 (C=O)Dual PI3K/mTOR
mTOR-9.82-81.5Val2240 (NH)
Pyrazolo[1,5-a]pyrazine (Lead B) PI3Kα-9.12-76.4Val851 (NH)PI3Kα Selective
mTOR-7.45-54.2Weak/Transient
NVP-BEZ235 (Reference) PI3Kα-11.02-92.1Val851 (NH), Ser854 (OH)Pan-PI3K/mTOR
mTOR-10.55-89.3Val2240 (NH), Tyr2225 (OH)

Causality in Structural Differences: The imidazo[2,1-f][1,2,4]triazine core exhibits a superior MM-GBSA profile against mTOR compared to the pyrazolo-pyrazine core. This is driven by the additional nitrogen atom in the triazine ring, which acts as a highly efficient hydrogen bond acceptor for the backbone NH of Val2240 in mTOR's hinge region. Furthermore, the imidazo-triazine core possesses a lower desolvation penalty, allowing it to displace ordered water molecules in the affinity pocket more thermodynamically favorably than its carbon-heavy counterparts.

Self-Validating Computational Workflow

A robust in silico protocol must be self-validating. You cannot trust a docking pose unless the system has proven its ability to recreate known crystallographic reality. Below is the standardized workflow for comparative docking of these analogues.

Docking_Workflow Prep 1. System Prep (Protein/Ligand) Val 2. Self-Validation (Native Ligand RMSD) Prep->Val Val->Prep RMSD > 2.0Å (Recalibrate) Dock 3. XP Docking (Imidazo-triazines) Val->Dock RMSD < 2.0Å Score 4. MM-GBSA (Thermodynamics) Dock->Score MD 5. MD Simulation (Pose Stability) Score->MD

Fig 2: Self-validating computational workflow for structure-based drug design.

Step-by-Step Protocol:
  • Protein Preparation & Optimization:

    • Action: Retrieve high-resolution crystal structures for PI3Kα (e.g., PDB: 4JPS) and mTOR (e.g., PDB: 4JT6). Remove all water molecules > 5 Å from the co-crystallized ligand.

    • Causality: Retaining conserved structural waters (like the water network near Tyr836 in PI3Kα) is critical, as they often bridge interactions between the ligand and the receptor. Stripping all waters leads to artificially inflated binding cavities and false-positive poses.

  • Ligand Preparation:

    • Action: Generate tautomers and stereoisomers for the imidazo[2,1-f]triazine library at physiological pH (7.4 ± 0.2) using tools like LigPrep/Epik.

    • Causality: The protonation state of the triazine nitrogens dictates their ability to act as H-bond donors or acceptors. An incorrect state will immediately invalidate the docking trajectory.

  • Self-Validation (The Control Step):

    • Action: Extract the co-crystallized ligand, generate the receptor grid, and re-dock the native ligand into the active site.

    • Causality: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. If the RMSD is > 2.0 Å, the grid parameters or protonation states are flawed. Do not proceed to novel analogues until the RMSD is < 2.0 Å.

  • Molecular Docking & Consensus Scoring:

    • Action: Dock the imidazo[2,1-f]triazine library using Extra Precision (XP) mode. Subject the top 10% of poses to MM-GBSA to calculate ΔGbind​ .

  • Molecular Dynamics (MD) Refinement:

    • Action: Run a 100 ns MD simulation (e.g., using Desmond or GROMACS) on the top-scoring complexes.

    • Causality: Docking treats the protein as rigid. MD allows us to observe the induced-fit adaptations of the P-loop and activation loop, ensuring the ligand remains stable in the hinge region over time.

Experimental Validation Protocol

Computational predictions must be grounded in physical reality. To validate the docking studies of imidazo[2,1-f][1,2,4]triazine analogues, the following in vitro assays must be executed to confirm target engagement and cellular efficacy [3].

Protocol 1: Kinase Activity Assay (ADP-Glo)

  • Purpose: To measure the direct, cell-free inhibition of PI3Kα and mTOR kinase activity.

  • Procedure:

    • Incubate recombinant PI3Kα or mTOR with varying concentrations of the imidazo[2,1-f]triazine analogue (1 nM to 10 µM) in a kinase buffer for 15 minutes at room temperature.

    • Initiate the reaction by adding ultra-pure ATP and the specific lipid/peptide substrate.

    • After 60 minutes, add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction.

    • Measure luminescence. Causality: Luminescence is directly proportional to ADP concentration, providing a highly sensitive, direct readout of kinase activity independent of downstream cellular variables.

Protocol 2: Cellular Target Engagement (Western Blotting)

  • Purpose: To confirm that the compounds penetrate the cell membrane and modulate the AKTSer473 phosphorylation node as predicted by the dual-inhibition docking model [1].

  • Procedure:

    • Culture human cancer cell lines (e.g., MCF-7 or HCT116) and treat with the analogues for 2 hours.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the transient phosphorylation states.

    • Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against total AKT, phospho-AKT (Ser473)[mTORC2 target], and phospho-AKT (Thr308) [PI3K/PDK1 target].

    • Interpretation: A true imidazo[2,1-f]triazine dual inhibitor will ablate both Ser473 and Thr308 signals. If only Thr308 is reduced, the compound is PI3K-selective and the docking model for mTOR requires recalibration.

References

  • Dibia, K. T., Van-Dibia, S. N., & Igbokwe, P. K. (2024). Rational drug design from phosphatidylinositol 3-kinase-α inhibitors through molecular docking and 3D-QSAR methodologies for cancer immunotherapy. ResearchGate. Available at:[Link]

  • Falasca, M., & Maffucci, T. (2020). Inositol Polyphosphate-Based Compounds as Inhibitors of Phosphoinositide 3-Kinase-Dependent Signaling. ResearchGate. Available at: [Link]

  • Backer, J. M. (2025). The regulation and function of Class III PI3Ks: Novel roles for Vps34. ResearchGate. Available at:[Link]

Safety Operating Guide

imidazo[2,1-f][1,2,4]triazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[2,1-f][1,2,4]triazine scaffold is a privileged, highly stable nitrogen-rich bicyclic core frequently utilized in the development of advanced therapeutics, including antiviral nucleotide analogs (such as remdesivir intermediates) and potent kinase inhibitors targeting PI3K and CK2 pathways[1][2].

Because these molecules are explicitly engineered for high intracellular penetrance and target engagement, they present unique occupational hazards. Handling and disposing of these compounds requires moving beyond generic laboratory waste protocols. As a Senior Application Scientist, I have designed this operational guide to provide researchers with a self-validating, mechanistically grounded framework for the safe handling and disposal of imidazo[2,1-f][1,2,4]triazine derivatives.

Mechanistic Hazard Profile & Causality

To safely manage a chemical, you must understand why it is dangerous. The hazards associated with imidazo[2,1-f][1,2,4]triazine are a direct consequence of its pharmacological design:

  • Dermal and Systemic Toxicity (H302, H312, H332): These compounds are optimized to cross lipid bilayers to reach intracellular kinase ATP-binding pockets or viral polymerases[3]. If accidentally exposed to the skin—especially when dissolved in permeating carrier solvents like DMSO or DMF—the API will rapidly bypass the stratum corneum, potentially causing unintended kinase inhibition in healthy tissue, leading to localized cytotoxicity or systemic organ damage.

  • Chemical Stability: The fused bicyclic system contains four nitrogen atoms, creating a highly conjugated, electron-deficient aromatic system. This makes the core highly resistant to mild chemical degradation (e.g., benchtop bleach neutralization is contraindicated, as it may generate explosive or highly toxic N -chloro intermediates).

  • Environmental Persistence: If discharged into the water supply, the stable heterocyclic core resists natural microbial degradation, posing a severe threat to aquatic ecosystems.

Immediate Spill Response & Decontamination Protocol

In the event of an accidental release, immediate action must be taken to prevent aerosolization and dermal exposure. This protocol is designed as a self-validating system , ensuring that decontamination is not just assumed, but analytically confirmed.

Step 1: Isolation and PPE Escalation

  • Action: Evacuate the immediate 2-meter radius.

  • Causality: Powders of imidazo-triazine derivatives are highly electrostatic and prone to aerosolization. Inhalation bypasses first-pass metabolism, leading to rapid systemic absorption.

  • PPE Required: Upgrade to double-layered nitrile gloves (minimum 8 mil thickness), a fitted N95 or P100 particulate respirator, and chemical splash goggles[4].

Step 2: Containment and Neutralization

  • For Powders: Do not sweep. Gently cover the spill with damp absorbent pads (using water/isopropanol 50:50) to suppress dust formation.

  • For Liquids: Encircle the spill with universal chemical absorbent barriers (e.g., diatomaceous earth or specialized spill pillows) to prevent spread.

Step 3: Physical Removal

  • Carefully scoop the absorbed material using non-sparking, disposable polypropylene tools[4].

  • Transfer all material directly into a sealable, high-density polyethylene (HDPE) hazardous waste container.

Step 4: Surface Decontamination & Validation (The Self-Validating Step)

  • Wash: Scrub the affected surface with a 10% Alconox/water solution, followed by an ethanol wipe down to solubilize any remaining lipophilic API.

  • Validation: Imidazo[2,1-f][1,2,4]triazine derivatives possess a highly conjugated π -system that strongly absorbs UV light. Pass a portable 254 nm UV lamp over the spill area. The absence of dark spots (UV quenching) or fluorescence confirms the physical removal of the active pharmaceutical ingredient.

Routine Laboratory Disposal Workflows

Because chemical neutralization is unsafe for this specific heterocycle, high-temperature incineration (>1000°C) equipped with nitrogen oxide (NOx) scrubbers is the only approved method of destruction[5].

A. Solid Waste Management
  • Scope: Weighing boats, pipette tips, spatulas, and empty reagent vials contaminated with the compound.

  • Protocol:

    • Place all contaminated consumables into a designated, transparent biohazard/chemical waste bag.

    • Double-bag the waste to prevent puncture leaks.

    • Label explicitly as "Toxic Solid Waste: Contains Imidazo[2,1-f][1,2,4]triazine (Kinase Inhibitor/Cytotoxic)".

    • Store in a ventilated, dry waste accumulation area until collection by an approved hazardous waste vendor[5].

B. Liquid Waste Management
  • Scope: Reaction mother liquors, HPLC effluents, and extraction solvents.

  • Protocol:

    • Segregation (Critical): Separate halogenated solvents (e.g., Dichloromethane, Chloroform) from non-halogenated solvents (e.g., Methanol, Ethyl Acetate).

    • Causality for Segregation: Halogenated waste requires specific incineration conditions to prevent the formation of toxic dioxins. Mixing them increases disposal costs and environmental risks exponentially.

    • Validation Check: Before sealing the liquid waste carboy, test the pH using indicator strips. Ensure the pH is between 6.0 and 8.0. Highly acidic or basic conditions can catalyze the decomposition of residual reaction intermediates, leading to dangerous gas evolution and pressure buildup inside the sealed carboy.

Quantitative Hazard and Disposal Routing Summary

Summarizing the logistical data ensures rapid decision-making for laboratory personnel.

Chemical StatePrimary GHS HazardsRequired PPEPrimary Disposal RouteSecondary Treatment
Pure Solid (Powder) H302 (Harmful if swallowed), H315 (Skin Irritation)[3]N95 Respirator, Double Nitrile Gloves, GogglesHDPE Container VendorHigh-Temp Incineration
Organic Solution (Non-Halo) H312 (Harmful in contact with skin), FlammableStandard Nitrile Gloves, Fume Hood, GogglesNon-Halogenated CarboyIncineration (>1000°C)
Organic Solution (Halo) H312, H351 (Suspected carcinogen - solvent dependent)Heavy-duty Nitrile/Butyl Gloves, Fume HoodHalogenated CarboyIncineration + Scrubber
Aqueous Waste Aquatic Toxicity (Chronic)Standard Lab PPEAqueous Waste CarboyWastewater Treatment / Incineration

Waste Routing Decision Tree

To eliminate operational ambiguity, follow this logic flow for routing any material containing the imidazo[2,1-f][1,2,4]triazine scaffold.

G Start Imidazo[2,1-f][1,2,4]triazine Waste Generated State Physical State? Start->State Solid Solid Waste (Powder, Consumables) State->Solid Solid Liquid Liquid Waste (Reaction Mixtures, Solvents) State->Liquid Liquid SolidContainer Double-bagged in Sealable Chem Bag Solid->SolidContainer Halogen Contains Halogenated Solvents? (e.g., DCM) Liquid->Halogen Incineration High-Temperature Incineration (>1000°C) with NOx Scrubbers SolidContainer->Incineration HaloWaste Halogenated Organic Waste Halogen->HaloWaste Yes NonHaloWaste Non-Halogenated Organic Waste Halogen->NonHaloWaste No HaloWaste->Incineration NonHaloWaste->Incineration

Figure 1: Decision tree for segregation and proper disposal routing of imidazo-triazine waste.

References

  • PubChem. "Imidazo(2,1-f)(1,2,4)triazine | C5H4N4 | CID 10558611". National Center for Biotechnology Information.[Link]

  • ResearchGate. "Schematic representation of the seven phosphoinositides (PI3K Inhibitors)". ResearchGate Publications.[Link]

  • Google Patents. "WO2017070135A1 - Prodrugs of 2-(4-(3-((4-amino-7-cyano-imidazo[2,1-f][1,2,4]triazin-2-yl)amino)phenyl)piperazin-1-yl)propanamide derivatives as ck2 inhibitors".

Sources

Personal protective equipment for handling imidazo[2,1-f][1,2,4]triazine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for Imidazo[2,1-f][1,2,4]triazine and Its Derivatives

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a discipline rooted in chemical causality and biological mechanism. The imidazo[2,1-f][1,2,4]triazine scaffold is a highly privileged structure in modern medicinal chemistry. It forms the core of potent antiviral C-nucleoside analogs[1] and highly selective kinase inhibitors, most notably the PIK3C3/Vps34 inhibitor SAR405[2].

Because these molecules are explicitly engineered for high cell permeability and potent intracellular target engagement, occupational exposure presents a severe risk. This guide provides the mechanistic rationale and self-validating protocols required to handle these compounds safely.

Mechanistic Hazard Assessment: Why Standard PPE Fails

To understand the strict Personal Protective Equipment (PPE) requirements for imidazo[2,1-f][1,2,4]triazine derivatives, we must examine their biological targets. Compounds like SAR405 are ATP-competitive inhibitors of Vps34 with an IC50 in the low nanomolar range (e.g., 1.2 nM)[3].

Accidental exposure—particularly transdermal exposure facilitated by organic solvents—rapidly inhibits Vps34. This prevents the formation of phosphatidylinositol 3-phosphate (PtdIns3P), which completely halts autophagosome formation and disrupts vesicle trafficking from late endosomes to lysosomes[4]. The result is rapid cellular toxicity via the accumulation of swollen late endosomes and the arrest of basal autophagy[4].

When handling these compounds in powder form, the primary risk is inhalation of aerosolized particulates. However, when dissolved in dimethyl sulfoxide (DMSO) for in vitro assays, the risk shifts to transdermal absorption. DMSO acts as a molecular Trojan horse, dragging the potent kinase inhibitor directly across the stratum corneum and into systemic circulation. Standard latex gloves offer zero resistance to DMSO and will fail immediately.

Pathway Vps34 PIK3C3 / Vps34 Kinase PtdIns3P PtdIns3P Formation Vps34->PtdIns3P Catalyzes Inhibitor Imidazo[2,1-f][1,2,4]triazine (e.g., SAR405) Inhibitor->Vps34 Inhibits (IC50 ~1.2 nM) Autophagy Autophagosome Formation Inhibitor->Autophagy Blocks Toxicity Vesicle Trafficking Arrest (Occupational Hazard) Inhibitor->Toxicity Induces PtdIns3P->Autophagy Promotes

Mechanism of cellular toxicity via Vps34 inhibition by imidazo[2,1-f][1,2,4]triazine derivatives.

Quantitative PPE Matrix

The following table outlines the mandatory PPE based on the physical state of the compound and the specific operational vulnerabilities.

Protection CategorySpecificationCausality / Scientific JustificationBreakthrough Time (DMSO)
Hand Protection Double-layered Nitrile (≥8-mil thickness) or Neoprene.Latex is highly permeable to DMSO. Nitrile provides a temporary barrier, but double-gloving ensures a fail-safe if the outer layer is breached.~30–60 minutes (Nitrile)
Eye Protection Snug-fitting chemical splash goggles.Corneal tissue is highly susceptible to lipophilic nucleoside analogs; rapid absorption can cause localized cell death.N/A
Respiratory N95 or P100 particulate respirator.Required only if weighing powder outside a certified fume hood due to the high risk of static aerosolization.N/A
Body Protection Flame-retardant lab coat with Tyvek disposable sleeves.Prevents capillary action of spilled solvent up the sleeves of standard cotton lab coats.N/A

Self-Validating Operational Protocols

The most dangerous step in handling imidazo[2,1-f][1,2,4]triazine derivatives is the transition from a dry powder to a highly concentrated DMSO stock solution (typically 10 mM to 50 mM). The following protocol utilizes a closed-system transfer to eliminate aerosol and splash risks.

Protocol: Safe Weighing and Solubilization (Stock Preparation)
  • Environmental Validation:

    • Action: Verify the fume hood face velocity is between 0.4 and 0.6 m/s.

    • Self-Validation: Tape a 1-inch strip of a Kimwipe to the bottom of the sash. It should pull inward steadily without violent fluttering.

  • Static Mitigation:

    • Action: Pass an anti-static zero-ionizer over the analytical balance and the compound bottle.

    • Causality: Imidazo-triazines are often milled to fine powders that hold strong static charges, causing them to "jump" and aerosolize when a spatula approaches.

  • Closed-System Weighing:

    • Action: Weigh the desired mass into a pre-tared, amber glass vial. Immediately seal the vial with a PTFE-lined septum cap before removing it from the balance area.

  • In Situ Solubilization:

    • Action: Do not open the vial to add solvent. Instead, use a glass syringe to inject the calculated volume of DMSO directly through the septum.

    • Causality: This prevents any displaced air from carrying microscopic powder particles out of the vial and into the operator's breathing zone.

  • Vortex and Sonication:

    • Action: Vortex the sealed vial. If sonication is required, place the sealed vial in a water bath sonicator.

Workflow Validate 1. Validate Hood Flow (0.4-0.6 m/s) PPE 2. Don Double Nitrile & Tyvek Sleeves Validate->PPE Static 3. Apply Anti-Static Ionizer to Balance PPE->Static Weigh 4. Weigh Powder into Amber Glass Vial Static->Weigh Seal 5. Seal Vial with Septum Cap Weigh->Seal Solvent 6. Inject DMSO via Syringe in Hood Seal->Solvent Decon 7. Oxidative Decon (10% Bleach) Solvent->Decon

Step-by-step operational workflow for safe handling and stock preparation.

Decontamination and Disposal Plan

Imidazo[2,1-f][1,2,4]triazine compounds are environmentally persistent if not properly degraded.

Surface Decontamination (Spill Response): The electron-rich nitrogenous core of the imidazo[2,1-f][1,2,4]triazine ring can be chemically disrupted using strong oxidizers.

  • Absorb any liquid spill with inert absorbent pads (do not use paper towels for DMSO spills, as the solvent will rapidly soak through to your gloves).

  • Spray the affected area heavily with a freshly prepared 10% sodium hypochlorite (bleach) solution. Allow a 15-minute contact time to ensure complete oxidative degradation of the pharmacophore.

  • Wipe the area with 70% ethanol to remove bleach residue and prevent pitting of stainless-steel hood surfaces.

Waste Segregation:

  • Non-Halogenated Derivatives: Standard organic waste streams (incineration).

  • Halogenated Derivatives: Many synthetic intermediates and final drugs in this class contain halogens (e.g., 2,4-dichloro-7-methyl-imidazo[2,1-f][1,2,4]triazine)[5]. These must be strictly segregated into designated halogenated waste containers. Incinerating halogenated compounds in standard waste streams can generate highly toxic dioxins and furans.

References[2] Title: SAR405, a PIK3C3/Vps34 inhibitor that prevents autophagy and synergizes with MTOR inhibition in tumor cells. Source: PMC (NIH). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOCS-ZO4f_bB-ALLWfAUe3dPacTeV2NhhXoXXdZL_GGFgQiygqhyaO3l_J9pxyhVe7S4X1BYq9SMI9vaxFGrhSdfNUMCi22kb1Q_0XL0FQruTecsj35L6QGZt8FVMoXdnHmfoKnckdWyyvmk0=[4] Title: SAR405 - Selective Vps34 ATP-Competitive Inhibitor. Source: APExBIO. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJXkzcW6SPe9bhgGmv7F0ako0mdiYCLG08ev36qqspKVUOHcnwyP1CaeMSOkva0VXU3-grQ5PqAPi4hfB7A4g2U8hQing2b5meKRMExJZJwlJc_rENSQv21q3cM_E=[3] Title: SAR405 | Vps34 Inhibitor. Source: MedchemExpress.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHf7LJ5asOr0kEbJWDWBAWoegLQhCAyQBRoudB_4_3w08vzNq1IadTpVdmrXqR4CjiZfnfvz-1_cNXV8cBOeb6kPvE6WyhqZsadpLRakvRCy1X6LRAR3V0Xr6S3_uD6pQtANRG6hw==[5] Title: Imidazo[2,1-f][1,2,4]triazine, 2,4-dichloro-7-methyl. Source: Guidechem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzs39K8BgSN_5WecTUhoird10rcEFFqsy07WrHSCUIWh1psWMFCMI2vKR2FuJXT3ltY30WIkIIiCuTgK3anB73mmZRdkmwij6srOtLLoX0F6-aIvdanDVFTPQ4E2vqt4K3leMjVpkMx0Hvy8A5cS1xPKqmafNjZBswiz4xaafWmSJYhZjtZfuoxEWZEydOzVnC[1] Title: Pyrrolo-and imidazo[2,1-f][1,2,4]triazine C-nucleosides. A series of... Source: ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrU-pqv-8O0jfoX7RrMJWcqrv8nxytHEmxSfgDZ1IwHp29Xmf4McPW6LfPx3I8zUzyQFTTTmy78Rm-f0BFVcriKEX5j2FtDUe6i00wxzbkzI-EZ7pMQLsH3QWpvT0Q84GtIga-Sod3HDi4xfS9vNE_YVLeHsr64Nc4hQwvV3bDGVkm8tj69z8MTTUKUEK-V5LGG_xzKHuyUHbKNRDM4_FsYWEnz8n9bnZknA8AGa6qI3ApjS83jDM=

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.